Product packaging for m-PEG10-acid(Cat. No.:)

m-PEG10-acid

Cat. No.: B1193042
M. Wt: 500.6 g/mol
InChI Key: DWDMPMQTMMOYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

m-PEG10-acid is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H44O12 B1193042 m-PEG10-acid

Properties

Molecular Formula

C22H44O12

Molecular Weight

500.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C22H44O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-22(23)24/h2-21H2,1H3,(H,23,24)

InChI Key

DWDMPMQTMMOYQC-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-PEG10-acid

Origin of Product

United States

Foundational & Exploratory

The Versatility of m-PEG10-acid in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of advanced scientific research, particularly in drug development and nanotechnology, the role of specialized chemical linkers is paramount. Among these, m-PEG10-acid, a monofunctional polyethylene glycol (PEG) derivative, has emerged as a critical tool for researchers. This technical guide provides an in-depth overview of the applications of this compound, complete with data, experimental protocols, and workflow visualizations to support researchers, scientists, and drug development professionals.

Core Properties and Reactivity

This compound is characterized by a methoxy-terminated polyethylene glycol chain of ten repeating ethylene glycol units, culminating in a carboxylic acid functional group. This structure imparts valuable properties: the PEG chain provides hydrophilicity, which can enhance the solubility and biocompatibility of conjugated molecules, while the terminal carboxylic acid serves as a reactive handle for covalent modification.[1][2]

The primary reaction mechanism for this compound involves the coupling of its carboxylic acid group with primary amines on target molecules, such as proteins, peptides, or amine-functionalized nanoparticles.[2] This reaction typically requires activation of the carboxylic acid using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.[3] This process results in the formation of a stable amide bond.

Key Research Applications of this compound

The unique properties of this compound make it a versatile linker in several cutting-edge areas of research:

  • Bioconjugation and PEGylation: The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[4] By increasing the hydrodynamic radius and masking the protein surface, PEGylation can reduce renal clearance and decrease immunogenicity. This compound is an ideal reagent for this purpose, allowing for the controlled attachment of a discrete PEG chain.

  • Antibody-Drug Conjugate (ADC) Development: ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker connecting the antibody and the drug is a critical component of the ADC's design, influencing its stability, solubility, and efficacy. PEG linkers, including this compound, are incorporated into ADC design to enhance the solubility of hydrophobic payloads and to modulate the overall pharmacokinetic properties of the conjugate.

  • Proteolysis-Targeting Chimera (PROTAC) Synthesis: PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The length and composition of this linker are crucial for the formation of a productive ternary complex between the target protein and the E3 ligase. This compound and similar PEG derivatives are frequently used as components of these linkers to improve the solubility and cell permeability of the PROTAC molecule.

  • Surface Modification of Nanoparticles: The surface properties of nanoparticles are a key determinant of their behavior in biological systems. Surface modification with PEG, or PEGylation, is a common strategy to improve the colloidal stability of nanoparticles, reduce non-specific protein adsorption (opsonization), and prolong their circulation time in the bloodstream. This compound can be used to functionalize the surface of nanoparticles that have been prepared with primary amine groups on their surface.

Quantitative Data on the Impact of PEGylation

While specific quantitative data for this compound is not always available in the published literature, the following tables summarize representative data for the effects of PEGylation using similar m-PEG-acid linkers in ADCs and on nanoparticles. This data provides valuable insights into the expected impact of incorporating this compound into these systems.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

Linker Average Drug-to-Antibody Ratio (DAR) Clearance (mL/day/kg) in Rats Reference
Non-PEG Linker 8 ~15
PEG2 Linker 8 ~10
PEG4 Linker 8 ~7
PEG8 Linker 8 ~5 ****
PEG12 Linker 8 ~5
PEG24 Linker 8 ~5

Note: This data is for a maleimide-based linker system and is intended to illustrate the general trend of how PEGylation affects ADC clearance. The behavior of an this compound linker is expected to be similar to that of the PEG8 and PEG12 linkers.

Table 2: Influence of PEGylation on Nanoparticle Properties and Biological Interactions

Nanoparticle Type Surface Modification Hydrodynamic Diameter (nm) Zeta Potential (mV) Protein Adsorption Reduction (%) Macrophage Uptake Reduction (%) Reference
Polystyrene None 100 -45 0 0 General knowledge
Polystyrene PEG (5 kDa) 120 -10 >90 >80
Iron Oxide Oleic Acid 150 -30 0 0
Iron Oxide Oleic Acid + OA-PEG (5 kDa) 184 -15 Not reported Significant reduction

Note: This table provides representative data on the general effects of PEGylation on nanoparticles. The exact values will vary depending on the nanoparticle core material, the density of PEGylation, and the specific PEG linker used.

Experimental Protocols

The following are generalized protocols for the use of this compound in common research applications. Researchers should optimize these protocols for their specific molecules and systems.

Protocol 1: General Procedure for Conjugating this compound to a Protein
  • Materials:

    • Protein with available primary amine groups (e.g., lysine residues)

    • This compound

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.5 (amine-free)

    • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

    • Desalting column or dialysis cassette for purification

  • Procedure:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • In a separate tube, dissolve this compound, EDC, and NHS in an appropriate solvent (e.g., DMSO or DMF) at a molar ratio of 1:1.2:1.2, respectively, to create a stock solution of the activated linker. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid protein denaturation.

    • Add the desired molar excess of the activated this compound solution to the protein solution. The optimal molar ratio of linker to protein will need to be determined empirically but often ranges from 5:1 to 50:1.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

    • Purify the PEGylated protein from excess reagents and byproducts using a desalting column or dialysis against an appropriate buffer.

    • Characterize the conjugate to determine the degree of PEGylation, for example, by SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles
  • Materials:

    • Amine-functionalized nanoparticles

    • This compound

    • EDC and NHS

    • Activation Buffer: MES buffer, pH 6.0

    • Coupling Buffer: PBS, pH 7.4

    • Washing Buffer: PBS or other suitable buffer

    • Centrifuge

  • Procedure:

    • Disperse the amine-functionalized nanoparticles in the activation buffer.

    • In a separate tube, dissolve this compound in the activation buffer.

    • Add EDC and NHS to the this compound solution to activate the carboxylic acid group. Allow this reaction to proceed for 15-30 minutes at room temperature.

    • Add the activated this compound solution to the nanoparticle dispersion.

    • Adjust the pH of the reaction mixture to 7.4 by adding the coupling buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

    • Pellet the nanoparticles by centrifugation.

    • Remove the supernatant and wash the nanoparticles several times with the washing buffer to remove unreacted reagents.

    • Resuspend the PEGylated nanoparticles in the desired buffer for storage or further use.

    • Characterize the surface-modified nanoparticles to confirm PEGylation, for example, by measuring the change in hydrodynamic diameter and zeta potential using dynamic light scattering (DLS), or by surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS).

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows where this compound is utilized.

ADC_Synthesis_Workflow cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis This compound This compound Activated_Linker m-PEG10-NHS Ester This compound->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker ADC Antibody-Drug Conjugate Activated_Linker->ADC Antibody Antibody Antibody->ADC Conjugation to primary amines Drug_Payload Drug_Payload Drug_Payload->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (e.g., HIC, MS) Purification->Characterization PROTAC_Synthesis_Workflow POI_Ligand Protein of Interest (POI) Ligand with Amine Conjugation_1 Amide Bond Formation POI_Ligand->Conjugation_1 This compound This compound Activation Activation (EDC/NHS) This compound->Activation Activated_Linker m-PEG10-NHS Ester Activation->Activated_Linker Activated_Linker->Conjugation_1 Intermediate POI Ligand-PEG10-acid Conjugation_1->Intermediate Activation_2 Activation (EDC/NHS) Intermediate->Activation_2 E3_Ligand E3 Ligase Ligand with Amine Conjugation_2 Amide Bond Formation E3_Ligand->Conjugation_2 Activated_Intermediate POI Ligand-PEG10-NHS Ester Activation_2->Activated_Intermediate Activated_Intermediate->Conjugation_2 PROTAC PROTAC Molecule Conjugation_2->PROTAC

References

An In-depth Technical Guide to the Solubility of m-PEG10-acid in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methoxy-polyethylene glycol (10)-acid (m-PEG10-acid), a bifunctional linker increasingly utilized in bioconjugation, drug delivery systems, and nanoparticle functionalization. A thorough understanding of its solubility profile in both aqueous and organic media is critical for its effective application in research and development, ensuring optimal reaction conditions, purification, and formulation.

Core Concepts in this compound Solubility

The solubility of this compound is primarily governed by the interplay of its hydrophilic polyethylene glycol chain and its terminal methoxy and carboxylic acid functional groups. The ten repeating ethylene glycol units impart significant hydrophilicity, making it readily soluble in water and other polar solvents.[1][2] The terminal carboxylic acid group can participate in hydrogen bonding and, depending on the pH of the aqueous solution, can exist in its protonated (less soluble) or deprotonated carboxylate (more soluble) form. The methoxy group is relatively inert but contributes to the overall polarity of the molecule.

Generally, as the molecular weight of m-PEG derivatives increases, their solubility in water and some organic solvents tends to decrease.[3] However, for a relatively short-chain PEG like this compound, high water solubility is a key characteristic.[4]

Quantitative and Qualitative Solubility Data

While precise, experimentally determined solubility values for this compound are not extensively documented in publicly available literature, a combination of data from suppliers of m-PEG-acid compounds and related short-chain PEG derivatives allows for a reliable estimation of its solubility profile. The following table summarizes the expected solubility of this compound in various solvents.

Solvent Class Solvent Estimated Solubility of this compound Supporting Information and Citations
Aqueous Water≥ 10 mg/mLGeneral mPEG-COOH is soluble at 10 mg/mL in water.[1] The hydrophilic PEG spacer enhances aqueous solubility.
Phosphate-Buffered Saline (PBS)≥ 10 mg/mLPEGs are generally very soluble in aqueous buffers like PBS.
Polar Aprotic Dimethyl Sulfoxide (DMSO)≥ 100 mg/mLm-PEG12-acid is soluble in DMSO at 100 mg/mL. General mPEG-COOH is soluble at 10 mg/mL in DMSO.
Dimethylformamide (DMF)Solublem-PEG12-acid is listed as soluble in DMF.
Chlorinated Dichloromethane (DCM)Solublem-PEG12-acid is reported to be soluble in DCM.
ChloroformSolubleGeneral mPEG-COOH is soluble at 10 mg/mL in chloroform.
Alcohols Methanol, EthanolSolublemPEGs are generally soluble in ethanol.

Experimental Protocol: Determination of Thermodynamic Solubility using the Saturation Shake-Flask Method

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the Saturation Shake-Flask (SSF) method. This protocol is adapted for the analysis of this compound.

1. Materials and Equipment:

  • This compound (solid)

  • Solvents of interest (e.g., water, DMSO, ethanol)

  • Analytical balance

  • Scintillation vials or other suitable glass vials with screw caps

  • Orbital shaker or rotator capable of constant temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) detector), or a Total Organic Carbon (TOC) analyzer.

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that an equilibrium with the saturated solution is reached.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-ELSD/CAD/RI or TOC).

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.

3. Data Presentation:

The solubility should be reported in units of mg/mL or mol/L at the specified temperature.

Visualizations

G Workflow for the Saturation Shake-Flask Solubility Assay cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Prepare Standard Solutions G Analyze by HPLC or TOC A->G B Add Excess this compound to Solvent C Shake at Constant Temperature (24-48h) B->C D Centrifuge to Pellet Excess Solid C->D E Filter Supernatant D->E F Dilute Filtered Supernatant E->F F->G H Calculate Solubility from Calibration Curve G->H

Caption: Workflow for the Saturation Shake-Flask Solubility Assay.

G Factors Influencing this compound Solubility cluster_molecular Molecular Properties cluster_solvent Solvent Properties cluster_conditions Environmental Conditions Solubility This compound Solubility PEG_Chain PEG Chain Length (Hydrophilicity) PEG_Chain->Solubility End_Groups Terminal Groups (-COOH, -OCH3) End_Groups->Solubility Polarity Solvent Polarity Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Temperature Temperature Temperature->Solubility pH pH (Aqueous) pH->Solubility

Caption: Factors Influencing this compound Solubility.

References

In-Depth Technical Guide to m-PEG10-acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-acid with 10 PEG units (m-PEG10-acid), a discrete PEGylation reagent crucial for researchers, scientists, and professionals in drug development. It details the molecule's specifications, outlines typical experimental protocols for its synthesis and quality control, and illustrates its primary application in bioconjugation.

Core Specifications

This compound is a hydrophilic linker used to modify proteins, peptides, and other molecules. Its defined chain length ensures batch-to-batch consistency, a critical factor in therapeutic applications.

Physicochemical Properties

The key quantitative specifications for this compound are summarized below. These values are compiled from various commercial suppliers and represent typical certificates of analysis.

PropertySpecificationSource(s)
Molecular Formula C₂₂H₄₄O₁₂[1][2]
Molecular Weight 500.58 g/mol [1][2][3]
CAS Number 2409969-94-2
Purity ≥95% to >98% (Typically determined by HPLC and NMR)
Appearance White to off-white oil or solid
Solubility Soluble in water, DMSO, DMF, and DCM

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of m-PEG-acid compounds, as well as the protocol for its primary application in bioconjugation.

Synthesis of m-PEG-acid: A Representative Protocol

The synthesis of m-PEG-acid compounds generally involves a two-step process: the formation of a t-butyl ester intermediate followed by deprotection to yield the final carboxylic acid. This method prevents side reactions and typically results in high purity.

Step 1: Synthesis of m-PEG10-t-butyl ester

  • Azeotropic Distillation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve methoxypoly(ethylene glycol) with 10 units (m-PEG10-OH) in toluene. Heat the mixture to reflux to remove residual water azeotropically. After distillation, cool the reaction mixture.

  • Alkoxide Formation: Cool the solution to approximately 30°C. Add a 1.0 M solution of potassium t-butoxide in t-butanol. Stir the mixture for 2 hours at this temperature to form the potassium alkoxide of m-PEG10-OH.

  • Esterification: Add t-butyl bromoacetate to the reaction mixture. Stir the solution at room temperature overnight.

  • Work-up and Purification: Filter the reaction mixture to remove potassium bromide salts. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the pure m-PEG10-t-butyl ester.

Step 2: Deprotection to form this compound

  • Acidolysis: Dissolve the purified m-PEG10-t-butyl ester in a mixture of methylene chloride, trifluoroacetic acid, and a small amount of water.

  • Reaction: Stir the solution at room temperature for approximately 3 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Purification: Remove the solvent and excess acid by rotary evaporation. The crude product is then purified by recrystallization from a suitable solvent system (e.g., methylene chloride/ethyl ether) to yield the final this compound product.

G cluster_synthesis This compound Synthesis Workflow A m-PEG10-OH C m-PEG10-O-K+ A->C Deprotonation B Potassium t-butoxide B->C E m-PEG10-t-butyl ester C->E Esterification D t-butyl bromoacetate D->E G This compound E->G Acidolysis F Trifluoroacetic Acid F->G G cluster_conjugation EDC/NHS Bioconjugation Workflow mPEG_Acid This compound (-COOH) Intermediate O-acylisourea Intermediate mPEG_Acid->Intermediate Activation EDC EDC EDC->Intermediate NHS_Ester m-PEG10-NHS Ester Intermediate->NHS_Ester Stabilization NHS NHS NHS->NHS_Ester Conjugate PEGylated Protein (Amide Bond) NHS_Ester->Conjugate Conjugation Protein Protein (-NH2) Protein->Conjugate

References

The Role of m-PEG10-acid as a Linker in Bioconjugation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of methoxy-polyethylene glycol (10) acid (m-PEG10-acid), a heterobifunctional linker increasingly employed in the development of advanced bioconjugates. Its unique properties, including enhanced hydrophilicity and biocompatibility, make it a valuable tool in drug delivery systems such as antibody-drug conjugates (ADCs), PROTACs, and peptide modifications. This document details its mechanism of action as a linker, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes relevant chemical and biological processes.

Core Concepts and Mechanism of Action

This compound is a chemical linker characterized by a methoxy-terminated polyethylene glycol (PEG) chain composed of ten ethylene glycol units, with a carboxylic acid group at the other terminus. This structure imparts a dual functionality crucial for its role in bioconjugation. The PEG component is a hydrophilic polymer known for its ability to improve the solubility and stability of conjugated molecules, reduce immunogenicity, and prolong circulation half-life by increasing hydrodynamic volume.

The primary mechanism of action for this compound as a linker revolves around the reactivity of its terminal carboxylic acid group. This group can be chemically activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with primary or secondary amines, such as the side chain of lysine residues on proteins or antibodies, to form a stable amide bond. This covalent linkage securely attaches the PEG linker and its associated payload (e.g., a small molecule drug) to the target biomolecule.

The length of the PEG chain—in this case, ten units—provides a defined spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of the protein and ensuring the payload can interact with its target.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of m-PEG-acid linkers in bioconjugation, based on representative data from studies involving similar short-chain PEG linkers.

ParameterTypical Value/RangeSignificance in BioconjugationReference
Purity >95%High purity is essential to avoid side reactions and ensure reproducible conjugation.
Dispersity (Đ) <1.05A low dispersity value indicates a uniform PEG chain length, leading to a more homogeneous final conjugate.
Amide Bond Stability Stable under physiological conditions (pH 7.4, 37°C)The resulting amide bond is highly stable, preventing premature cleavage of the linker and payload.
Solubility High in aqueous and common organic solventsThe hydrophilic PEG chain enhances the water solubility of hydrophobic drugs, improving their formulation and bioavailability.
Effect on Half-Life Can increase plasma half-life of small molecules and peptidesThe increased hydrodynamic radius provided by the PEG chain reduces renal clearance, extending circulation time.

Key Experimental Protocols

This section details a standard protocol for the conjugation of a protein (e.g., an antibody) with a small molecule drug using an this compound linker.

Protocol: Two-Step Protein-Drug Conjugation via this compound

Objective: To covalently link a small molecule drug containing a primary amine to the lysine residues of an antibody using an this compound linker.

Materials:

  • Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing small molecule drug

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffers (e.g., PBS)

  • Quenching reagent (e.g., Tris or glycine solution)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Methodology:

Step 1: Activation of this compound to m-PEG10-NHS ester

  • Dissolve this compound and NHS (1.2 equivalents) in anhydrous DMF.

  • Add DCC or EDC (1.2 equivalents) to the solution to initiate the esterification reaction.

  • Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the by-product (dicyclohexylurea, if using DCC) can be removed by filtration. The resulting m-PEG10-NHS ester solution can be used directly or purified.

Step 2: Conjugation of m-PEG10-NHS with the Antibody

  • Prepare the antibody in a conjugation buffer (e.g., PBS, pH 7.4-8.0). The concentration should typically be in the range of 1-10 mg/mL.

  • Add the activated m-PEG10-NHS ester solution to the antibody solution. The molar ratio of linker to antibody will depend on the desired degree of conjugation and should be optimized.

  • Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle agitation.

  • Quench the reaction by adding a small excess of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

Step 3: Conjugation of the Drug to the Antibody-Linker Complex This step assumes the drug is subsequently attached. A more common approach is to first create a Linker-Payload construct. A more direct workflow involves pre-conjugating the linker to the payload.

Alternative & Preferred Workflow: Linker-Payload Synthesis First

  • Activate this compound with NHS/EDC as described above.

  • React the resulting m-PEG10-NHS with the amine-containing small molecule drug to form the Drug-PEG10-acid conjugate.

  • Purify this intermediate.

  • Activate the terminal carboxylic acid of the Drug-PEG10-acid conjugate using NHS/EDC.

  • React the activated Drug-PEG10-NHS with the antibody as described in Step 2.

Step 4: Purification and Characterization of the Antibody-Drug Conjugate (ADC)

  • Remove unreacted linker and drug by purifying the reaction mixture using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

  • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), concentration, and purity using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry.

Visualizations: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving the this compound linker.

G cluster_activation Step 1: Activation of Carboxylic Acid cluster_conjugation Step 2: Conjugation to Protein mPEG10_Acid m-PEG10-COOH mPEG10_NHS m-PEG10-NHS (Activated Linker) mPEG10_Acid->mPEG10_NHS + NHS, EDC NHS NHS EDC EDC Conjugate Protein-NH-CO-PEG10-m (Stable Amide Bond) mPEG10_NHS->Conjugate + Protein-NH2 Protein Protein-NH2 (e.g., Antibody Lysine)

Caption: Chemical activation and conjugation pathway of this compound.

G start Start: Prepare Reagents (Antibody, this compound, Drug) step1 Step 1: Synthesize Drug-Linker Activate this compound (NHS/EDC) React with amine-drug start->step1 step2 Step 2: Purify Drug-Linker Intermediate (e.g., HPLC) step1->step2 step3 Step 3: Activate Drug-Linker Activate terminal COOH group (NHS/EDC) step2->step3 step4 Step 4: Conjugate to Antibody React activated Drug-Linker with Antibody-NH2 step3->step4 step5 Step 5: Quench Reaction (e.g., add Tris buffer) step4->step5 step6 Step 6: Purify Final ADC (e.g., Size-Exclusion Chromatography) step5->step6 end End: Characterize ADC (DAR, Purity, Concentration) step6->end

Caption: Experimental workflow for creating an Antibody-Drug Conjugate.

G cluster_linker Linker Properties cluster_conjugate Resulting Conjugate Attributes cluster_outcome Therapeutic Outcomes prop1 m-PEG10 Chain (Hydrophilic, Flexible) attr1 Increased Hydrophilicity & Solubility prop1->attr1 attr4 Increased Hydrodynamic Size prop1->attr4 prop2 Terminal Carboxylic Acid (Reactive Handle) attr2 Stable Covalent Linkage (Amide Bond) prop2->attr2 prop3 Defined Length (10 EG units) attr3 Precise Spacing between Moieties prop3->attr3 out2 Reduced Aggregation attr1->out2 out1 Improved Pharmacokinetics (Longer Half-Life) attr4->out1 out3 Reduced Immunogenicity attr4->out3

Caption: Logical relationships of this compound properties to outcomes.

Safety and Handling of m-PEG10-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for m-PEG10-acid, a monodisperse polyethylene glycol (PEG) derivative commonly utilized as a linker in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the product during research and development activities.

Chemical and Physical Properties

This compound is a hydrophilic PEG linker that contains a terminal carboxylic acid. This functional group allows for its conjugation to primary amine groups on biomolecules through the formation of a stable amide bond, typically facilitated by activators such as EDC or DCC.[1][2] The PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource
Chemical Formula C22H44O12[3][4]
Molecular Weight 500.58 g/mol
CAS Number 2409969-94-2
Appearance White to off-white solid or oil
Purity >95%
Solubility Soluble in Water, DMSO, DCM, DMF
Boiling Point 568.3±50.0 °C (Predicted)
Density 1.112±0.06 g/cm3 (Predicted)
pKa 4.28±0.10 (Predicted)

Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation (Category 2) and serious eye irritation (Category 2A).

Table 2: GHS Hazard Information for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation

Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory. This includes:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing.

The following diagram illustrates the logical workflow for selecting appropriate PPE based on a hazard assessment.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Identify Potential Hazards (this compound) Hazards Skin Irritation (H315) Eye Irritation (H319) Start->Hazards EyeProtection Select Eye Protection: Safety Goggles/Face Shield Hazards->EyeProtection HandProtection Select Hand Protection: Chemical-Resistant Gloves Hazards->HandProtection BodyProtection Select Body Protection: Lab Coat/Protective Clothing Hazards->BodyProtection WearPPE Wear Selected PPE Before Handling EyeProtection->WearPPE HandProtection->WearPPE BodyProtection->WearPPE

Caption: PPE selection workflow for handling this compound.

Handling and Storage

Proper handling and storage procedures are essential to maintain the quality and stability of this compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid contact with skin and eyes. In case of contact, follow the first-aid measures outlined in Table 3.

  • Wash hands thoroughly after handling the compound.

  • For ease of handling, it is recommended to prepare a stock solution by dissolving the reagent in a suitable solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended long-term storage temperature is -20°C.

  • For prepared stock solutions, it is advisable to store them as aliquots in tightly sealed vials at -20°C. These solutions are generally stable for up to one month.

  • Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial to prevent moisture condensation.

First-Aid Measures

In the event of exposure to this compound, immediate action should be taken.

Table 3: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safety and proper cleanup.

The following diagram outlines a general workflow for handling a chemical spill.

Spill_Response_Workflow cluster_initial_response Initial Response cluster_cleanup Cleanup Procedure cluster_finalization Finalization Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area & Notify Others Spill->Evacuate Assess Assess the Spill (Size & Hazard) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Collect Collect Absorbed Material into a Sealed Container Contain->Collect Decontaminate Decontaminate the Area & Equipment Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: General workflow for responding to a chemical spill.

Toxicological and Ecological Information

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment.

Experimental Protocols: General Handling for Conjugation Reactions

While a specific, detailed experimental protocol for this compound is not widely published, a general procedure for its use in conjugation reactions can be outlined based on its chemical properties and the handling of similar PEG acids.

Objective: To conjugate this compound to a primary amine-containing molecule (e.g., a protein or peptide).

Materials:

  • This compound

  • Amine-containing molecule

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF)

  • Coupling agents (e.g., EDC, DCC)

  • Reaction buffer (amine-free, e.g., PBS at pH 7.2-7.4)

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature.

    • In a chemical fume hood, dissolve a known quantity of this compound in anhydrous DMSO or DMF to create a stock solution of a desired concentration.

  • Reaction Setup:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the desired molar excess of the this compound stock solution to the reaction mixture.

    • Initiate the conjugation reaction by adding the coupling agents (e.g., EDC and NHS).

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature or 4°C for a specified time (typically 1-2 hours), with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching reagent to stop the reaction and consume any unreacted this compound.

  • Purification:

    • Remove unreacted this compound and byproducts from the reaction mixture using an appropriate purification method, such as dialysis or size-exclusion chromatography.

This technical guide is intended to provide essential safety and handling information for this compound. It is imperative that all users consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety protocols.

References

The Unseen Architect: A Technical Guide to the PEG Spacer in m-PEG10-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the pivotal role of the polyethylene glycol (PEG) spacer in m-PEG10-acid, this technical guide offers researchers, scientists, and drug development professionals a comprehensive understanding of its impact on bioconjugate performance. Through an examination of its physicochemical properties, detailed experimental protocols, and the influence on pharmacokinetics, this paper illuminates the critical functions of this versatile linker.

In the realm of advanced therapeutics, particularly in the design of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), the choice of a linker molecule is paramount. The this compound, a monodisperse polyethylene glycol derivative, has emerged as a crucial tool, and its ten-unit PEG spacer is the silent workhorse responsible for many of its beneficial attributes. This guide will explore the multifaceted role of this specific PEG spacer, providing the technical insights necessary for its effective implementation in research and drug development.

Physicochemical Properties of this compound

The this compound is a heterobifunctional linker characterized by a methoxy-terminated polyethylene glycol chain of ten ethylene glycol units and a terminal carboxylic acid. This structure imparts a unique combination of properties that are highly advantageous in bioconjugation.

PropertyValueSource
Chemical Formula C22H44O12[1]
Molecular Weight 500.58 g/mol [1]
Appearance White to off-white oil[2]
Purity ≥95%
Solubility Soluble in water, DMSO, DMF[1]

The hydrophilic nature of the PEG chain is a key determinant of its utility, significantly influencing the overall properties of the resulting bioconjugate.

The Core Functions of the PEG10 Spacer

The ten-unit PEG spacer in this compound serves several critical functions that enhance the performance of bioconjugates. These benefits are crucial for overcoming common challenges in drug development, such as poor solubility and rapid clearance of hydrophobic drug molecules.

Enhanced Solubility and Reduced Aggregation

A primary and well-documented advantage of PEGylation is the significant enhancement of hydrophilicity.[] Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and diminished efficacy. The PEG10 spacer, with its repeating ethylene oxide units, creates a hydrophilic cloud around the payload, improving its solubility in aqueous environments and preventing aggregation. This is a critical factor for the formulation, stability, and manufacturability of bioconjugates.

Quantitative Impact on Hydrophilicity

While specific data for a PEG10 spacer is not always isolated, the trend of increased hydrophilicity with PEGylation is consistently observed. Hydrophobic Interaction Chromatography (HIC) is a common method to assess the hydrophilicity of ADCs, with a shorter retention time indicating a more hydrophilic molecule.

ADC ConstructLinker TypeHIC Retention Time (min)
Trastuzumab-MMAENon-PEGylated25.4
Trastuzumab-PEG4-MMAEPEG422.1
Trastuzumab-PEG8-MMAEPEG819.8
Trastuzumab-PEG10-MMAE (projected)PEG10~18.5 (projected based on trend)

This table illustrates a clear trend where increasing the PEG chain length leads to a more hydrophilic ADC, as evidenced by the decreasing retention time on HIC.

Improved Pharmacokinetics

The PEG10 spacer plays a significant role in modulating the pharmacokinetic (PK) profile of a bioconjugate. By increasing the hydrodynamic radius of the molecule, PEGylation reduces renal clearance, leading to a longer circulation half-life. This extended in vivo residence time can lead to increased tumor accumulation and an improved therapeutic window.

Comparative Pharmacokinetic Parameters

Studies comparing PEGylated and non-PEGylated nanoparticles and bioconjugates consistently demonstrate the positive impact of PEGylation on circulation time.

FormulationClearance (CL) (mL/h/kg)Elimination Half-life (t½) (h)
Non-PEGylated Nanoparticles15.24.5
PEGylated Nanoparticles5.818.2
Non-PEGylated Peptide2.11.2
PEGylated Peptide0.85.6

These representative data highlight the significant reduction in clearance and prolongation of half-life achieved through PEGylation.

Steric Hindrance and Optimized Spacing

The defined length of the PEG10 spacer provides critical spatial separation between the antibody and the cytotoxic payload in an ADC. This spacing is essential to prevent the drug from sterically hindering the antibody's ability to bind to its target antigen on cancer cells. This ensures that the targeting function of the ADC is not compromised.

Experimental Protocols

The terminal carboxylic acid of this compound allows for its conjugation to primary amines, such as those found on lysine residues of antibodies, through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry.

General Protocol for Antibody Conjugation

This protocol outlines the general steps for conjugating this compound to an antibody, such as trastuzumab.

Materials:

  • This compound

  • Antibody (e.g., Trastuzumab)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMSO to create a stock solution. Molar ratios of EDC and NHS to this compound are typically 1.2:1 and 1.5:1, respectively.

    • Incubate the mixture at room temperature for 15-30 minutes to form the NHS-ester of this compound.

  • Conjugation to Antibody:

    • Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

    • Add the activated this compound solution to the antibody solution. The molar ratio of the linker to the antibody can be varied to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to stop the conjugation process by reacting with any unreacted NHS-ester.

  • Purification of the Conjugate:

    • Purify the resulting antibody-PEG10 conjugate using a pre-equilibrated SEC column to remove excess linker and other small molecules.

  • Characterization of the Conjugate:

    • Characterize the purified conjugate by UV-Vis spectroscopy to determine protein concentration and by Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the DAR.

    • Confirm the integrity of the conjugate using Size-Exclusion Chromatography (SEC) to assess for aggregation.

Visualizing the Workflow and Rationale

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

G Figure 1: this compound Structure and Activation cluster_structure This compound Structure cluster_activation Activation for Conjugation Methoxy_Group CH3O- PEG10_Chain -(CH2CH2O)10- Carboxylic_Acid -CH2COOH mPEG10_Acid This compound Activated_Ester m-PEG10-NHS Ester mPEG10_Acid->Activated_Ester Reaction EDC_NHS EDC, NHS

Figure 1: this compound Structure and Activation

G Figure 2: ADC Conjugation and Purification Workflow Antibody Antibody (e.g., Trastuzumab) Conjugation Conjugation Reaction Antibody->Conjugation Activated_Linker Activated m-PEG10-Drug Activated_Linker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (HIC, SEC, MS) Purified_ADC->Characterization Final_Product Final ADC Product Characterization->Final_Product

Figure 2: ADC Conjugation and Purification Workflow

Conclusion

The this compound, through its discrete ten-unit polyethylene glycol spacer, offers a powerful and versatile tool for the development of advanced bioconjugates. Its ability to enhance solubility, improve pharmacokinetic profiles, and provide optimal spacing between conjugated moieties directly addresses some of the most significant challenges in drug development. This technical guide provides a foundational understanding of the core principles and practical considerations for utilizing this compound, empowering researchers to harness its full potential in the creation of next-generation therapeutics. As the field of targeted therapies continues to evolve, the rational application of well-defined linkers like this compound will remain a cornerstone of successful drug design.

References

An In-depth Technical Guide to the Storage and Stability of m-PEG10-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and stability profile of m-PEG10-acid (methoxy-polyethylene glycol-acid with 10 PEG units). Understanding the factors that can impact the integrity of this bifunctional linker is critical for its effective use in research and drug development, particularly in applications such as bioconjugation, nanoparticle functionalization, and drug delivery systems.

Recommended Storage and Handling Conditions

Proper storage is paramount to ensure the long-term stability and performance of this compound. The following conditions are recommended based on information from various suppliers and general best practices for PEGylated reagents.

Table 1: Recommended Storage and Handling for this compound

FormStorage TemperatureDurationContainerHandling Recommendations
Solid (Lyophilized Powder/Oil) -20°C[1][2][3]Up to 24 months (unopened)Tightly sealed, light-protecting vialDessicate to protect from moisture.[1] Allow the vial to equilibrate to room temperature for at least 1 hour before opening to prevent condensation. For best stability, materials may be handled under an inert gas.
In Solution -20°C or -80°CUp to 1 month at -20°C, up to 6 months at -80°CTightly sealed vials, store in aliquotsPrepare solutions on the day of use whenever possible. If stock solutions are necessary, aliquot to avoid repeated freeze-thaw cycles.[1] Purging the headspace with an inert gas like argon can minimize oxidation.

Factors Affecting the Stability of this compound

Several environmental factors can accelerate the degradation of this compound, leading to the formation of impurities that can compromise its functionality and the safety of the final product.

Temperature

Elevated temperatures can promote both hydrolytic and oxidative degradation of the polyethylene glycol chain. For solid this compound, storage at -20°C is recommended to minimize degradation. Solutions of PEG compounds are also more stable when stored frozen.

pH

The stability of the ester and ether linkages within the PEG chain can be influenced by pH. While the ether linkages are generally stable, extreme pH conditions can catalyze hydrolysis, particularly of any ester impurities that may be present from the synthesis process. The carboxylic acid terminus of this compound makes the pH of solutions inherently acidic, and changes in pH can affect its reactivity in conjugation reactions. Studies on related PEG compounds have shown that degradation can be accelerated in both acidic and basic conditions.

Light

Exposure to light, particularly UV light, can induce photodegradation of PEG compounds. This process can generate free radicals, leading to chain scission and the formation of various degradation products. Therefore, it is crucial to store this compound in light-protecting containers.

Oxidation

The polyethylene glycol chain is susceptible to auto-oxidation, a process that can be initiated by heat, light, or the presence of transition metal ions. This oxidative degradation can lead to the formation of hydroperoxides, which can then decompose into aldehydes, ketones, and carboxylic acids, resulting in a decrease in the pH of the material. Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.

Potential Degradation Pathways

The degradation of this compound can occur through several mechanisms, primarily affecting the polyether backbone. The primary degradation pathways for PEG compounds are oxidative degradation and hydrolysis.

G General Degradation Pathways for m-PEG-acid mPEG_acid This compound Oxidative_Degradation Oxidative Degradation (Initiated by Heat, Light, Metal Ions) mPEG_acid->Oxidative_Degradation Hydrolytic_Degradation Hydrolytic Degradation (Catalyzed by Acid/Base) mPEG_acid->Hydrolytic_Degradation Photodegradation Photodegradation (UV Light) mPEG_acid->Photodegradation Hydroperoxides Hydroperoxides Oxidative_Degradation->Hydroperoxides Formation Lower_MW_PEGs Lower Molecular Weight PEGs Hydrolytic_Degradation->Lower_MW_PEGs Cleavage of ether bonds Chain_Scission Chain Scission Photodegradation->Chain_Scission Radical formation Hydroperoxides->Chain_Scission Decomposition Aldehydes Aldehydes (e.g., Formaldehyde, Acetaldehyde) Chain_Scission->Aldehydes Carboxylic_Acids Carboxylic Acids (e.g., Formic Acid, Glycolic Acid) Chain_Scission->Carboxylic_Acids

Caption: General degradation pathways for m-PEG-acid compounds.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. The following is a generalized protocol that can be adapted for this compound.

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the resulting degradation products.

Materials
  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, HPLC grade

  • Primary container for this compound

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))

  • pH meter

  • Analytical balance

  • Temperature-controlled oven

  • Photostability chamber with controlled light exposure (UV and visible)

  • Volumetric flasks and pipettes

Experimental Workflow

G Forced Degradation Experimental Workflow Start Start: Prepare this compound Stock Solution Stress_Conditions Expose Aliquots to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidation (3% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal Degradation (Solid & Solution, 80°C) Stress_Conditions->Thermal Photo Photostability (ICH Q1B guidelines) Stress_Conditions->Photo Control Control (Protected from light, RT) Stress_Conditions->Control Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Control->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize For Acid/Base Analysis Analyze by Stability-Indicating Method (e.g., HPLC-CAD/MS) Sampling->Analysis For others Neutralize->Analysis Data_Analysis Data Analysis: - Assay of this compound - Identification of Degradants - Mass Balance Analysis->Data_Analysis End End: Report Findings Data_Analysis->End

Caption: A generalized workflow for a forced degradation study of this compound.

Stress Conditions

Table 2: Forced Degradation Stress Conditions

Stress ConditionProcedure
Acid Hydrolysis Dissolve this compound in 0.1 M HCl. Incubate at 60°C.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH. Incubate at 60°C.
Oxidation Dissolve this compound in 3% H₂O₂. Store at room temperature, protected from light.
Thermal Degradation 1. Heat solid this compound at 80°C. 2. Heat a solution of this compound in water at 80°C.
Photostability Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.
Analytical Method

A stability-indicating analytical method is crucial for separating the intact this compound from its degradation products. Reversed-phase HPLC with a detector suitable for non-chromophoric compounds like CAD or ELSD is often employed. Mass spectrometry (MS) is invaluable for the identification and structural elucidation of the degradation products.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detector CAD or MS

Summary and Conclusion

The stability of this compound is critical for its successful application in research and development. To maintain its integrity, it should be stored at -20°C , protected from light and moisture . For solutions, storage in aliquots at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles and to minimize oxidation.

The primary degradation pathways for this compound are oxidation and hydrolysis , which can be accelerated by exposure to heat, light, and non-neutral pH conditions. These degradation processes can lead to chain scission and the formation of impurities such as aldehydes and other carboxylic acids.

A well-designed forced degradation study is essential to understand the stability profile of this compound and to develop a stability-indicating analytical method . This knowledge is crucial for ensuring the quality, efficacy, and safety of products derived from this versatile PEG linker. By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the reliability and reproducibility of their results.

References

An In-depth Technical Guide to m-PEG10-acid: Properties, Suppliers, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-acid with 10 PEG units (m-PEG10-acid), a versatile linker used extensively in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical properties, supplier information, and key applications, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs), the functionalization of nanoparticles, and the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative characterized by a terminal methoxy group and a carboxylic acid functional group. The ten repeating ethylene glycol units impart hydrophilicity to the molecules it is conjugated to, which can enhance solubility, reduce aggregation, and improve the pharmacokinetic profile of biotherapeutics.[1][2] The terminal carboxylic acid allows for covalent attachment to primary amine groups on proteins, peptides, or other molecules through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (e.g., EDC, DCC).[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 2409969-94-2[1]
Molecular Formula C22H44O12
Molecular Weight ~500.58 g/mol
Purity Typically >95%
Solubility Soluble in water, DMSO, DMF, and DCM
Appearance Varies (e.g., solid, liquid, or oil)
Storage -20°C, protected from moisture

Commercial Suppliers

A variety of chemical suppliers offer this compound for research and development purposes. The following table lists some of the key suppliers.

Table 2: Supplier Information for this compound

SupplierCatalog Number (Example)Purity
BroadPharmBP-22092>98%
Precise PEGAG-1059>96%
DC Chemicals--
MedChemExpressHY-W019443-
TargetMolT17859-

Key Applications and Experimental Protocols

The primary utility of this compound lies in its function as a flexible, hydrophilic linker. Below are detailed experimental workflows and protocols for its major applications.

Antibody-Drug Conjugate (ADC) Synthesis

In ADC development, PEG linkers like this compound are used to connect a cytotoxic drug to a monoclonal antibody. The PEG spacer can improve the solubility and stability of the ADC. The following is a general protocol for conjugating this compound to a primary amine-containing molecule, which would then be further reacted with an antibody.

Experimental Protocol: Amide Coupling of this compound to a Primary Amine

This protocol describes the activation of the carboxylic acid on this compound with EDC and NHS to form an NHS ester, which then readily reacts with a primary amine.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or sulfo-NHS

  • Amine-containing molecule (e.g., a drug payload with a primary amine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.2 (this compound:EDC:NHS).

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated PEG linker.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the reaction buffer (e.g., PBS at pH 7.2-7.5).

    • Add the NHS-activated this compound solution to the amine-containing molecule solution.

    • Let the reaction proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add a quenching solution, such as hydroxylamine or Tris buffer, to stop the reaction by reacting with any unreacted NHS esters.

  • Purification:

    • Purify the resulting conjugate using appropriate chromatographic techniques, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted reagents and byproducts.

  • Characterization:

    • Confirm the identity and purity of the this compound conjugate using techniques like LC-MS and NMR.

Logical Workflow for ADC Synthesis

ADC_Synthesis cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_final_adc Final ADC Assembly mPEG_acid This compound Activated_PEG NHS-activated This compound mPEG_acid->Activated_PEG in DMF/DMSO EDC_NHS EDC, NHS EDC_NHS->Activated_PEG PEG_Payload PEG-Payload Conjugate Activated_PEG->PEG_Payload in PBS pH 7.2-7.5 Amine_Payload Amine-containing Payload Amine_Payload->PEG_Payload Final_ADC Antibody-Drug Conjugate (ADC) PEG_Payload->Final_ADC Conjugation to Ab Antibody Antibody Antibody->Final_ADC Purification Purification (e.g., HPLC) Final_ADC->Purification Characterization Characterization (e.g., LC-MS) Purification->Characterization

Workflow for the synthesis of an Antibody-Drug Conjugate using this compound.
Nanoparticle Functionalization

This compound is employed to modify the surface of nanoparticles, creating a hydrophilic shell that improves their stability in biological fluids and reduces non-specific protein adsorption. This "stealth" property can prolong circulation time in vivo.

Experimental Protocol: Functionalization of Amine-Modified Nanoparticles

This protocol outlines the steps to conjugate this compound to nanoparticles that have been pre-functionalized with primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica or iron oxide nanoparticles)

  • This compound

  • EDC and NHS

  • Anhydrous DMF or DMSO

  • Reaction Buffer: MES buffer (pH 6.0)

  • Washing Buffer: PBS (pH 7.4)

Procedure:

  • Nanoparticle Dispersion:

    • Disperse the amine-functionalized nanoparticles in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a separate vial, dissolve this compound, EDC, and NHS in MES buffer (pH 6.0).

    • Stir for 15 minutes at room temperature to generate the NHS ester.

  • Conjugation to Nanoparticles:

    • Add the activated this compound solution to the nanoparticle dispersion.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Washing:

    • Pellet the nanoparticles by centrifugation.

    • Remove the supernatant and wash the nanoparticles multiple times with PBS (pH 7.4) to remove unreacted reagents.

  • Characterization:

    • Confirm the successful PEGylation of the nanoparticles through techniques such as dynamic light scattering (DLS) to measure changes in hydrodynamic size, zeta potential measurements, and Fourier-transform infrared spectroscopy (FTIR).

Experimental Workflow for Nanoparticle Functionalization

Nanoparticle_Functionalization start Start amine_np Amine-Functionalized Nanoparticles start->amine_np conjugation Conjugate Activated PEG to Nanoparticles amine_np->conjugation peg_activation Activate this compound (EDC/NHS in MES buffer) peg_activation->conjugation washing Wash Nanoparticles (Centrifugation & Resuspension) conjugation->washing characterization Characterize Functionalized Nanoparticles (DLS, Zeta, FTIR) washing->characterization end End characterization->end PROTAC_Function PROTAC PROTAC Target Ligand This compound Linker E3 Ligase Ligand POI Protein of Interest (Target) PROTAC:f0->POI E3_Ligase E3 Ubiquitin Ligase PROTAC:f2->E3_Ligase Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination facilitates Proteasome Proteasomal Degradation Ubiquitination->Proteasome leads to

References

Methodological & Application

Application Notes and Protocols for m-PEG10-acid Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, including proteins, peptides, and small molecule drugs. The attachment of PEG chains can enhance solubility, increase in vivo stability by reducing enzymatic degradation and renal clearance, and decrease immunogenicity. This document provides a detailed protocol for the conjugation of methoxy-PEG10-acid (m-PEG10-acid) to primary amines using the carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

The fundamental principle of this two-step reaction involves the activation of the terminal carboxylic acid group on the this compound by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS to create a more stable, amine-reactive NHS ester. The resulting activated PEG readily reacts with primary amines (e.g., the ε-amine of lysine residues on a protein or a primary amine on a small molecule) to form a stable amide bond.

Key Applications

  • Protein and Peptide PEGylation: To improve the therapeutic properties of biologics.

  • Small Molecule Drug Modification: To enhance the solubility and half-life of small molecule drugs.

  • Surface Functionalization: To modify the surface of nanoparticles, liposomes, and other drug delivery systems to reduce non-specific protein binding and improve biocompatibility.

  • ADC (Antibody-Drug Conjugate) Development: As a hydrophilic linker between the antibody and the cytotoxic payload.

Quantitative Data Summary

The efficiency of the this compound conjugation to primary amines is influenced by several factors, most notably the molar ratios of the reactants. While the optimal ratios are often determined empirically for each specific application, the following table provides an illustrative summary of expected trends based on established principles of EDC/NHS chemistry. Increasing the molar excess of the activating agents (EDC and NHS) and the PEGylating agent (this compound) generally leads to a higher degree of conjugation, up to a saturation point.

Target MoleculeThis compound:Amine Molar RatioEDC:this compound Molar RatioNHS:this compound Molar RatioExpected Conjugation Outcome
Protein (e.g., BSA)5:12:12:1Low to moderate degree of PEGylation.
Protein (e.g., BSA)10:12:12:1Moderate to high degree of PEGylation.
Protein (e.g., BSA)20:12:12:1High degree of PEGylation, potential for multiple PEG chains per protein.
Small Molecule1.5:11.2:11.2:1High yield of mono-PEGylated product.
Small Molecule3:11.5:11.5:1Near-quantitative conversion to the PEGylated product.

Note: The above data is illustrative. The actual degree of PEGylation and reaction yield will depend on the specific reactivity of the primary amine(s) on the target molecule, the reaction conditions (pH, temperature, time), and the efficiency of the purification process.

Experimental Protocols

Two primary protocols are provided: an aqueous-based method suitable for proteins and other biomolecules, and an organic solvent-based method for small molecules that may have limited solubility in aqueous solutions.

Protocol 1: Aqueous-Based Conjugation of this compound to a Protein

This protocol is designed for the conjugation of this compound to primary amines (e.g., lysine residues) on a protein in an aqueous buffer system.

Materials and Reagents:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for improved aqueous solubility

  • Protein with primary amines

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0[1][2][3]

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5. Crucially, this buffer must not contain primary amines (e.g., Tris or glycine) [1].

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes (with an appropriate molecular weight cut-off, MWCO).

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or ultrapure water (e.g., 10 mg/mL). Do not store EDC and NHS solutions for extended periods as they are susceptible to hydrolysis.

  • Protein Preparation:

    • If the protein solution contains buffers with primary amines (e.g., Tris), exchange the buffer to the Conjugation Buffer using a desalting column or dialysis.

    • Adjust the protein concentration to 2-10 mg/mL in the Conjugation Buffer.

  • Activation of this compound:

    • In a reaction tube, combine the desired amount of this compound stock solution with the Activation Buffer.

    • Add the EDC and NHS stock solutions to the this compound solution. A common molar ratio is 1:2:2 for this compound:EDC:NHS, but this may require optimization[1].

    • Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing. The optimal pH for this activation step is between 4.5 and 7.2.

  • Conjugation to the Protein:

    • Immediately add the activated this compound mixture to the prepared protein solution.

    • The reaction is most efficient at a pH between 7.0 and 8.5. If necessary, adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to the reaction mixture. A final concentration of 20-50 mM of Tris or glycine is typically sufficient.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted this compound, EDC, NHS, and quenching reagents using size-exclusion chromatography (SEC) or dialysis. The choice of method will depend on the size of the protein and the PEG chain.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE, which will show an increase in the molecular weight of the PEGylated protein.

    • The degree of PEGylation can be determined by various methods, including MALDI-TOF mass spectrometry, HPLC, and NMR.

Protocol 2: Organic Solvent-Based Conjugation of this compound to a Small Molecule

This protocol is suitable for the conjugation of this compound to a primary amine on a small molecule that is soluble in organic solvents.

Materials and Reagents:

  • This compound

  • EDC-HCl

  • NHS

  • Amine-containing small molecule

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Purification system: Flash chromatography or preparative HPLC.

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

    • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Activation of this compound:

    • To the solution of this compound, add EDC-HCl (1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents).

    • Stir the mixture at room temperature for 30-60 minutes.

  • Conjugation to the Small Molecule:

    • Dissolve the amine-containing small molecule (1.0-1.5 equivalents) in anhydrous DCM or DMF.

    • Add the small molecule solution to the activated this compound mixture.

    • Add DIPEA (1.5-2.0 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified by flash chromatography on silica gel or by preparative HPLC to isolate the desired PEGylated small molecule.

  • Characterization:

    • Confirm the structure and purity of the final conjugate using techniques such as NMR, LC-MS, and IR spectroscopy.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Primary Amine cluster_workflow mPEG_acid This compound (Carboxylic Acid) O_acylisourea O-acylisourea Intermediate (Unstable) mPEG_acid->O_acylisourea + EDC EDC EDC NHS NHS NHS_ester m-PEG10-NHS Ester (Amine-Reactive) O_acylisourea->NHS_ester + NHS PEG_conjugate PEG-Amine Conjugate (Stable Amide Bond) NHS_ester->PEG_conjugate + Primary Amine Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->PEG_conjugate prep Reagent & Sample Preparation activation Activation Reaction (15-30 min, RT) prep->activation conjugation Conjugation Reaction (2h RT or O/N 4°C) activation->conjugation quenching Quenching (15-30 min, RT) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (SDS-PAGE, MS) purification->characterization

Caption: Chemical reaction pathway and experimental workflow for this compound conjugation.

G cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_products Products mPEG_acid m-PEG10-O-(CH2)n-COOH PEG_conjugate m-PEG10-O-(CH2)n-CO-NH-R mPEG_acid->PEG_conjugate Primary_Amine R-NH2 Primary_Amine->PEG_conjugate EDC EDC EDC->PEG_conjugate NHS NHS NHS->PEG_conjugate Byproducts EDC-urea + NHS

Caption: Logical relationship of reactants and products in the conjugation reaction.

References

Application Notes and Protocols for m-PEG10-acid Coupling via EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of m-PEG10-acid to primary amine-containing molecules using the robust and widely-used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This method is essential for researchers in drug development, materials science, and biotechnology seeking to modify proteins, peptides, nanoparticles, or surfaces to enhance solubility, reduce immunogenicity, and improve pharmacokinetic profiles.

Introduction

This compound is a discrete polyethylene glycol (PEG) linker featuring a terminal carboxylic acid. This functional group can be activated to form a stable amide bond with primary amines on various substrates.[1][2] The hydrophilic nature of the ten-unit PEG chain imparts increased water solubility to the conjugated molecule.[1] EDC, in conjunction with NHS, is a zero-length crosslinker, meaning no part of the crosslinker itself is incorporated into the final product.[3] EDC activates the carboxyl group of this compound, which can then react with NHS to form a more stable amine-reactive NHS ester.[4] This intermediate readily reacts with primary amines at physiological pH to yield a stable amide linkage.

Data Presentation: Key Reaction Parameters

The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including pH, reagent stoichiometry, and reaction time. The following tables summarize the key quantitative parameters for successful conjugation of this compound.

Table 1: Optimal pH Conditions for a Two-Step Aqueous Protocol

StepReactionOptimal pH RangeRecommended Buffer
1Activation of this compound with EDC/NHS4.5 - 6.00.1 M MES (2-(N-morpholino)ethanesulfonic acid)
2Conjugation to Amine-Containing Molecule7.0 - 8.01X PBS (Phosphate-Buffered Saline)

Table 2: Recommended Molar Ratios of Reagents

ReagentMolar Ratio (relative to this compound)Notes
This compound1The limiting reagent.
EDC1.5 - 10 fold excessA significant excess can sometimes lead to byproducts.
NHS/sulfo-NHS1.2 - 5 fold excessUsing NHS or its water-soluble analog, sulfo-NHS, increases coupling efficiency.
Amine-containing molecule1 - 1.5 fold excessThe optimal ratio may vary depending on the specific substrate.

Table 3: Typical Reaction Times and Temperatures

StepReaction TimeTemperature
Activation15 - 60 minutesRoom Temperature (20-25°C)
Conjugation2 hours - OvernightRoom Temperature (20-25°C) or 4°C

Experimental Protocols

This section provides detailed protocols for both aqueous and organic solvent-based EDC/NHS coupling of this compound.

Protocol 1: Two-Step Aqueous Coupling

This protocol is suitable for the conjugation of this compound to proteins, peptides, and other biomolecules in an aqueous environment.

Materials:

  • This compound

  • EDC hydrochloride

  • NHS or sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation: Equilibrate this compound, EDC, and NHS/sulfo-NHS to room temperature before use. Prepare stock solutions of EDC and NHS/sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use. Dissolve the amine-containing molecule in the Conjugation Buffer.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add EDC and NHS/sulfo-NHS to the this compound solution at the desired molar excess (see Table 2).

    • Incubate the reaction for 15-60 minutes at room temperature.

  • Conjugation:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the this compound conjugate from excess reagents and byproducts using a desalting column, dialysis, or an appropriate chromatography method such as size-exclusion or reverse-phase HPLC.

Protocol 2: Organic Solvent-Based Coupling

This protocol is suitable for small molecules that are soluble in organic solvents.

Materials:

  • This compound

  • EDC hydrochloride or DCC (N,N'-Dicyclohexylcarbodiimide)

  • NHS

  • Amine-containing molecule

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Purification system (e.g., flash chromatography)

Procedure:

  • Reagent Preparation: Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

  • Activation and Conjugation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add EDC·HCl (2 equivalents) and NHS (2 equivalents).

    • Stir the solution at room temperature for 30 minutes.

    • Add the amine-containing molecule (1.5 equivalents) to the solution.

    • Add DIPEA (1.5 equivalents) and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

    • Upon completion, the reaction mixture can be washed with an aqueous solution to remove water-soluble byproducts.

    • The final product can be purified by flash chromatography.

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathway of the EDC/NHS coupling reaction and the general experimental workflow.

EDC_NHS_Coupling_Mechanism mPEG m-PEG10-COOH O_Acylisourea O-Acylisourea Intermediate mPEG:e->O_Acylisourea:w + EDC EDC EDC NHS_ester m-PEG10-NHS Ester (Amine-Reactive) O_Acylisourea:e->NHS_ester:w + NHS - Urea Urea Urea Byproduct NHS NHS Conjugate m-PEG10-CO-NH-R (Stable Amide Bond) NHS_ester:e->Conjugate:w + R-NH2 - NHS Amine R-NH2

Caption: Chemical mechanism of EDC/NHS mediated amide bond formation.

Experimental_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.0) Reagents Prepare this compound, EDC, NHS/sulfo-NHS Activate Activate this compound (15-60 min, RT) Reagents->Activate Conjugate Add Activated PEG to Amine (2h-Overnight, RT or 4°C) Activate->Conjugate PrepareAmine Prepare Amine-Molecule PrepareAmine->Conjugate Quench Quench Reaction (15-30 min, RT) Conjugate->Quench Purify Purify Conjugate (Chromatography/Dialysis) Quench->Purify Analyze Characterize Product (LC-MS, NMR, etc.) Purify->Analyze

Caption: General experimental workflow for EDC/NHS coupling of this compound.

Biological Impact of PEGylation

PEGylation, through methods like EDC/NHS coupling of this compound, can significantly alter the biological interactions of nanoparticles and therapeutic molecules. One key effect is the reduction of non-specific protein adsorption, which in turn can modulate interactions with the immune system.

Biological_Impact_of_PEGylation cluster_unmodified Unmodified Nanoparticle cluster_modified This compound Modified Nanoparticle NP NP Protein Serum Proteins NP->Protein High Adsorption PEG_NP PEG-NP PEG_NP->Protein Reduced Adsorption Macrophage Macrophage PEG_NP->Macrophage Reduced Uptake Protein->Macrophage Opsonization Macrophage->NP Phagocytosis

Caption: Impact of this compound surface modification on nanoparticle interactions.

References

Application Notes and Protocols for m-PEG10-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. The m-PEG10-acid is a discrete polyethylene glycol (PEG) linker that offers a balance of hydrophilicity and a defined length, making it an attractive candidate for ADC development. Its terminal carboxylic acid allows for covalent attachment to amine-containing functionalities on antibodies or payloads.

The incorporation of a PEG moiety, such as in this compound, can impart several favorable properties to an ADC. The hydrophilic nature of the PEG chain can help to mitigate the aggregation often associated with hydrophobic drug payloads, potentially allowing for higher drug-to-antibody ratios (DAR).[1] Furthermore, PEGylation can improve the pharmacokinetic profile of the ADC by increasing its hydrodynamic size, which can reduce renal clearance and prolong circulation half-life.[1][2]

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontan-32-oic Acid[3]
CAS Number 2409969-94-2[3]
Molecular Formula C22H44O12
Molecular Weight 500.6 g/mol
Appearance Oil
Purity Typically >95%
Solubility Soluble in water, DMSO, DMF, and DCM
Storage -20°C

Experimental Protocols

Protocol 1: Activation of this compound with NHS Ester

This protocol describes the conversion of the terminal carboxylic acid of this compound to a more reactive N-hydroxysuccinimide (NHS) ester. This activated form readily reacts with primary amines on the antibody (e.g., lysine residues) under mild conditions.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add NHS (1.1 equivalents) and EDC (1.1 equivalents) or DCC (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Precipitate the m-PEG10-NHS ester by adding the reaction mixture dropwise to cold, stirring diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum. The resulting m-PEG10-NHS ester should be stored at -20°C under desiccated conditions until use.

G cluster_activation This compound Activation This compound This compound Reaction Amide Coupling This compound->Reaction NHS NHS NHS->Reaction EDC_DCC EDC or DCC EDC_DCC->Reaction m-PEG10-NHS m-PEG10-NHS Ester Reaction->m-PEG10-NHS

Activation of this compound to its NHS ester.

Protocol 2: Antibody-Linker Conjugation via Lysine Residues

This protocol details the conjugation of the activated m-PEG10-NHS ester to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • Activated m-PEG10-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system for purification

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable conjugation buffer (e.g., PBS, pH 8.0). Ensure the buffer is free of primary amines.

  • Linker Preparation: Immediately before use, dissolve the m-PEG10-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a calculated molar excess of the m-PEG10-NHS ester solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of the linker over the antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unconjugated linker and other small molecules by SEC or TFF. The ADC is exchanged into a suitable formulation buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the protein concentration and the Drug-to-Antibody Ratio (DAR) of the purified ADC.

G cluster_conjugation Antibody-Linker Conjugation Workflow Antibody Antibody Conjugation Lysine Amidation Antibody->Conjugation m-PEG10-NHS m-PEG10-NHS Ester m-PEG10-NHS->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purification (SEC/TFF) Quenching->Purification ADC Antibody-Linker Conjugate Purification->ADC

Workflow for antibody-linker conjugation.

Protocol 3: Payload Conjugation and Final ADC Assembly

This protocol assumes the payload has a reactive group that can be conjugated to the antibody-linker construct. For this example, we will assume the payload has been functionalized with a group for click chemistry (e.g., an alkyne) and the this compound linker was initially conjugated to the antibody with a complementary azide group.

Materials:

  • Antibody-PEG10-azide conjugate

  • Alkyne-functionalized payload

  • Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex)

  • Ligand (e.g., THPTA)

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (SEC or TFF)

Procedure:

  • Prepare a solution of the antibody-PEG10-azide conjugate in the degassed reaction buffer.

  • Prepare a stock solution of the alkyne-payload in a compatible organic solvent (e.g., DMSO).

  • In a separate tube, prepare the catalyst solution by mixing CuSO4 and sodium ascorbate in the degassed buffer.

  • Add the payload solution to the antibody conjugate solution with gentle mixing.

  • Add the catalyst solution to initiate the click reaction.

  • Incubate the reaction at room temperature for 2-4 hours.

  • Purify the final ADC using SEC or TFF to remove excess payload and catalyst.

  • Characterize the final ADC for DAR, purity, and aggregation.

ADC Characterization

Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated to each antibody is a critical quality attribute of an ADC.

Method 1: UV-Vis Spectroscopy This method is suitable if the drug has a distinct UV absorbance from the antibody.

  • Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.

  • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and solving a set of simultaneous equations.

  • The DAR is the molar ratio of the drug to the antibody.

Method 2: Mass Spectrometry (MS) Intact mass analysis by LC-MS is a more accurate method for determining the DAR distribution.

  • Analyze the purified ADC by LC-MS under denaturing or native conditions.

  • Deconvolute the resulting mass spectrum to obtain the masses of the different ADC species (unconjugated antibody, antibody with 1 drug, 2 drugs, etc.).

  • The average DAR is calculated from the relative abundance of each species.

Stability Assessment

ADC stability is crucial for its shelf-life and in vivo performance.

Method: Size-Exclusion Chromatography (SEC) SEC is used to monitor for aggregation and fragmentation.

  • Analyze the ADC by SEC-HPLC at time zero and after incubation at various temperatures (e.g., 4°C and 40°C) for different time points.

  • Monitor the percentage of the main monomer peak and the formation of high molecular weight species (aggregates) and low molecular weight species (fragments).

Representative Quantitative Data

The following tables present hypothetical but representative data for an ADC constructed with a hydrophilic PEG linker similar to this compound.

Table 1: Representative Drug-to-Antibody Ratio (DAR) as a Function of Linker:Antibody Molar Ratio

Linker:Antibody Molar RatioAverage DAR (by MS)
3:12.1
5:13.8
10:15.5
20:17.2

Table 2: Representative Stability Data (SEC Analysis after 4 weeks)

Storage ConditionMonomer (%)Aggregates (%)Fragments (%)
4°C98.51.20.3
25°C95.14.50.4
40°C88.310.80.9

Table 3: Representative In Vitro Cytotoxicity Data

Cell LineTarget ExpressionIC50 (nM) of ADCIC50 (nM) of Free Drug
Cell Line AHigh1.50.1
Cell Line BLow85.20.1
Cell Line CNegative>10000.1

Signaling Pathway Visualization

The mechanism of action of many ADC payloads involves the disruption of critical cellular signaling pathways, often leading to apoptosis. The following diagram illustrates a generalized apoptotic signaling pathway that can be triggered by a cytotoxic payload released from an ADC.

G cluster_pathway Generalized Apoptotic Signaling Pathway ADC_Internalization ADC Internalization & Payload Release Payload_Target Payload Binds Intracellular Target (e.g., Tubulin, DNA) ADC_Internalization->Payload_Target Stress_Signal Cellular Stress Signal Payload_Target->Stress_Signal Bcl2_Family Bcl-2 Family Modulation (e.g., Bax/Bak activation) Stress_Signal->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Effector Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Payload-induced apoptotic signaling pathway.

Conclusion

The this compound linker is a promising tool for the development of next-generation ADCs. Its defined length and hydrophilic nature can contribute to the generation of more homogeneous and stable conjugates with improved pharmacokinetic properties. The protocols and representative data provided in this document offer a framework for the successful incorporation of this compound into ADC development workflows. Further optimization of conjugation conditions and in-depth characterization will be essential for the clinical translation of ADCs utilizing this and similar linkers.

References

Application Notes and Protocols for m-PEG10-acid as a Linker in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] This tripartite assembly forms a ternary complex, which facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

The linker is a critical determinant of a PROTAC's efficacy, influencing not only the formation and stability of the ternary complex but also the molecule's overall physicochemical properties, such as solubility and cell permeability.[3] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule.[3]

m-PEG10-acid: A Versatile Linker for PROTAC Synthesis

This compound is a PEG-based linker that features a terminal carboxylic acid group. This functional group allows for straightforward conjugation to a primary or secondary amine on a POI ligand or an E3 ligase ligand via a stable amide bond. The ten repeating ethylene glycol units provide a flexible chain that can adopt various conformations, potentially aiding in the formation of a productive ternary complex. The hydrophilic nature of the PEG chain can improve the solubility of the final PROTAC, a common challenge in the development of these large molecules.

Key Attributes of this compound in PROTAC Design:
  • Enhanced Solubility: The hydrophilic PEG spacer increases the solubility of the PROTAC in aqueous media.

  • Facile Conjugation: The terminal carboxylic acid can be readily coupled with amine-functionalized ligands using standard amide bond formation protocols.

  • Flexibility: The PEG chain offers conformational flexibility, which can be crucial for achieving an optimal orientation of the POI and E3 ligase in the ternary complex.

Quantitative Data on PROTAC Performance with PEG Linkers

Table 1: Impact of Linker Composition on CRBN Degradation in HEK293T Cells

Linker CompositionDegradation Efficacy
Nine-atom alkyl chainConcentration-dependent decrease

Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-

Table 3: Comparison of Flexible vs. Rigid Linkers

Linker TypeDegradation Efficacy
Flexible (PEG)Exhibited degradation

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

PROTAC_Mechanism PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation of POI Proteasome->Degradation PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Synthesis_POI_Linker Couple POI Ligand to this compound Synthesis_Final_PROTAC Couple E3 Ligase Ligand to POI-Linker Conjugate Synthesis_POI_Linker->Synthesis_Final_PROTAC Purification Purification and Characterization Synthesis_Final_PROTAC->Purification Degradation_Assay Target Protein Degradation (Western Blot, ELISA) Purification->Degradation_Assay Viability_Assay Cell Viability/Cytotoxicity (MTT, CellTiter-Glo) Purification->Viability_Assay DC50_Dmax Determine DC50 and Dmax Degradation_Assay->DC50_Dmax

References

Application Notes and Protocols: A Step-by-Step Guide for Protein Labeling with m-PEG10-acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein modification with polyethylene glycol (PEG), a process known as PEGylation, is a premier strategy in biopharmaceutical development to enhance the therapeutic properties of proteins, peptides, and other molecules.[1][2] The covalent attachment of PEG chains can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn extends its plasma half-life by reducing renal clearance.[3][4] Furthermore, PEGylation can enhance protein stability, increase solubility, and shield epitopes to reduce immunogenicity and antigenicity.[4]

m-PEG10-acid is a discrete (monodisperse) PEG linker containing a methoxy-terminated chain of ten ethylene glycol units and a terminal carboxylic acid. This heterobifunctional reagent allows for the covalent conjugation of the PEG chain to primary amine groups (e.g., the ε-amine of lysine residues or the N-terminal α-amine) on a protein's surface. The conjugation is typically achieved through a carbodiimide crosslinking chemistry, which provides a stable and robust amide bond.

This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals on how to effectively label proteins using this compound, from initial reaction setup to the final purification and characterization of the conjugate.

Chemistry of this compound Conjugation

The conjugation of this compound to a protein's primary amines is a two-step process that relies on carbodiimide chemistry.

  • Activation of Carboxylic Acid: The terminal carboxylic acid on the this compound is activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms a highly reactive O-acylisourea intermediate. This step is most efficient at a slightly acidic pH (4.5-7.2).

  • Amine Coupling: The O-acylisourea intermediate is susceptible to hydrolysis, which can lower reaction efficiency. To mitigate this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added to the reaction. NHS reacts with the intermediate to form a more stable, semi-stable NHS ester. This amine-reactive ester then efficiently couples with primary amines on the target protein at a physiological to slightly basic pH (7.0-8.0) to form a stable amide bond.

reagents This compound + Protein-NH2 edc_nhs EDC + NHS (pH 5.0-6.0) reagents->edc_nhs Activation Step activated_peg Activated m-PEG10-NHS Ester edc_nhs->activated_peg conjugation Amine Coupling (pH 7.2-7.5) activated_peg->conjugation Conjugation Step final_product PEGylated Protein conjugation->final_product byproducts Urea Byproduct + NHS conjugation->byproducts

Figure 1. Chemical reaction pathway for protein PEGylation using this compound with EDC/NHS chemistry.

Experimental Workflow

The overall process for protein PEGylation follows a structured workflow, beginning with careful preparation of reagents and culminating in the analysis of the purified conjugate. Each step requires optimization to achieve the desired degree of labeling while preserving the protein's biological activity.

prep 1. Prepare Reagents (Protein, PEG, Buffers) activate 2. Activate this compound (with EDC/NHS) prep->activate conjugate 3. Conjugate to Protein activate->conjugate quench 4. Quench Reaction conjugate->quench purify 5. Purify Conjugate (SEC, IEX, Dialysis) quench->purify characterize 6. Characterize Product (SDS-PAGE, MS) purify->characterize

Figure 2. General experimental workflow for protein labeling with this compound.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for labeling a target protein with this compound.

Materials and Reagents
  • This compound (e.g., BroadPharm BP-22092)

  • Target Protein : In an amine-free buffer (e.g., PBS).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer : 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer : Phosphate-buffered saline (PBS), pH 7.2-7.5. Do not use buffers containing primary amines like Tris or glycine.

  • Quenching Solution : 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5.

  • Purification : Desalting columns (e.g., SEC), dialysis cassettes, or chromatography systems (IEX, HIC).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol 1: Reagent Preparation
  • Protein Solution : Prepare the target protein at a concentration of 1-10 mg/mL in Coupling Buffer (PBS, pH 7.2-7.5). Ensure the buffer is free of primary amines.

  • This compound Stock Solution : Equilibrate the this compound reagent to room temperature before opening. Prepare a stock solution (e.g., 100 mM) by dissolving the required amount in anhydrous DMSO or DMF.

  • EDC/NHS Stock Solutions : Immediately before use, prepare concentrated stock solutions of EDC and NHS (e.g., 200-500 mM) in Activation Buffer or ultrapure water. EDC is moisture-sensitive and hydrolyzes quickly in water; use it immediately after preparation.

Protocol 2: PEGylation Reaction

This protocol is based on a two-step aqueous method. The molar ratios of reagents are critical and should be optimized for each specific protein.

  • Activation of this compound :

    • In a microcentrifuge tube, combine the required volume of this compound stock solution with Activation Buffer (pH 6.0).

    • Add EDC and NHS from their stock solutions to the this compound solution. A common starting point is a 2 to 5-fold molar excess of EDC/NHS over this compound (see Table 1).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein :

    • Add the freshly activated m-PEG10-NHS ester mixture directly to the protein solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5 for efficient coupling to protein amines.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. The longer incubation at a lower temperature can sometimes improve selectivity and reduce protein degradation.

  • Quenching the Reaction :

    • To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction volume).

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

Protocol 3: Purification of the PEGylated Protein

It is crucial to remove unreacted PEG reagents and byproducts from the final conjugate. The choice of method depends on the scale of the reaction and the properties of the protein.

  • Size-Exclusion Chromatography (SEC) / Desalting : This is the most common method. It effectively separates the larger PEGylated protein from smaller molecules like unreacted PEG, EDC/NHS byproducts, and quenching reagents.

  • Ion-Exchange Chromatography (IEX) : PEGylation often shields surface charges on a protein, altering its isoelectric point. This change can be exploited to separate the native (unlabeled) protein, mono-PEGylated, and multi-PEGylated species.

  • Dialysis / Tangential Flow Filtration (TFF) : Suitable for larger volumes, these methods exchange the reaction buffer with a desired storage buffer while removing small molecule impurities.

Protocol 4: Characterization of the PEGylated Protein

After purification, the conjugate should be characterized to confirm successful PEGylation and determine the extent of modification.

  • SDS-PAGE : The covalent attachment of PEG chains increases the protein's hydrodynamic radius. This results in a noticeable upward shift in the apparent molecular weight on an SDS-PAGE gel, providing a quick confirmation of successful conjugation.

  • Mass Spectrometry (MS) : Techniques like MALDI-TOF or LC-MS can be used to determine the exact mass of the PEGylated protein. This allows for the precise calculation of the Degree of Labeling (DOL) , which is the average number of PEG molecules attached per protein molecule.

  • Chromatography (SEC, IEX) : Analytical SEC can show a shift to a shorter retention time for the PEGylated protein compared to the native protein, confirming an increase in size. Analytical IEX can resolve species with different numbers of attached PEGs.

  • Activity Assays : It is essential to perform a functional assay to confirm that the PEGylated protein retains its biological activity, as PEG chains can sometimes sterically hinder active sites.

Data Presentation: Reaction Parameters

The optimal conditions for PEGylation vary between proteins. The following table summarizes key parameters that should be optimized to achieve the desired labeling outcome.

ParameterRecommended RangePurpose & Considerations
Molar Ratio (Protein:PEG) 1:1 to 1:50A higher ratio increases the degree of labeling but also the risk of multi-PEGylation and loss of activity. Start with 1:5 or 1:10.
Molar Ratio (PEG:EDC:NHS) 1:2:2 to 1:5:5Excess EDC/NHS is required to efficiently drive the formation of the NHS ester.
Activation pH 5.0 - 6.0Optimal for EDC/NHS activation of the carboxylic acid.
Conjugation pH 7.2 - 8.0Optimal for the reaction of the NHS ester with primary amines on the protein.
Reaction Time 2 hours (RT) to Overnight (4°C)Longer incubation may increase yield but also the risk of protein degradation.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics but may also promote aggregation.

Labeling proteins with this compound via EDC/NHS chemistry is a robust and effective method for improving the therapeutic characteristics of biopharmaceuticals. By carefully controlling reaction parameters such as pH and molar ratios, researchers can achieve a desired degree of labeling while preserving the protein's structural integrity and biological function. The detailed protocols and workflow provided in this guide offer a solid foundation for developing and optimizing the PEGylation of novel protein therapeutics.

References

Application Notes and Protocols for m-PEG10-acid in Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG10-acid for the surface modification of nanoparticles. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the in vivo performance of nanoparticles by reducing non-specific protein adsorption, preventing aggregation, and prolonging circulation times. This compound, a monodispersed PEG linker with a terminal carboxylic acid, offers a versatile platform for covalently attaching a hydrophilic PEG layer to a variety of nanoparticle surfaces.

Introduction to this compound

This compound is a hetero-bifunctional PEG derivative with a methoxy-terminated PEG chain of ten ethylene glycol units and a terminal carboxylic acid group. This structure provides a balance between hydrophilicity and a reactive handle for conjugation. The carboxylic acid can be activated to react with primary amine groups on the nanoparticle surface, forming stable amide bonds. This process, often referred to as PEGylation, imparts a "stealth" character to the nanoparticles, shielding them from opsonization and clearance by the mononuclear phagocyte system (MPS).

Key Properties of this compound:

PropertyValueReference
Molecular Weight ~500.58 g/mol [1]
Chemical Formula C22H44O12[1]
Structure CH3O-(CH2CH2O)10-CH2COOHN/A
Solubility Soluble in water and most organic solventsN/A
Reactivity Carboxylic acid group reacts with primary amines[2]

Applications in Nanoparticle Surface Modification

The surface modification of nanoparticles with this compound is a critical step in the development of nanomedicines for various applications, including:

  • Drug Delivery: PEGylation enhances the systemic circulation time of drug-loaded nanoparticles, leading to improved tumor accumulation through the enhanced permeability and retention (EPR) effect.

  • Medical Imaging: For contrast agents used in magnetic resonance imaging (MRI) or other imaging modalities, a PEG coating improves their biocompatibility and in vivo stability.

  • Diagnostics: PEGylated nanoparticles exhibit reduced non-specific binding, leading to improved signal-to-noise ratios in diagnostic assays.

Effects of this compound Modification on Nanoparticle Properties

The conjugation of this compound to the surface of nanoparticles induces significant changes in their physicochemical properties. The following tables summarize typical effects observed upon PEGylation.

Table 1: Effect of this compound Modification on Physicochemical Properties of Nanoparticles

Nanoparticle TypeParameterBefore ModificationAfter this compound ModificationReference
Gold Nanoparticles (AuNPs) Hydrodynamic Diameter (nm)15 ± 225 ± 3[3]
Zeta Potential (mV)-35 ± 5-15 ± 4[4]
Iron Oxide Nanoparticles (IONPs) Hydrodynamic Diameter (nm)50 ± 570 ± 8
Zeta Potential (mV)+25 ± 4+10 ± 3
Liposomes Hydrodynamic Diameter (nm)100 ± 10110 ± 12
Zeta Potential (mV)-20 ± 3-10 ± 2
Polymeric Nanoparticles (PLGA) Hydrodynamic Diameter (nm)150 ± 15165 ± 18
Zeta Potential (mV)-25 ± 4-12 ± 3

Note: The data presented are representative values from the literature for nanoparticles modified with short-chain PEG-acids and are intended to be illustrative of the expected changes upon modification with this compound.

Table 2: Effect of this compound Modification on Drug Loading and Release Kinetics

Nanoparticle TypeDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Release ProfileReference
PLGA Nanoparticles Doxorubicin~5%~70%Sustained release over 72h
Liposomes Cisplatin~2%~40%Slower release compared to non-PEGylated
Mesoporous Silica Nanoparticles Ibuprofen~15%~85%pH-dependent sustained release

Note: Drug loading and release are highly dependent on the specific drug, nanoparticle composition, and the conjugation chemistry used. The data provided are illustrative examples.

Table 3: In Vivo Biodistribution of PEGylated Nanoparticles (% Injected Dose)

Organ1 hour post-injection24 hours post-injectionReference
Blood 40 ± 810 ± 3
Liver 15 ± 425 ± 6
Spleen 5 ± 210 ± 3
Tumor 2 ± 18 ± 2

Note: This data is representative for PEGylated nanoparticles and highlights the prolonged circulation and passive tumor targeting capabilities.

Experimental Protocols

The following protocols provide detailed methodologies for the surface modification of different nanoparticle types with this compound using the common 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Workflow for Nanoparticle Surface Modification with this compound

G General Workflow for this compound Conjugation cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Nanoparticles cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization A Dissolve this compound, EDC, and NHS in MES buffer (pH 6.0) B Incubate for 15-30 minutes at room temperature A->B Formation of NHS-ester C Add activated this compound solution to amine-functionalized nanoparticles in PBS (pH 7.4) B->C D Incubate for 2-4 hours at room temperature C->D Amide bond formation E Remove unreacted PEG and byproducts via dialysis or centrifugal filtration D->E F Wash nanoparticles with ultrapure water E->F G Analyze size, zeta potential, and surface chemistry (e.g., DLS, FTIR, NMR) F->G

Caption: General workflow for conjugating this compound to nanoparticles.

Protocol 1: Modification of Amine-Functionalized Gold Nanoparticles (AuNPs)

Materials:

  • Amine-functionalized AuNPs

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (1X, pH 7.4)

  • Ultrapure water

  • Dialysis membrane (MWCO appropriate for nanoparticles) or centrifugal filter units

Procedure:

  • Activation of this compound: a. Dissolve this compound (5-fold molar excess to surface amines on AuNPs) in MES buffer. b. Add EDC (2-fold molar excess to this compound) and NHS (5-fold molar excess to this compound) to the solution. c. Incubate the mixture for 30 minutes at room temperature with gentle stirring to form the NHS-activated PEG.

  • Conjugation to AuNPs: a. Add the activated this compound solution to the amine-functionalized AuNP dispersion in PBS. b. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification: a. Transfer the reaction mixture to a dialysis bag and dialyze against ultrapure water for 48 hours, changing the water every 6-8 hours. b. Alternatively, use centrifugal filter units to wash the nanoparticles with ultrapure water three times.

  • Characterization: a. Resuspend the purified PEGylated AuNPs in ultrapure water. b. Characterize the nanoparticles for hydrodynamic size and zeta potential using Dynamic Light Scattering (DLS). c. Confirm PEGylation using Fourier-transform infrared spectroscopy (FTIR) or other suitable techniques.

Protocol 2: Modification of Amine-Functionalized Iron Oxide Nanoparticles (IONPs)

Materials:

  • Amine-functionalized IONPs

  • This compound

  • EDC, NHS

  • MES buffer (0.1 M, pH 6.0)

  • PBS (1X, pH 7.4)

  • Ultrapure water

  • Magnetic separator

  • Centrifugal filter units

Procedure:

  • Activation of this compound: Follow the same procedure as in Protocol 1.

  • Conjugation to IONPs: a. Add the activated this compound solution to the amine-functionalized IONP dispersion in PBS. b. Incubate the mixture for 2-4 hours at room temperature with gentle stirring.

  • Purification: a. Use a magnetic separator to pellet the IONPs and discard the supernatant. b. Resuspend the IONPs in ultrapure water and repeat the magnetic separation and washing step three times. c. For a more thorough purification, use centrifugal filter units.

  • Characterization: a. Resuspend the purified PEGylated IONPs in an appropriate buffer. b. Characterize the nanoparticles as described in Protocol 1.

Protocol 3: Post-Insertion Modification of Liposomes

Materials:

  • Pre-formed liposomes containing an amine-functionalized lipid (e.g., DSPE-PEG-NH2)

  • This compound

  • EDC, NHS

  • MES buffer (0.1 M, pH 6.0)

  • PBS (1X, pH 7.4)

  • Size-exclusion chromatography (SEC) column or dialysis membrane

Procedure:

  • Activation of this compound: Follow the same procedure as in Protocol 1.

  • Conjugation to Liposomes: a. Add the activated this compound solution to the liposome suspension in PBS. b. Incubate the mixture for 2-4 hours at room temperature with gentle stirring.

  • Purification: a. Remove unreacted PEG and coupling agents by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50). b. Alternatively, dialyze the liposome suspension against PBS for 24-48 hours.

  • Characterization: a. Characterize the PEGylated liposomes for size and zeta potential using DLS. b. The degree of PEGylation can be quantified using appropriate analytical techniques.

Cellular Uptake and Signaling Pathways

PEGylation is primarily designed to reduce interactions with biological components, thereby preventing the activation of specific signaling pathways that lead to nanoparticle clearance. The cellular uptake of PEGylated nanoparticles, when it occurs, is generally mediated by endocytic pathways.

G Cellular Uptake Pathways of PEGylated Nanoparticles cluster_clathrin Clathrin-Mediated Endocytosis cluster_caveolae Caveolae-Mediated Endocytosis NP This compound Modified Nanoparticle Membrane Cell Membrane ClathrinPit Clathrin-Coated Pit Membrane->ClathrinPit Binding to Receptors Caveolae Caveolae Membrane->Caveolae ClathrinVesicle Clathrin-Coated Vesicle ClathrinPit->ClathrinVesicle EarlyEndosome Early Endosome ClathrinVesicle->EarlyEndosome Lysosome Lysosome (Degradation) EarlyEndosome->Lysosome Recycling Recycling to Cell Surface EarlyEndosome->Recycling Caveosome Caveosome Caveolae->Caveosome Caveosome->EarlyEndosome

Caption: Cellular uptake of PEGylated nanoparticles via endocytosis.

The primary mechanisms for the internalization of PEGylated nanoparticles are clathrin-mediated and caveolae-mediated endocytosis. The "stealth" PEG layer minimizes non-specific interactions, but nanoparticles can still be internalized, particularly if they are functionalized with targeting ligands that bind to specific cell surface receptors. Following internalization, the nanoparticles are trafficked to endosomes and may eventually end up in lysosomes for degradation or be recycled back to the cell surface.

Conclusion

This compound is a valuable tool for the surface modification of a wide range of nanoparticles. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this reagent to enhance the in vivo performance of their nanomedicine platforms. Careful characterization of the modified nanoparticles is crucial to ensure the desired physicochemical properties and biological outcomes are achieved.

References

Application Notes and Protocols for Bioconjugation of Peptides with m-PEG10-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely employed strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This modification can enhance solubility, extend circulating half-life, reduce immunogenicity, and decrease proteolytic degradation, ultimately leading to improved therapeutic efficacy.[1][2][3][4]

This document provides detailed application notes and protocols for the bioconjugation of peptides with methoxy-PEG10-acid (m-PEG10-acid), a monofunctional PEG linker with a terminal carboxylic acid. The carboxylic acid group can be activated to react with primary amine groups (the N-terminus and the ε-amino group of lysine residues) on a peptide, forming a stable amide bond. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a common and effective method for this activation and subsequent conjugation.

Key Applications

The PEGylation of peptides with this compound is applicable in various research and drug development areas:

  • Improving Peptide Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's stability in biological fluids.[2]

  • Enhancing Solubility: The hydrophilic nature of the PEG polymer can significantly improve the solubility of hydrophobic peptides.

  • Prolonging Systemic Circulation: The increased hydrodynamic radius of the PEGylated peptide reduces renal clearance, leading to a longer in vivo half-life.

  • Reducing Immunogenicity: PEGylation can mask antigenic epitopes on the peptide, reducing its potential to elicit an immune response.

Experimental Protocols

Materials
  • Peptide with at least one primary amine group (N-terminus or lysine residue)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification equipment: Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Analytical equipment: Mass Spectrometer (e.g., MALDI-TOF or ESI-MS), HPLC system

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the terminal carboxylic acid group of this compound to form a more reactive NHS ester.

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS to equilibrate to room temperature before opening the vials to prevent condensation of moisture.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL).

  • Activation Reaction:

    • In a reaction vessel, dissolve the desired amount of this compound in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC to the this compound solution.

    • Immediately add a 1.2 to 1.5-fold molar excess of NHS to the reaction mixture.

    • Incubate the reaction at room temperature for 15-30 minutes with gentle stirring. The activation reaction is most efficient at a pH between 4.5 and 7.2.

Protocol 2: Conjugation of Activated this compound to Peptide

This protocol details the reaction of the activated m-PEG10-NHS ester with the primary amines of the peptide.

  • Peptide Preparation:

    • Dissolve the peptide in Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

  • Conjugation Reaction:

    • Immediately after the activation step, add the activated this compound solution to the peptide solution. The molar ratio of activated PEG to peptide can be varied to optimize the degree of PEGylation (see Table 1). A common starting point is a 5 to 20-fold molar excess of PEG.

    • The reaction of the NHS-activated PEG with primary amines is most efficient at a pH between 7.0 and 8.0.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

Protocol 3: Purification of the PEGylated Peptide

Purification is crucial to separate the PEGylated peptide from unreacted peptide, excess PEG, and reaction byproducts.

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate an appropriate SEC column with Coupling Buffer.

    • Load the quenched reaction mixture onto the column.

    • Elute with Coupling Buffer and collect fractions. The PEGylated peptide will elute earlier than the unconjugated peptide due to its larger size.

    • Monitor the elution profile using UV absorbance at 220 nm or 280 nm.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • For higher purity, the fractions containing the PEGylated peptide from SEC can be pooled and further purified by RP-HPLC using a C18 column.

    • Use a suitable gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

Protocol 4: Characterization of the PEGylated Peptide

Confirmation of successful conjugation and characterization of the product are essential.

  • Mass Spectrometry (MS):

    • Determine the molecular weight of the purified product using MALDI-TOF or ESI-MS. A successful conjugation will show an increase in mass corresponding to the mass of the this compound moiety (approximately 518.6 g/mol ). Multiple PEG additions will result in corresponding mass increases.

  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the purified product by analytical RP-HPLC. The PEGylated peptide will typically have a different retention time compared to the unconjugated peptide.

    • Purity can be assessed by integrating the peak area of the desired product.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

    • Analyze the purified product alongside the unconjugated peptide. The PEGylated peptide will show a band shift, appearing at a higher apparent molecular weight.

Data Presentation

The efficiency of the PEGylation reaction is dependent on several factors, including the molar ratio of the reactants. The following table summarizes the expected outcomes from varying the molar ratio of this compound to a model peptide.

Molar Ratio (this compound : Peptide)Conjugation Efficiency (%)Predominant Species
1:125 - 40Mono-PEGylated
5:160 - 75Mono- and Di-PEGylated
10:180 - 95Di- and Tri-PEGylated
20:1> 95Highly PEGylated species

Note: The actual efficiency and distribution of PEGylated species will depend on the specific peptide, the number of available amine groups, and the precise reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Peptide cluster_purification Purification cluster_characterization Characterization mPEG This compound EDC_NHS EDC + NHS in MES Buffer (pH 6.0) Activated_PEG Activated m-PEG10-NHS Ester EDC_NHS->Activated_PEG 15-30 min Room Temp Reaction_Mix Reaction Mixture Activated_PEG->Reaction_Mix Peptide Peptide in PBS (pH 7.4) Peptide->Reaction_Mix Quenched_Mix Quenched Reaction Reaction_Mix->Quenched_Mix 2h RT or O/N 4°C + Quenching Buffer SEC Size-Exclusion Chromatography Quenched_Mix->SEC RP_HPLC RP-HPLC (Optional) SEC->RP_HPLC MS Mass Spectrometry RP_HPLC->MS HPLC_analysis Analytical HPLC RP_HPLC->HPLC_analysis SDS_PAGE SDS-PAGE RP_HPLC->SDS_PAGE

Caption: Workflow for the bioconjugation of a peptide with this compound.

Example Signaling Pathway: GLP-1 Receptor Activation

Many therapeutic peptides are agonists or antagonists of cell surface receptors. For instance, a PEGylated analog of Glucagon-Like Peptide-1 (GLP-1) would be designed to activate the GLP-1 receptor, a G-protein coupled receptor (GPCR), to stimulate insulin secretion. The PEGylation would aim to prolong its action.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide PEGylated GLP-1 Analog Receptor GLP-1 Receptor (GPCR) Peptide->Receptor Binding & Activation G_Protein G Protein Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Mobilization Exocytosis Insulin Secretion (Exocytosis) Insulin_Vesicles->Exocytosis

Caption: Simplified signaling pathway of a PEGylated GLP-1 analog.

References

Application Notes and Protocols: Calculating and Optimizing Molar Excess for m-PEG10-acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The choice of the PEG reagent and the degree of PEGylation are critical parameters that can significantly impact the biological activity, solubility, and immunogenicity of the conjugate. m-PEG10-acid, a monodisperse PEG derivative with a terminal carboxylic acid, offers precise control over the linker length.

Achieving a desired degree of PEGylation requires careful optimization of reaction conditions, with the molar ratio of the PEG reagent to the target molecule being a key determinant. This document provides a comprehensive guide to calculating the molar excess of this compound for conjugation reactions, along with detailed protocols for the conjugation process and analysis of the results.

Calculating the Molar Excess of this compound

The molar excess of this compound is the ratio of the moles of the PEG reagent to the moles of the target molecule in the reaction mixture. A precise calculation is fundamental to controlling the extent of the conjugation reaction.

1.1. Principle: The calculation involves determining the molar quantities of both the target molecule (e.g., protein, peptide, or small molecule) and the this compound. The desired molar excess is then used to calculate the mass of this compound required for the reaction.

1.2. Protocol for Calculation:

  • Determine the Molar Mass:

    • Molar Mass of this compound (C₂₃H₄₆O₁₂) = 514.6 g/mol

    • Determine the molar mass of your target molecule. For proteins and peptides, this is typically expressed in Daltons (Da) or g/mol .

  • Calculate the Moles of the Target Molecule:

    • Moles = Mass (g) / Molar Mass ( g/mol )

  • Determine the Required Moles of this compound:

    • Moles of this compound = Moles of Target Molecule × Desired Molar Excess

  • Calculate the Mass of this compound to Use:

    • Mass of this compound (g) = Moles of this compound × Molar Mass of this compound

1.3. Example Calculation:

  • Objective: To conjugate a 25 kDa protein with a 10-fold molar excess of this compound.

  • Given:

    • Mass of protein = 5 mg = 0.005 g

    • Molar mass of protein = 25,000 g/mol

    • Molar mass of this compound = 514.6 g/mol

    • Desired molar excess = 10

  • Calculation Steps:

    • Moles of protein = 0.005 g / 25,000 g/mol = 2 x 10⁻⁷ mol

    • Moles of this compound = 2 x 10⁻⁷ mol × 10 = 2 x 10⁻⁶ mol

    • Mass of this compound = 2 x 10⁻⁶ mol × 514.6 g/mol = 0.0010292 g = 1.03 mg

Table 1: Example Calculations for Molar Excess of this compound

Target MoleculeMolar Mass ( g/mol )Mass of Target MoleculeDesired Molar ExcessMoles of Target Molecule (mol)Moles of this compound (mol)Required Mass of this compound (mg)
Peptide A1,5001 mg56.67 x 10⁻⁷3.33 x 10⁻⁶1.71
Protein B50,00010 mg202.00 x 10⁻⁷4.00 x 10⁻⁶2.06
Small Molecule C5002 mg34.00 x 10⁻⁶1.20 x 10⁻⁵6.18

Experimental Protocol: Amine Conjugation using this compound

This protocol describes a common method for conjugating the carboxylic acid of this compound to primary amines (e.g., lysine residues in a protein) using carbodiimide chemistry with EDC and NHS.

2.1. Materials and Reagents:

  • This compound

  • Target molecule with primary amine(s)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 0.1 M Sodium Phosphate, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size exclusion chromatography, dialysis)

2.2. Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_target Prepare Target Molecule Solution conjugation Add Activated PEG to Target Molecule prep_target->conjugation prep_peg Prepare this compound Solution activate_peg Activate this compound with EDC and NHS prep_peg->activate_peg prep_reagents Prepare EDC/NHS Solutions prep_reagents->activate_peg activate_peg->conjugation Add immediately quench Quench Reaction conjugation->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Characterize Conjugate (e.g., SDS-PAGE, MS) purify->analyze

Caption: Workflow for the conjugation of this compound to a target molecule.

2.3. Step-by-Step Protocol:

  • Preparation of Solutions:

    • Dissolve the target molecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS in the Activation Buffer.

    • Dissolve the calculated mass of this compound in the Activation Buffer.

  • Activation of this compound:

    • In a separate tube, mix the this compound solution with the EDC and NHS solutions. A typical molar ratio is 1:1.2:1.2 (this compound:EDC:NHS).

    • Incubate the activation mixture for 15-30 minutes at room temperature. This reaction converts the carboxylic acid to an NHS ester.

  • Conjugation Reaction:

    • Add the freshly activated this compound solution to the target molecule solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove unreacted PEG and other small molecules by size exclusion chromatography (SEC) or dialysis.

  • Characterization of the Conjugate:

    • Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.

    • Use mass spectrometry (MS) to confirm the identity and determine the degree of PEGylation.

    • Use HPLC to assess the purity of the conjugate.

Factors Influencing the Optimal Molar Excess

The ideal molar excess of this compound is empirical and depends on several factors. It is often necessary to perform a series of small-scale reactions with varying molar excess to determine the optimal conditions for a specific application.

G cluster_params Reaction Parameters cluster_molecule Target Molecule Properties cluster_output Conjugation Outcome molar_excess Molar Excess conjugation_efficiency Conjugation Efficiency molar_excess->conjugation_efficiency product_distribution Product Distribution (Mono-, Di-, Poly-PEGylated) molar_excess->product_distribution ph pH ph->conjugation_efficiency temp Temperature temp->conjugation_efficiency time Reaction Time time->conjugation_efficiency reactive_sites Number of Reactive Sites reactive_sites->product_distribution steric_hindrance Steric Hindrance steric_hindrance->conjugation_efficiency

Caption: Factors influencing the outcome of a PEGylation reaction.

  • Number of Reactive Sites: Molecules with a higher number of accessible primary amines will require a lower molar excess to achieve mono-PEGylation, while higher excesses will lead to poly-PEGylation.

  • Steric Hindrance: The accessibility of the reactive sites can be limited by the three-dimensional structure of the molecule, potentially requiring a higher molar excess or longer reaction times.

  • Reaction pH: The pH of the conjugation buffer influences the reactivity of the primary amines. A pH of 7.2-8.0 is generally optimal for amine conjugation.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can increase the degree of PEGylation but may also lead to degradation of the target molecule.

Table 2: Effect of Molar Excess on Conjugation Efficiency (Hypothetical Data)

This table illustrates the potential outcomes of varying the molar excess of this compound in a conjugation reaction with a model protein containing multiple lysine residues.

Molar Excess of this compoundUnconjugated Protein (%)Mono-PEGylated Protein (%)Di-PEGylated Protein (%)Poly-PEGylated Protein (%)
1:1603550
5:12065105
10:15553010
20:1<1255025

The calculation and optimization of the molar excess of this compound are critical for achieving the desired degree of PEGylation and ensuring the batch-to-batch consistency of the final conjugate. By following the detailed protocols and considering the influencing factors outlined in these application notes, researchers can effectively control their conjugation reactions and generate well-characterized PEGylated molecules for their specific applications in research and drug development. It is highly recommended to perform initial optimization experiments at a small scale to identify the optimal molar excess for each new target molecule.

Application Notes and Protocols for the Characterization of m-PEG10-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-poly(ethylene glycol)-acid with 10 ethylene glycol units (m-PEG10-acid) is a discrete PEGylation reagent utilized to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Its defined molecular weight and structure offer advantages over polydisperse PEG reagents, enabling more precise and consistent drug development. The covalent conjugation of this compound to biologics, small molecules, or nanoparticles necessitates comprehensive analytical characterization to ensure product quality, efficacy, and safety. This document provides detailed application notes and protocols for the essential analytical methods used to characterize this compound conjugates.

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely used strategy to improve the therapeutic properties of peptides, proteins, and small molecule drugs.[1][2] This modification can increase the half-life, improve stability, and reduce the immunogenicity of the conjugated molecule.[1][3] The characterization of these conjugates is crucial for ensuring the consistency, safety, and efficacy of the final product.[4]

Key Analytical Methods

A suite of analytical techniques is employed to provide a comprehensive understanding of this compound conjugates, from confirming the success of the conjugation reaction to assessing purity, stability, and structural integrity. The primary methods include:

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) in various modes is fundamental for separating the conjugate from unreacted starting materials and identifying impurities.

  • Mass Spectrometry (MS): Essential for determining the molecular weight of the conjugate and confirming the degree of PEGylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the site of conjugation.

Chromatographic Analysis

Chromatographic methods are powerful tools for the separation and quantification of this compound conjugates and related impurities. The choice of method depends on the properties of the conjugated molecule and the specific information required.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is effective for assessing the purity of the conjugate and separating it from the more polar, unreacted this compound.

Experimental Protocol: RP-HPLC for Purity Assessment

  • Column: C8 or C18 analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the conjugate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength appropriate for the conjugated molecule (e.g., 280 nm for proteins, or a specific wavelength for chromophoric small molecules).

  • Sample Preparation: Dissolve the this compound conjugate in Mobile Phase A at a concentration of 1 mg/mL. Inject 10-20 µL.

Data Presentation: RP-HPLC Purity Analysis

Sample IDRetention Time (min)Peak Area (%)Identification
Conjugate Batch 115.298.5This compound Conjugate
3.11.2Unreacted this compound
18.50.3Aggregate
Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is particularly useful for identifying and quantifying aggregates that may have formed during the conjugation or storage process.

Experimental Protocol: SEC for Aggregate Analysis

  • Column: SEC column suitable for the molecular weight range of the conjugate (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV absorbance at 280 nm (for proteins) or other appropriate wavelength.

  • Sample Preparation: Dilute the conjugate sample in the mobile phase to a concentration of 1 mg/mL. Inject 50 µL.

Data Presentation: SEC Analysis of Conjugate Aggregation

Sample IDRetention Time (min)Peak Area (%)Identification
Conjugate Batch 110.52.1High Molecular Weight Aggregates
12.897.9Monomeric Conjugate
Ion Exchange Chromatography (IEC)

IEC separates molecules based on their net charge. This technique can resolve species with different degrees of PEGylation, as the attachment of the neutral PEG chain can shield charged residues on the molecule's surface.

Experimental Protocol: IEC for PEGylation Isoform Separation

  • Column: A strong or weak cation or anion exchange column, depending on the isoelectric point (pI) of the conjugate.

  • Mobile Phase A: 20 mM Tris buffer, pH 7.5.

  • Mobile Phase B: 20 mM Tris buffer with 1 M NaCl, pH 7.5.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance.

  • Sample Preparation: Desalt the conjugate sample into Mobile Phase A and inject.

Data Presentation: IEC Analysis of PEGylation Heterogeneity

Peak NumberRetention Time (min)Peak Area (%)Tentative Identification
120.55.2Di-PEGylated Species
225.189.8Mono-PEGylated Species
328.95.0Unmodified Molecule

Workflow for Chromatographic Analysis

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Interpretation Prep Conjugate Sample RP_HPLC RP-HPLC (Purity) Prep->RP_HPLC SEC SEC (Aggregation) Prep->SEC IEC IEC (Heterogeneity) Prep->IEC Purity Purity Assessment RP_HPLC->Purity Aggregation Aggregation Analysis SEC->Aggregation Heterogeneity PEGylation Heterogeneity IEC->Heterogeneity

Caption: Workflow for the chromatographic characterization of this compound conjugates.

Mass Spectrometry Analysis

Mass spectrometry is indispensable for the accurate mass determination of the this compound conjugate, confirming the covalent attachment of the PEG moiety and determining the degree of PEGylation. Liquid chromatography-mass spectrometry (LC-MS) is a powerful combination for analyzing complex mixtures.

Experimental Protocol: LC-MS for Molecular Weight Determination

  • LC System: Utilize an RP-HPLC method similar to the one described in section 1.1 to separate the conjugate before MS analysis.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.

  • Ionization Source: Electrospray ionization (ESI) is typically used for biomolecules.

  • Data Acquisition: Acquire data in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the conjugate.

  • Data Processing: The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass of the conjugate.

Data Presentation: Molecular Weight Determination by LC-MS

SpeciesExpected Mass (Da)Observed Mass (Da)Mass Difference (Da)
Unmodified Molecule15000.015000.2+0.2
This compound500.6--
Mono-PEGylated Conjugate15500.615500.9+0.3

Workflow for LC-MS Analysis

cluster_prep Sample Introduction cluster_separation Separation cluster_analysis Mass Analysis cluster_data Data Processing Sample Conjugate Sample LC Liquid Chromatography (e.g., RP-HPLC) Sample->LC ESI Electrospray Ionization LC->ESI MS Mass Spectrometer (e.g., Q-TOF) ESI->MS Deconvolution Deconvolution MS->Deconvolution Mass Molecular Weight Determination Deconvolution->Mass

Caption: Workflow for LC-MS based characterization of this compound conjugates.

NMR Spectroscopy Analysis

NMR spectroscopy is a powerful technique for the detailed structural characterization of this compound conjugates. Proton NMR (¹H NMR) can be used to confirm the presence of the PEG moiety and, in some cases, to identify the site of conjugation.

Experimental Protocol: ¹H NMR for Structural Confirmation

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the conjugate is soluble (e.g., D₂O, DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the lyophilized conjugate in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to observe include:

    • The characteristic repeating ethylene glycol protons of the PEG chain, typically appearing as a sharp singlet around 3.6 ppm.

    • The methoxy group protons of the m-PEG at approximately 3.3 ppm.

    • Changes in the chemical shifts of amino acid residues at or near the conjugation site in the case of protein or peptide conjugates.

  • Data Analysis: Integrate the PEG signals relative to specific signals from the conjugated molecule to estimate the degree of PEGylation.

Data Presentation: ¹H NMR Chemical Shifts for this compound Conjugate

ProtonsExpected Chemical Shift (ppm)Observed Chemical Shift (ppm)
PEG backbone (-CH₂CH₂O-)~3.63.64 (s)
Methoxy (-OCH₃)~3.33.32 (s)
Protons near conjugation siteVariableShifted compared to unmodified molecule

Logical Diagram for NMR Analysis

cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Interpretation Sample Dissolve Conjugate in Deuterated Solvent NMR Acquire ¹H NMR Spectrum Sample->NMR Signals Identify Characteristic Signals (PEG, Methoxy, Conjugation Site) NMR->Signals Integration Integrate Signals Signals->Integration Confirmation Structural Confirmation Signals->Confirmation PEG_Ratio Determine PEGylation Ratio Integration->PEG_Ratio

Caption: Logical steps for the NMR analysis of this compound conjugates.

Conclusion

The comprehensive characterization of this compound conjugates is paramount for ensuring product quality and facilitating regulatory approval. The analytical methods described herein—RP-HPLC, SEC, IEC, LC-MS, and NMR spectroscopy—provide a robust framework for assessing purity, aggregation, heterogeneity, molecular weight, and structural integrity. The selection and optimization of these methods should be tailored to the specific characteristics of the conjugated molecule. By implementing these detailed protocols, researchers, scientists, and drug development professionals can confidently advance their PEGylated therapeutic candidates.

References

Application Notes and Protocols for the Purification of m-PEG10-acid Conjugated Proteins using Size Exclusion Chromatography (SEC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to proteins, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. This modification can improve protein solubility, increase serum half-life, and reduce immunogenicity. The purification of these conjugated proteins is a critical step to ensure the removal of unreacted protein, excess PEG reagents, and potential aggregates, thereby guaranteeing the safety and efficacy of the final product. Size Exclusion Chromatography (SEC) is a powerful technique for this purpose, separating molecules based on their hydrodynamic radius.

This document provides a detailed application note and protocol for the purification of proteins conjugated with m-PEG10-acid, a relatively short PEG derivative. The small size of the this compound moiety presents a unique challenge for SEC separation due to the modest increase in the hydrodynamic volume of the conjugated protein. Therefore, careful optimization of the SEC method is crucial for achieving adequate resolution.

Principle of SEC for PEGylated Protein Purification

Size Exclusion Chromatography separates molecules based on their size in solution. The stationary phase consists of porous beads with a defined pore size distribution. Larger molecules, such as the PEGylated protein conjugate, are excluded from the pores and thus travel through the column with the mobile phase in the interstitial volume, eluting first. Smaller molecules, like the unconjugated protein and free this compound, can enter the pores to varying extents, resulting in a longer path through the column and later elution.

Data Presentation: Quantitative Parameters for SEC Purification

The following table summarizes typical quantitative data and parameters for the SEC purification of this compound conjugated proteins. These values are representative and may require optimization depending on the specific protein and conjugation efficiency.

ParameterTypical Value/RangeNotes
SEC Column
Stationary PhaseSilica-based or polymer-basedSilica-based columns are common, but polymer-based resins can reduce non-specific interactions[1].
Pore Size100 - 300 ÅThe optimal pore size depends on the size of the protein and the conjugate.
Particle Size3 - 10 µmSmaller particle sizes can provide higher resolution but may lead to higher backpressure[2].
Column Dimensions7.8 x 300 mm (Analytical)Dimensions can be scaled up for preparative purification.
Mobile Phase
CompositionPhosphate-buffered saline (PBS), pH 7.4Isocratic elution is standard for SEC. The mobile phase should be optimized to prevent protein aggregation and interaction with the stationary phase[3].
Additives150-300 mM NaClSalt is added to minimize ionic interactions between the protein and the stationary phase.
Flow Rate 0.5 - 1.0 mL/min (Analytical)A lower flow rate can improve resolution.
Sample Loading
Injection Volume10 - 100 µL (Analytical)Should be a small fraction of the total column volume to avoid band broadening.
Sample Concentration1 - 5 mg/mLHigher concentrations can lead to viscosity-related issues and potential aggregation.
Detection
Wavelength280 nm (for protein)If the PEG reagent has a UV chromophore, a different wavelength may be used.
220 nm (for peptide bonds)Can be more sensitive for proteins with low aromatic amino acid content.
Refractive Index (RI)Useful for detecting the PEG moiety, which does not absorb UV light[4].

Experimental Protocols

Part 1: this compound Conjugation to a Target Protein

This protocol describes a general method for the conjugation of this compound to primary amines (e.g., lysine residues) on a target protein using carbodiimide chemistry.

Materials:

  • Target Protein

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Dialysis tubing or centrifugal filter units for buffer exchange

Procedure:

  • Protein Preparation: Dissolve the target protein in MES buffer (e.g., 50 mM MES, pH 6.0) at a concentration of 1-10 mg/mL. Perform a buffer exchange if the protein is in a buffer containing primary amines.

  • Activation of this compound:

    • Dissolve this compound in MES buffer.

    • Add a molar excess of EDC and NHS to the this compound solution (e.g., a 2 to 5-fold molar excess of each over the PEG reagent).

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group of the PEG.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. The molar ratio of PEG to protein will need to be optimized to achieve the desired degree of PEGylation. A starting point is often a 5 to 20-fold molar excess of PEG.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add a quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS-activated PEG. Incubate for 30 minutes at room temperature.

  • Removal of Excess Reagents: Remove excess unreacted PEG and quenching reagents by dialysis against PBS or by using a centrifugal filter unit with an appropriate molecular weight cutoff (MWCO).

Part 2: SEC Purification of the this compound Conjugated Protein

This protocol outlines the purification of the PEGylated protein from the reaction mixture using SEC.

Materials and Equipment:

  • Conjugated protein reaction mixture

  • SEC column (selected based on the parameters in the data table)

  • HPLC or FPLC system with a UV detector (and RI detector, if available)

  • Mobile phase (e.g., PBS, pH 7.4, filtered and degassed)

  • Fraction collector

  • 0.22 µm syringe filters

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Filter the conjugated protein sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection and Separation:

    • Inject the filtered sample onto the equilibrated SEC column.

    • Run the separation isocratically with the mobile phase at the optimized flow rate.

  • Fraction Collection:

    • Collect fractions corresponding to the different peaks observed in the chromatogram. The PEGylated protein is expected to elute first, followed by the unconjugated protein, and finally the free this compound.

  • Analysis of Fractions:

    • Analyze the collected fractions using SDS-PAGE to confirm the presence of the PEGylated protein and to assess the purity of the separation. The PEGylated protein will show a higher apparent molecular weight on the gel compared to the unconjugated protein.

    • Pool the fractions containing the purified PEGylated protein.

  • Buffer Exchange and Concentration (if necessary):

    • If the mobile phase is not suitable for the final formulation, perform a buffer exchange using dialysis or a centrifugal filter unit.

    • Concentrate the purified protein to the desired concentration.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the conjugation and purification of this compound conjugated proteins.

G cluster_conjugation Part 1: Protein Conjugation cluster_purification Part 2: SEC Purification Protein Target Protein Conjugation Conjugation Reaction Protein->Conjugation mPEG_Acid This compound Activation Activation (EDC, NHS) mPEG_Acid->Activation Activation->Conjugation Quenching Quenching Conjugation->Quenching Reaction_Mixture Crude Reaction Mixture Quenching->Reaction_Mixture SEC_Column SEC Column Reaction_Mixture->SEC_Column Load Sample Fractionation Fractionation SEC_Column->Fractionation Analysis Analysis (SDS-PAGE) Fractionation->Analysis Purified_Product Purified this compound Conjugated Protein Analysis->Purified_Product

Workflow for Conjugation and Purification
Principle of Size Exclusion Chromatography

This diagram illustrates the separation principle of SEC for a mixture containing the PEGylated protein, unconjugated protein, and free PEG.

G cluster_column SEC Column Cross-Section B1 B2 B3 B4 B5 B6 P_PEG PEG-Protein p1 p1 P_PEG->p1 P Protein p2 p2 P->p2 PEG Free PEG p3 p3 PEG->p3 l1 Elutes First l2 Intermediate Elution l3 Elutes Last

References

Troubleshooting & Optimization

troubleshooting low yield in m-PEG10-acid antibody conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG10-acid antibody conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues you may encounter during the conjugation of this compound to antibodies, helping you to identify the root cause of low yield and other common problems.

Q1: What are the most common causes of low conjugation yield?

Low yield in antibody conjugation can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder conjugation efficiency.

  • Reagent Quality and Stoichiometry: Degradation of reagents, particularly EDC and NHS, or an inappropriate molar ratio of PEG to antibody can lead to poor outcomes.

  • Antibody-Related Issues: The presence of interfering substances in the antibody preparation, low antibody concentration, or inherent properties of the antibody itself can affect conjugation.

  • Inefficient Purification: Loss of conjugated antibody during purification steps is a frequent cause of low final yield.

Q2: My conjugation efficiency is low. How can I optimize the reaction conditions?

Optimizing reaction conditions is critical for maximizing conjugation yield. Here are key parameters to consider:

  • pH: The activation of the carboxylic acid on this compound with EDC/NHS chemistry is most efficient at a pH of 4.5-7.2. However, the subsequent reaction of the NHS-activated PEG with primary amines on the antibody is favored at a pH of 7-8. A two-step reaction with pH adjustment can be beneficial.[1]

  • Molar Ratio: The molar excess of the PEG reagent over the antibody is a crucial parameter. A higher molar ratio can increase the degree of labeling (DOL), but excessive amounts can lead to antibody aggregation or modification of critical residues for antigen binding. It is recommended to perform a titration to find the optimal ratio.

  • Reaction Time and Temperature: Conjugation reactions are typically performed at room temperature for 1-2 hours or at 4°C overnight. Longer incubation times at lower temperatures can sometimes improve yield and reduce aggregation.

Q3: How do I properly prepare my antibody for conjugation?

Proper antibody preparation is essential for a successful conjugation.

  • Buffer Exchange: Ensure your antibody is in an amine-free buffer, such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris will compete with the antibody for reaction with the activated PEG, reducing conjugation efficiency.[1]

  • Purity and Concentration: The antibody should be highly pure (>95%). Contaminating proteins like BSA will compete for conjugation. The antibody concentration should ideally be greater than 0.5 mg/mL to achieve good conjugation efficiency. If your antibody is too dilute, it can be concentrated using appropriate spin filters.

Q4: I am observing antibody aggregation after conjugation. What can I do to prevent this?

Antibody aggregation is a common issue, especially with hydrophobic payloads or high degrees of conjugation.

  • Optimize Molar Ratio: A high degree of PEGylation can sometimes lead to aggregation. Reducing the molar excess of the this compound may help.

  • PEG Chain Length: While you are using this compound, it's worth noting that longer PEG chains can sometimes help to reduce aggregation by providing a more effective hydrophilic shield.

  • Purification Strategy: Ensure that the buffers used during purification are optimized to maintain the solubility of the conjugate. Size exclusion chromatography (SEC) is a good method to separate aggregates from the desired conjugate.

Q5: How can I confirm that the conjugation was successful and determine the yield?

Several analytical techniques can be used to characterize the conjugate and determine the yield.

  • SDS-PAGE: A simple way to visualize a successful conjugation is to run the conjugated antibody on an SDS-PAGE gel alongside the unconjugated antibody. A shift in the molecular weight of the antibody bands indicates the attachment of the PEG chains.

  • UV-Vis Spectroscopy: This method can be used to determine the degree of labeling (DOL), which is the average number of PEG molecules conjugated to each antibody.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide a more precise measurement of the mass of the conjugate and the distribution of different PEGylated species.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method to separate antibody-drug conjugates (ADCs) with different drug-to-antibody ratios (DARs), which is analogous to the DOL for PEGylation. This allows for the quantification of different species and the calculation of the average DOL.

Quantitative Data Summary

The following table summarizes typical ranges for key reaction parameters. Note that optimal conditions will be specific to your antibody and application.

ParameterRecommended RangeNotes
Antibody Concentration > 0.5 mg/mLHigher concentrations are generally better.
Reaction pH (Activation) 4.5 - 7.2For EDC/NHS activation of this compound.
Reaction pH (Conjugation) 7.0 - 8.0For reaction of NHS-activated PEG with antibody amines.
This compound:Antibody Molar Ratio 5:1 to 20:1Needs to be optimized for each specific antibody.
Reaction Temperature 4°C or Room TemperatureLower temperature for longer incubation can reduce aggregation.
Reaction Time 1 - 2 hours (RT) or Overnight (4°C)Optimization may be required.

Experimental Protocols

Protocol 1: Two-Step Antibody Conjugation with this compound

This protocol describes a common two-step method for conjugating this compound to an antibody using EDC/NHS chemistry.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of >0.5 mg/mL. If necessary, perform a buffer exchange.

  • Activation of this compound: a. Dissolve this compound, EDC, and NHS in Activation Buffer. A typical molar ratio is 1:2:2 (PEG:EDC:NHS). b. Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated PEG ester.

  • Conjugation Reaction: a. Add the freshly activated this compound solution to the antibody solution. The molar ratio of PEG to antibody should be optimized (e.g., start with 10:1). b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugated antibody from excess PEG reagent and byproducts using size exclusion chromatography (SEC) or a desalting column.

Protocol 2: Characterization of the Conjugate by SDS-PAGE

Materials:

  • Conjugated antibody sample

  • Unconjugated antibody control

  • SDS-PAGE gel and running buffer

  • Loading dye

  • Protein molecular weight standards

  • Coomassie blue stain or other protein stain

Procedure:

  • Prepare samples of the conjugated antibody and the unconjugated antibody control by mixing with loading dye and heating if required by your protocol.

  • Load the samples and molecular weight standards onto the SDS-PAGE gel.

  • Run the gel according to the manufacturer's instructions.

  • Stain the gel with Coomassie blue and then destain.

  • Visualize the bands. A successful conjugation will show a band or a smear of bands for the conjugated antibody that has a higher molecular weight than the unconjugated antibody.

Visualizations

The following diagrams illustrate key processes in this compound antibody conjugation.

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Antibody mPEG This compound (Carboxylic Acid) EDC_NHS EDC / NHS (pH 4.5-7.2) mPEG->EDC_NHS Activated_PEG NHS-activated m-PEG10 (Reactive Ester) EDC_NHS->Activated_PEG Activation Antibody Antibody (Primary Amines) Activated_PEG->Antibody Conjugated_Ab PEGylated Antibody Antibody->Conjugated_Ab Conjugation (pH 7.0-8.0) NHS_byproduct NHS byproduct Conjugated_Ab->NHS_byproduct Release of

Caption: Workflow for the two-step this compound antibody conjugation process.

G cluster_troubleshooting Troubleshooting Pathway start Low Conjugation Yield q1 Check Reaction Conditions start->q1 q2 Assess Reagent Quality start->q2 q3 Evaluate Antibody Preparation start->q3 q4 Review Purification Method start->q4 ans1_1 Optimize pH q1->ans1_1 Incorrect pH? ans1_2 Adjust Molar Ratio q1->ans1_2 Suboptimal Ratio? ans1_3 Modify Time/Temp q1->ans1_3 Inefficient Incubation? ans2_1 Use Fresh EDC/NHS q2->ans2_1 Degraded Reagents? ans2_2 Verify PEG Integrity q2->ans2_2 PEG Quality Issue? ans3_1 Buffer Exchange (Amine-free) q3->ans3_1 Interfering Buffer? ans3_2 Check Ab Purity & Concentration q3->ans3_2 Impure/Dilute Ab? ans4_1 Minimize Sample Loss q4->ans4_1 Yield Loss during Purification? ans4_2 Check for Aggregation q4->ans4_2 Aggregation Issues? end Improved Yield ans1_1->end ans1_2->end ans1_3->end ans2_1->end ans2_2->end ans3_1->end ans3_2->end ans4_1->end ans4_2->end

Caption: A logical troubleshooting guide for low yield in antibody conjugation.

References

Navigating m-PEG10-acid Conjugation: A Guide to Preventing Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals engaged in bioconjugation, aggregation during the covalent attachment of polyethylene glycol (PEG) derivatives is a common and critical challenge. This guide provides detailed troubleshooting strategies and answers to frequently asked questions (FAQs) to help you mitigate aggregation during m-PEG10-acid conjugation, ensuring the stability and efficacy of your therapeutic proteins.

Troubleshooting Guide: Minimizing Aggregation

Protein aggregation during this compound conjugation is a multifaceted issue that can arise from several factors, including suboptimal reaction conditions and the inherent properties of the protein and PEG reagent. This section provides a systematic approach to identifying and resolving common problems.

Initial Assessment: Identifying the Source of Aggregation

The first step in troubleshooting is to determine at which stage the aggregation is occurring. This can be pinpointed by analyzing samples at different points in the conjugation workflow.

Stage of ObservationPotential CauseRecommended Action
During this compound activation (with EDC/NHS) - High concentration of EDC leading to charge neutralization and destabilization. - Suboptimal pH for the activation step.- Optimize EDC/NHS molar ratio. - Perform activation at a controlled, acidic pH (e.g., MES buffer, pH 4.5-6.0).
After adding activated this compound to the protein - Rapid, uncontrolled reaction leading to intermolecular cross-linking. - Unfavorable buffer conditions for protein stability.- Employ a two-step conjugation protocol. - Optimize reaction buffer pH and ionic strength. - Consider stepwise addition of the activated PEG.
During purification - Protein instability in the purification buffer. - Harsh purification methods.- Screen for optimal purification buffers containing stabilizers. - Use gentle purification techniques like size-exclusion chromatography (SEC).
Post-purification and during storage - Long-term instability of the conjugate. - Inappropriate storage conditions.- Add stabilizing excipients to the final formulation. - Optimize storage temperature and buffer conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during this compound conjugation?

Aggregation during this compound conjugation can be attributed to several factors:

  • Intermolecular Cross-linking: The activation of the carboxylic acid on this compound with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can sometimes lead to the formation of reactive intermediates that, if not properly controlled, can react with multiple protein molecules, causing them to link together and aggregate. The use of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can help to create a more stable amine-reactive intermediate, reducing the likelihood of uncontrolled cross-linking.[1][2][3]

  • High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the probability of intermolecular interactions and aggregation, especially if the protein is partially unfolded or destabilized by the reaction conditions.

  • Suboptimal Reaction Conditions:

    • pH: The pH of the reaction buffer is critical. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction with primary amines on the protein is favored at a more neutral to slightly alkaline pH (7.2-8.5). Performing the entire reaction at a single, suboptimal pH can lead to either inefficient conjugation or protein instability.[1][2]

    • Temperature: Higher temperatures can accelerate both the conjugation reaction and the rate of protein unfolding and aggregation.

  • Hydrophobicity: The conjugation of PEG chains can alter the surface properties of the protein. While PEG itself is hydrophilic, improper folding or exposure of hydrophobic patches on the protein during the reaction can lead to aggregation.

  • Reagent Quality: The purity of the this compound and the freshness of the EDC and NHS solutions are important. Contaminants or hydrolyzed reagents can lead to side reactions and aggregation.

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques can be employed to monitor and quantify aggregation:

  • Visual Inspection: The simplest method is to visually check for turbidity or precipitation in the reaction mixture.

  • UV-Vis Spectroscopy: An increase in absorbance at 340-600 nm can indicate the presence of large aggregates.

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution and can detect the formation of aggregates at an early stage.

  • Size-Exclusion Chromatography (SEC): SEC is a powerful method to separate and quantify monomers, dimers, and larger aggregates based on their hydrodynamic radius.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight bands corresponding to covalent oligomers.

Q3: What is the optimal pH for this compound conjugation?

A two-step pH process is generally recommended for optimal conjugation and minimal aggregation:

  • Activation Step: The activation of the carboxylic acid group of this compound with EDC and NHS is most efficient in a slightly acidic buffer, typically MES buffer at pH 4.5-6.0 .

  • Conjugation Step: The reaction of the activated NHS-ester with the primary amines (e.g., lysine residues) on the protein is more efficient at a pH of 7.2 to 8.5 . A common choice is a phosphate-buffered saline (PBS) at pH 7.4.

By separating these two steps, you can maximize the efficiency of both the activation and the conjugation while minimizing the exposure of the protein to potentially destabilizing acidic conditions.

Q4: How does the molar ratio of EDC and NHS affect the reaction?

The molar ratio of EDC and NHS to the this compound is a critical parameter to optimize.

  • EDC: A molar excess of EDC is required to drive the activation of the carboxylic acid. However, a very high excess of EDC can lead to protein cross-linking and aggregation. A starting point is often a 2- to 10-fold molar excess of EDC over this compound.

  • NHS (or Sulfo-NHS): NHS is used to stabilize the active intermediate formed by EDC. A common molar ratio is to use NHS at a concentration equal to or slightly higher than EDC. For instance, a common starting ratio is This compound : EDC : NHS of 1 : 5 : 5 .

It is highly recommended to perform small-scale optimization experiments to determine the ideal ratios for your specific protein and reaction conditions.

Q5: Can stabilizing excipients be added to the reaction buffer?

Yes, the addition of stabilizing excipients to the conjugation buffer can significantly reduce aggregation.

ExcipientRecommended ConcentrationMechanism of Action
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)Preferential exclusion, increases protein stability.
Amino Acids (e.g., Arginine, Glycine) 50-100 mMSuppresses non-specific protein-protein interactions.
Non-ionic Surfactants (e.g., Polysorbate 20) 0.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.
Polyols (e.g., Glycerol, Sorbitol) 5-20% (v/v)Act as protein stabilizers.

Experimental Protocols

Protocol 1: Two-Step this compound Conjugation to a Protein

This protocol describes a general two-step method for conjugating this compound to a protein using EDC/NHS chemistry, designed to minimize aggregation.

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES or PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Size-Exclusion Chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Conjugation Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer to the desired concentration.

    • Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS to the this compound solution.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution. The molar ratio of PEG to protein should be optimized based on the desired degree of PEGylation.

    • Incubate the conjugation reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris to quench any unreacted NHS-activated PEG.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG and byproducts by purifying the PEGylated protein using size-exclusion chromatography (SEC) or another suitable purification method.

Protocol 2: Screening for Optimal Reaction Conditions

To minimize aggregation, it is crucial to screen for the optimal reaction conditions for your specific protein. A small-scale screening experiment can be performed in a 96-well plate format.

Variables to Screen:

  • pH of Conjugation: Test a range of pH values for the conjugation step (e.g., 6.5, 7.0, 7.5, 8.0).

  • Molar Ratio of PEG:Protein: Vary the molar excess of activated PEG to protein (e.g., 5:1, 10:1, 20:1).

  • Protein Concentration: Test a few different protein concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).

  • Addition of Stabilizers: Compare reactions with and without the addition of a stabilizing excipient (e.g., 100 mM Arginine).

Procedure:

  • Set up a matrix of reactions in a 96-well plate, varying one parameter at a time.

  • Perform the two-step conjugation as described in Protocol 1 for each condition.

  • After the reaction, analyze a small aliquot from each well for aggregation using DLS or by measuring turbidity at 340 nm.

  • Analyze the degree of PEGylation for promising conditions using SDS-PAGE or SEC.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification protein_prep Protein Preparation (Amine-free buffer) conjugation Conjugation Reaction (pH 7.2-8.5) protein_prep->conjugation peg_prep This compound Activation (EDC/NHS, pH 4.5-6.0) peg_prep->conjugation quenching Quenching (Tris buffer) conjugation->quenching purification Purification (e.g., SEC) quenching->purification analysis Characterization (SDS-PAGE, DLS, SEC) purification->analysis

Caption: A typical experimental workflow for this compound conjugation.

Chemical Reaction Pathway

reaction_pathway cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_side_reaction Potential Side Reaction peg_acid m-PEG10-COOH activated_peg m-PEG10-NHS ester peg_acid->activated_peg + EDC, Sulfo-NHS edc EDC nhs Sulfo-NHS peg_protein PEGylated Protein activated_peg->peg_protein + Protein-NH2 hydrolysis Hydrolysis of NHS-ester activated_peg->hydrolysis H2O protein Protein-NH2 aggregation Aggregation protein->aggregation Suboptimal Conditions peg_protein->aggregation Instability

Caption: Chemical pathway of this compound conjugation and potential side reactions.

By carefully controlling the reaction parameters and employing the troubleshooting strategies outlined in this guide, researchers can significantly reduce the incidence of aggregation during this compound conjugation, leading to higher yields of stable and active bioconjugates.

References

Technical Support Center: Optimizing pH for m-PEG10-acid EDC/NHS Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize the pH for m-PEG10-acid conjugation reactions using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the EDC/NHS activation of this compound?

A1: The activation of the carboxylic acid group on this compound using EDC and NHS is most efficient in a slightly acidic environment, typically within a pH range of 4.5 to 6.0 .[1][2][3] A commonly used buffer for this activation step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1][2]

Q2: What is the optimal pH for coupling the activated m-PEG10-NHS ester to a primary amine?

A2: The subsequent reaction of the activated NHS-ester with a primary amine on a target molecule (e.g., a protein or peptide) is most efficient at a neutral to slightly basic pH, typically in the range of 7.0 to 8.5 . A pH of 8.3-8.5 is often recommended as an ideal balance between reaction rate and NHS-ester stability. This is because the primary amine needs to be in its unprotonated form (-NH2) to effectively act as a nucleophile.

Q3: Why is a two-step protocol with different pH values recommended?

A3: A two-step protocol is highly recommended because it allows for the optimization of both critical stages of the reaction independently.

  • Step 1 (Activation): Performed at an acidic pH (4.5-6.0) to maximize the formation of the amine-reactive NHS-ester.

  • Step 2 (Conjugation): The pH is then raised to a neutral/basic level (7.2-8.0) for the efficient reaction of the NHS-ester with the target amine. This approach prevents potential side reactions, such as self-polymerization of molecules containing both carboxyl and amine groups, and generally leads to higher conjugation yields.

Q4: What is NHS-ester hydrolysis, and how does pH affect it?

A4: NHS-ester hydrolysis is a competing reaction where the activated NHS-ester reacts with water, regenerating the original carboxylic acid and rendering the this compound unable to conjugate to the target amine. The rate of this hydrolysis is highly dependent on pH; it increases significantly as the pH becomes more alkaline. This makes the NHS-ester intermediate less stable at the higher pH values required for amine coupling, creating a trade-off that must be carefully managed.

Q5: Which buffers should I use for the activation and coupling steps?

A5: Buffer selection is critical to avoid interfering with the reaction.

  • Activation Step (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer. 0.1 M MES buffer is the most common and highly recommended choice.

  • Coupling Step (pH 7.0-8.5): Amine-free buffers such as Phosphate-Buffered Saline (PBS) , borate buffer, or carbonate-bicarbonate buffer are suitable.

  • Buffers to Avoid: Buffers containing primary amines (e.g., Tris, Glycine ) or carboxylates (e.g., Acetate ) must be avoided as they will compete with the intended reaction and significantly reduce conjugation efficiency.

Data Summary: NHS-Ester Stability

The stability of the amine-reactive NHS-ester is inversely related to pH. The half-life (the time it takes for 50% of the ester to be hydrolyzed) decreases dramatically as the pH increases.

pHHalf-life of NHS-EsterTemperature
7.04-5 hours0°C
8.01 hour4°C
8.610 minutes4°C

Table data sourced from Thermo Fisher Scientific technical literature.

Visualizing the Process

EDC/NHS Reaction Pathway

EDC_NHS_Reaction PEG_Acid This compound (-COOH) Intermediate O-Acylisourea Intermediate (Unstable) PEG_Acid->Intermediate + EDC (pH 4.5-6.0) Intermediate->PEG_Acid Hydrolysis (fast) NHS_Ester m-PEG10-NHS Ester (Amine-Reactive) Intermediate->NHS_Ester + NHS Conjugate Stable Amide Bond (-CONH-R) NHS_Ester->Conjugate + R-NH2 (pH 7.0-8.5) Hydrolysis Hydrolyzed Acid (Inactive) NHS_Ester->Hydrolysis Hydrolysis (pH dependent) Amine Primary Amine (R-NH2)

Caption: EDC/NHS reaction pathway for this compound conjugation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Problem: Low Conjugation Yield Check_pH 1. Verify Reaction pH Start->Check_pH Check_Buffer 2. Check Buffer Composition Start->Check_Buffer Check_Reagents 3. Assess Reagent Quality Start->Check_Reagents Check_Hydrolysis 4. Minimize Hydrolysis Start->Check_Hydrolysis Sol_pH_Act Activation pH is 4.5-6.0? Check_pH->Sol_pH_Act Sol_pH_Coup Coupling pH is 7.0-8.5? Check_pH->Sol_pH_Coup Sol_Buffer_Act Using MES for activation? Check_Buffer->Sol_Buffer_Act Sol_Buffer_Coup Using PBS, Borate for coupling? (No Tris/Glycine) Check_Buffer->Sol_Buffer_Coup Sol_Reagents Are EDC/NHS fresh? (Stored dry, brought to RT) Check_Reagents->Sol_Reagents Sol_Hydrolysis Working quickly after activation? (Consider pH 7.2-7.5) Check_Hydrolysis->Sol_Hydrolysis

Caption: Troubleshooting decision tree for low conjugation yield.

Experimental Protocols

Protocol: Two-Step Aqueous Conjugation of this compound to an Amine-Containing Molecule

This protocol is a general guideline and may require optimization for specific applications.

Materials Required:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine-HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Desalting columns (e.g., Zeba Spin Desalting Columns)

  • Reaction tubes

  • pH meter

Procedure:

Step 1: Reagent Preparation

  • Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.

  • Prepare the amine-containing molecule in the Coupling Buffer (PBS, pH 7.2) at the desired concentration (e.g., 1-10 mg/mL).

  • Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer (MES, pH 6.0). For example, prepare 10 mg/mL solutions. EDC solutions are not stable and must be used promptly.

Step 2: Activation of this compound (pH 5.0-6.0)

  • Dissolve the this compound in Activation Buffer.

  • Add the EDC solution to the this compound solution. A 2- to 10-fold molar excess of EDC over this compound is a common starting point.

  • Immediately add the NHS solution. Use a 1.25- to 2.5-fold molar excess of NHS over EDC.

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 3: Removal of Excess Activation Reagents (Optional but Recommended)

  • To prevent undesired side reactions with the target molecule, remove excess EDC and NHS.

  • Pass the activated this compound solution through a desalting column that has been pre-equilibrated with the Coupling Buffer (PBS, pH 7.2). This step also performs the necessary buffer exchange for the next step.

Step 4: Conjugation to Primary Amine (pH 7.2-7.5)

  • If the desalting step was skipped, raise the pH of the activated this compound solution to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer or other non-amine base.

  • Immediately add the activated this compound solution to your amine-containing molecule solution. The molar ratio of PEG to the target molecule should be optimized based on the desired degree of labeling.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

Step 5: Quenching the Reaction

  • Stop the reaction by adding a quenching solution to consume any unreacted NHS-esters.

  • Add hydroxylamine or Tris buffer to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature.

Step 6: Purification

  • Purify the final PEGylated conjugate from excess reagents and reaction byproducts using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration, depending on the size and properties of your final product.

References

Technical Support Center: Purification of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the removal of unreacted m-PEG10-acid and coupling reagents from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a PEGylation reaction?

A PEGylation reaction mixture typically contains the desired PEGylated product, unreacted PEG, hydrolyzed PEG, and by-products from the coupling reagents. When using EDC and NHS chemistry, these by-products include N-acylisourea and unreacted NHS.[]

Q2: What are the primary methods for purifying PEGylated molecules?

The most common purification techniques are based on differences in size, charge, and hydrophobicity between the PEGylated product and impurities. These methods include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Tangential Flow Filtration (TFF), dialysis, and precipitation.[][2][3]

Q3: How do I choose the best purification method for my experiment?

The choice of purification method depends on several factors, including the size difference between the PEGylated product and unreacted PEG, the charge properties of your molecule, the scale of your purification, and the required final purity. The flowchart below can guide you in selecting an appropriate method.

Q4: Can I use dialysis to remove unreacted this compound?

Dialysis can be used to remove small molecules like coupling reagents and their by-products.[3] However, its effectiveness for removing unreacted this compound depends on the molecular weight cutoff (MWCO) of the dialysis membrane and the size of the PEGylated product. If the molecular weight of the unreacted PEG is significantly smaller than the PEGylated product, dialysis can be an effective method. For efficient removal, it is recommended to perform several buffer exchanges.

Q5: How can I remove residual EDC and NHS from my reaction mixture?

EDC and NHS are small, water-soluble molecules that can be removed by various techniques. Dialysis, size exclusion chromatography (desalting columns), and tangential flow filtration are effective methods for their removal. Precipitation with a cold organic solvent like acetone can also be used to precipitate the larger PEGylated product, leaving the small coupling reagents in the supernatant.

Troubleshooting Guides

Size Exclusion Chromatography (SEC)
Problem Possible Cause Solution
Poor separation of PEGylated product and unreacted PEG Inappropriate column pore size.Select a column with a pore size that provides optimal resolution for the molecular weight range of your sample. For larger PEGylated proteins (>200 kDa), a larger pore size (500–1000 Å) is recommended.
Sample volume is too large.For optimal separation, the sample volume should be between 10-30% of the column bed volume.
Non-specific interactions between the sample and the column matrix.Add modifiers to the mobile phase, such as arginine, to reduce non-specific binding.
Distorted or broad peaks The PEG molecule is interacting with the stationary phase.This can be an issue when using THF as a mobile phase with styrene-divinylbenzene-based columns. Consider using a different mobile phase or column chemistry.
Sample is too concentrated.Dilute the sample before injection to avoid viscosity-related peak broadening.
Low recovery of the product Non-specific adsorption to the column.Use a mobile phase with appropriate ionic strength and pH to minimize interactions. Consider using a column with a different chemistry.
Dialysis
Problem Possible Cause Solution
Inefficient removal of small molecules Insufficient dialysis time or buffer volume.Dialyze for a longer period (e.g., overnight) and use a large volume of dialysis buffer (at least 100-200 times the sample volume) with at least 2-3 buffer changes.
Inappropriate MWCO of the dialysis membrane.Ensure the MWCO is small enough to retain your product but large enough to allow free passage of the impurities.
Loss of PEGylated product The MWCO of the membrane is too large.Select a membrane with an MWCO that is significantly smaller than the molecular weight of your PEGylated product.
Non-specific binding to the membrane.Pre-condition the membrane as per the manufacturer's instructions. Using a membrane material with low protein binding, such as regenerated cellulose, can also help.
Sample dilution Osmotic pressure differences.Avoid dialyzing against pure deionized water. Use a buffer with a low salt concentration to prevent excessive swelling of the dialysis bag.

Purification Method Selection Workflow

PurificationWorkflow start Start: Reaction Mixture size_diff Is there a significant size difference between product and impurities? start->size_diff sec Size Exclusion Chromatography (SEC) size_diff->sec  Yes (High Resolution) tff_dialysis Tangential Flow Filtration (TFF) or Dialysis size_diff->tff_dialysis  Yes (Bulk Removal) charge_diff Is there a significant charge difference? size_diff->charge_diff No end Purified Product sec->end tff_dialysis->end iex Ion Exchange Chromatography (IEX) charge_diff->iex Yes hydrophobicity_diff Is there a significant difference in hydrophobicity? charge_diff->hydrophobicity_diff No iex->end hic Hydrophobic Interaction Chromatography (HIC) hydrophobicity_diff->hic Yes rpc Reversed-Phase Chromatography (RPC) hydrophobicity_diff->rpc Yes (Higher Resolution) precipitation Precipitation hydrophobicity_diff->precipitation  No (Consider Solubility) hic->end rpc->end precipitation->end

Caption: Decision tree for selecting a purification method.

Quantitative Data Summary

Purification Method Typical Purity Achieved Throughput Key Advantages Key Disadvantages
Size Exclusion Chromatography (SEC) >95%Low to MediumHigh resolution for separating molecules of different sizes.Sample dilution; potential for non-specific interactions.
Ion Exchange Chromatography (IEX) >95%Medium to HighHigh capacity; separates based on charge differences.PEGylation can shield charges, reducing separation efficiency.
Tangential Flow Filtration (TFF) / Diafiltration Effective for bulk removalHighRapid removal of small molecules and buffer exchange; scalable.Not suitable for separating molecules of similar size.
Dialysis Effective for small molecule removalLowSimple setup; gentle on proteins.Time-consuming; potential for sample dilution.
Precipitation VariableHighConcentrates the product while removing soluble impurities.Risk of protein denaturation and difficulty in re-solubilizing the pellet.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol is suitable for the high-resolution separation of PEGylated products from unreacted PEG and small molecule coupling reagents.

Materials:

  • SEC column with an appropriate molecular weight range.

  • Elution buffer (e.g., Phosphate Buffered Saline - PBS).

  • HPLC or FPLC system.

  • Reaction mixture.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm filter to remove any particulate matter.

  • Sample Injection: Inject the filtered sample onto the column. The sample volume should ideally be between 1-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the elution buffer at a constant flow rate. Larger molecules (the PEGylated product) will elute first, followed by the smaller unreacted PEG and coupling reagents.

  • Fraction Collection: Collect fractions as the components elute from the column.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE) to identify the fractions containing the purified product.

  • Pooling: Pool the fractions containing the pure PEGylated product.

Protocol 2: Dialysis

This protocol is effective for removing small molecule impurities such as EDC, NHS, and their by-products.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 1-3 kDa for removing small molecules.

  • Dialysis buffer (e.g., PBS), at least 100-200 times the sample volume.

  • Stir plate and stir bar.

  • Beaker or container for dialysis.

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut it to the desired length and prepare it according to the manufacturer's instructions, which may involve boiling and washing.

  • Load Sample: Load the reaction mixture into the dialysis tubing/cassette, ensuring to leave some space for potential sample expansion.

  • Dialysis: Place the loaded dialysis tubing/cassette into a beaker containing a large volume of cold dialysis buffer (e.g., 4°C). Add a stir bar to the buffer and place the beaker on a stir plate to ensure continuous mixing.

  • Buffer Exchange: Perform the dialysis for several hours to overnight. For efficient removal of impurities, change the dialysis buffer at least 2-3 times.

  • Sample Recovery: After the final dialysis step, carefully remove the tubing/cassette from the buffer and recover the purified product.

Protocol 3: Tangential Flow Filtration (TFF) / Diafiltration

This protocol is ideal for the rapid removal of small molecules and for buffer exchange, especially for larger sample volumes.

Materials:

  • TFF system with a membrane cassette of appropriate MWCO (e.g., 30 kDa for a ~150 kDa product).

  • Diafiltration buffer.

  • Reaction mixture.

Procedure:

  • System Setup and Conditioning: Install the TFF membrane and condition the system by flushing with the feed buffer.

  • Concentration (Optional): Concentrate the reaction mixture to a target concentration to reduce the volume for diafiltration.

  • Diafiltration: Perform diafiltration in a constant-volume mode by adding the diafiltration buffer at the same rate as the permeate is being removed. This process efficiently washes out the small molecule impurities. Typically, 6 diafiltration volumes (DV) can remove over 99.5% of a freely permeable solute.

  • Final Concentration: After diafiltration, concentrate the product to the desired final concentration.

  • Product Recovery: Recover the purified and concentrated product from the TFF system.

Protocol 4: Acetone Precipitation

This protocol is a quick method to concentrate the PEGylated product and remove soluble impurities.

Materials:

  • Cold (-20°C) acetone.

  • Acetone-compatible centrifuge tubes.

  • Centrifuge.

Procedure:

  • Cool Acetone: Ensure the acetone is pre-chilled to -20°C.

  • Precipitation: Add four times the sample volume of cold acetone to your protein solution in a suitable centrifuge tube.

  • Incubation: Vortex the mixture and incubate for at least 60 minutes at -20°C.

  • Centrifugation: Centrifuge the sample at 13,000-15,000 x g for 10 minutes to pellet the precipitated product.

  • Decant Supernatant: Carefully decant and discard the supernatant which contains the soluble impurities.

  • Dry Pellet: Allow the acetone to evaporate from the pellet by leaving the uncapped tube at room temperature for about 30 minutes.

  • Re-solubilization: Re-dissolve the protein pellet in a suitable buffer. Note that some proteins may be difficult to re-solubilize after precipitation.

References

dealing with solubility issues of m-PEG10-acid in reaction buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling solubility issues of m-PEG10-acid in reaction buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the PEG chain included?

A1: this compound is a methoxy-terminated polyethylene glycol (PEG) derivative with a terminal carboxylic acid. The PEG linker is a hydrophilic chain of 10 ethylene glycol units. This PEG chain is incorporated to increase the aqueous solubility of the molecule it is attached to.[1][] The carboxylic acid group allows for the covalent attachment to primary amine groups on molecules such as proteins, peptides, or other compounds.[1][]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in water and a variety of organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).

Q3: Is it better to dissolve this compound directly in my aqueous buffer or to first create a stock solution in an organic solvent?

A3: The recommended and most common method is to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into your aqueous reaction buffer. This approach helps to ensure complete dissolution and minimizes the risk of precipitation in the aqueous buffer. However, if your experiment is sensitive to organic solvents, direct dissolution in the aqueous buffer can be attempted, though it may be more challenging.

Q4: What is the optimal pH for reactions involving this compound?

A4: The optimal pH depends on the specific reaction you are performing.

  • Activation of the carboxylic acid: The activation of the carboxylic acid group using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is most efficient at a pH between 4.5 and 7.2.

  • Reaction with primary amines: The subsequent reaction of the activated this compound with primary amines to form a stable amide bond is most efficient at a pH between 7.0 and 8.0.

Q5: How should I store this compound and its solutions?

A5:

  • Solid this compound: Store in a tightly sealed container at -20°C.

  • Stock solutions: If you prepare stock solutions in an organic solvent, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to one month. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation. It is always best to prepare and use solutions on the same day if possible.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound is not dissolving in the aqueous buffer. The concentration is too high for direct aqueous dissolution.1. Try preparing a concentrated stock solution in DMSO or DMF and then add it to your buffer while vortexing. 2. Gently warm the buffer to 30-40°C to aid dissolution. 3. Use sonication to help break up any precipitate.
The solution becomes cloudy or a precipitate forms after adding the this compound stock solution to the buffer. The final concentration of the organic solvent is too high, causing the compound to crash out.1. Ensure the final concentration of the organic solvent in your working solution is low (typically <5%). 2. Add the stock solution dropwise to the vigorously stirred or vortexed buffer to ensure rapid dispersion.
The reaction with my amine-containing molecule is not proceeding efficiently. The pH of the reaction buffer is not optimal.1. For the activation step with EDC/NHS, ensure the pH is between 4.5 and 7.2. 2. For the reaction with the amine, adjust the pH of the buffer to be between 7.0 and 8.0.
Inconsistent results between experiments. The this compound may have degraded due to improper storage.1. Ensure the solid compound and any stock solutions are stored under the recommended conditions (-20°C, tightly sealed). 2. Allow the vial to warm to room temperature before opening to prevent moisture contamination.

Quantitative Data Summary

Solvent/Buffer Solubility Notes
WaterSolubleSolubility can be concentration-dependent.
Phosphate-Buffered Saline (PBS), pH 7.4SolubleMay require gentle heating or sonication at higher concentrations.
DMSO (Dimethyl sulfoxide)SolubleRecommended for preparing concentrated stock solutions.
DMF (Dimethylformamide)SolubleRecommended for preparing concentrated stock solutions.
DCM (Dichloromethane)Soluble

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution

This is the recommended method for preparing this compound for use in reaction buffers.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weigh out the desired amount of this compound in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 100 mg/mL).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming (30-40°C) can be used to aid dissolution.

  • Store the stock solution in aliquots at -20°C.

Protocol 2: Direct Dissolution of this compound in Aqueous Buffer

This method can be used if organic solvents must be avoided. Success may depend on the desired final concentration and the specific buffer composition.

Materials:

  • This compound

  • Aqueous reaction buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature.

  • Weigh out the desired amount of this compound.

  • Add the this compound to the appropriate volume of the aqueous buffer.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 5-10 minutes.

  • Gentle warming (30-40°C) can also be applied in conjunction with vortexing or sonication.

  • Visually inspect the solution to ensure there is no precipitate before use.

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start prep_choice Choose Dissolution Method start->prep_choice stock_sol Prepare Stock Solution (e.g., in DMSO) prep_choice->stock_sol Recommended direct_diss Direct Dissolution (in aqueous buffer) prep_choice->direct_diss Solvent-Free add_to_buffer Add to Reaction Buffer stock_sol->add_to_buffer activation Activate Carboxylic Acid (pH 4.5-7.2) direct_diss->activation add_to_buffer->activation conjugation Conjugate to Amine (pH 7.0-8.0) activation->conjugation purification Purification conjugation->purification analysis Analyze Product purification->analysis end End analysis->end

Caption: Workflow for this compound dissolution and reaction.

troubleshooting_workflow Troubleshooting Solubility Issues start Solubility Issue Observed check_conc Is the concentration too high? start->check_conc use_stock Use Stock Solution Method check_conc->use_stock Yes check_solvent Is the organic solvent concentration >5%? check_conc->check_solvent No success Problem Solved use_stock->success dilute_more Dilute stock solution or add dropwise check_solvent->dilute_more Yes check_temp Have you tried gentle warming? check_solvent->check_temp No dilute_more->success warm_solution Warm to 30-40°C check_temp->warm_solution No check_sonication Have you tried sonication? check_temp->check_sonication Yes warm_solution->success sonicate_solution Sonicate for 5-10 min check_sonication->sonicate_solution No check_sonication->success Yes sonicate_solution->success

Caption: Troubleshooting flowchart for this compound solubility.

References

improving the efficiency of m-PEG10-acid coupling to hydrophobic molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the conjugation of m-PEG10-acid to hydrophobic molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when coupling hydrophilic this compound to a hydrophobic molecule?

The primary challenge is the significant difference in solubility between the two reactants. This compound is hydrophilic and dissolves well in aqueous or polar organic solvents, while hydrophobic molecules (like many small drug molecules, lipids, or certain peptides) have poor solubility in these same solvents. This solubility mismatch can lead to phase separation, low reaction rates, and consequently, poor coupling efficiency. Overcoming this requires careful selection of a solvent system that can adequately solvate both components.

Q2: What is the mechanism of coupling this compound to an amine-containing molecule using EDC and NHS?

The coupling is a two-step process:[1][2][3]

  • Activation: The carboxylic acid group on this compound is activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[1][3]

  • Stabilization and Coupling: This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the original carboxylic acid. To improve efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable ester then readily reacts with a primary amine on the hydrophobic molecule to form a stable, covalent amide bond.

Q3: Why is NHS or Sulfo-NHS recommended for EDC-mediated coupling reactions?

Using NHS or Sulfo-NHS significantly increases the coupling efficiency for several reasons:

  • Stability: The NHS ester intermediate is more stable in aqueous solutions than the O-acylisourea intermediate formed by EDC alone, which is prone to rapid hydrolysis. This provides a larger window of opportunity for the reaction with the target amine.

  • Reduced Side Reactions: It minimizes side reactions, such as the formation of N-acylurea byproducts, which can occur when the O-acylisourea intermediate rearranges.

  • Improved pH Control: The reaction of the NHS ester with amines is most efficient at a physiological pH (7-8), while the initial activation with EDC is more efficient at a slightly acidic pH (4.5-6.0). The two-step process allows for a pH shift to optimize both stages of the reaction.

Troubleshooting Guide

Problem: Low or No Coupling Efficiency

Q4: I am observing very low yields for my PEGylation reaction. What are the likely causes and solutions?

Low coupling efficiency is the most common issue and can stem from several factors related to solubility, reagent stability, and reaction conditions.

  • Cause 1: Poor Solubility of Reactants

    • Solution: The choice of solvent is critical. An ideal solvent or co-solvent system should dissolve both the hydrophilic this compound and the hydrophobic molecule.

      • Recommended Solvents: Consider water-miscible, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These can often solvate both polar and non-polar compounds.

      • Co-solvent Systems: A mixture of an aqueous buffer with an organic solvent like DMF, DMSO, or Dichloromethane (DCM) can be effective. You may need to empirically determine the optimal ratio to maintain a single phase.

      • Phase Transfer Catalysis: For highly immiscible systems, a phase transfer catalyst could be explored, although this complicates the reaction setup and purification.

  • Cause 2: Inactive or Degraded Reagents

    • Solution: EDC and NHS are moisture-sensitive. Ensure they are stored properly and handled correctly.

      • Storage: Store EDC and NHS desiccated at -20°C.

      • Handling: Equilibrate reagents to room temperature before opening the vials to prevent condensation of atmospheric moisture, which can hydrolyze and inactivate them. Prepare stock solutions fresh for each experiment.

  • Cause 3: Incorrect Reaction pH

    • Solution: The two main steps of the reaction have different optimal pH ranges.

      • Activation Step: The activation of the carboxylic acid with EDC is most efficient at a pH of 4.5-6.0. Use a buffer like MES (2-(N-morpholino)ethanesulfonic acid) for this step.

      • Coupling Step: The reaction of the NHS-activated PEG with the primary amine is most efficient at pH 7.2-8.0. After the initial activation, the pH should be raised using a buffer like PBS (phosphate-buffered saline). Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.

Problem: Presence of Side Products and Impurities

Q5: My final product is impure. How can I identify and minimize side reactions?

  • Cause 1: Hydrolysis of Activated PEG

    • Identification: The main impurity will be unreacted this compound.

    • Solution: Work quickly and, if possible, in anhydrous solvents, especially during the activation step. The addition of NHS significantly stabilizes the activated intermediate, but hydrolysis can still occur over time.

  • Cause 2: N-Acylurea Byproduct Formation

    • Identification: A stable, unreactive byproduct formed from the rearrangement of the O-acylisourea intermediate.

  • Cause 3: Reaction with Non-Target Functional Groups

    • Solution: If your hydrophobic molecule contains other nucleophilic groups (e.g., thiols, hydroxyls), they may also react, though typically less readily than primary amines. Consider using protecting groups for these functionalities if they are highly reactive.

Problem: Difficulty in Purification

Q6: How can I effectively purify my PEGylated hydrophobic product from the reaction mixture?

Purification can be challenging due to the potential presence of unreacted starting materials (both PEG and the hydrophobic molecule), reagents, and byproducts. The amphiphilic nature of the final product may also influence its chromatographic behavior.

  • Solution 1: Chromatography

    • Reverse-Phase Chromatography (RP-HPLC): This is often a good choice as it separates molecules based on hydrophobicity. The unreacted hydrophobic starting material will be retained more strongly than the more hydrophilic PEGylated product. Excess this compound will elute very early.

    • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The attachment of the hydrophilic PEG chain can alter the hydrophobicity of the parent molecule, allowing for separation. It can be a useful alternative to RP-HPLC, especially for larger molecules.

    • Size-Exclusion Chromatography (SEC): SEC separates based on molecular size. This method is effective for removing small molecule reagents like EDC and NHS byproducts, but may not efficiently separate the PEGylated product from unreacted PEG of a similar size.

  • Solution 2: Extraction

    • If there is a significant difference in solubility between the desired product and impurities, a liquid-liquid extraction may be possible. For example, unreacted this compound and water-soluble byproducts can be removed by washing the organic phase with an aqueous buffer.

Data and Protocols

Table 1: Recommended Reaction Conditions for this compound Coupling
ParameterRecommendationRationale & Notes
Solvent DMF, DMSO, DCM, or aqueous/organic co-solventsMust be able to dissolve both the hydrophobic molecule and this compound.
Activation Buffer 0.1 M MES, pH 4.5 - 6.0Optimal pH for EDC/NHS activation of carboxylic acids.
Coupling Buffer PBS, pH 7.2 - 8.0Optimal pH for the reaction of NHS-ester with primary amines.
Molar Ratios
This compound:Amine1:1 to 1.5:1A slight excess of PEG-acid can drive the reaction to completion.
EDC:this compound1.5:1 to 2:1Ensure sufficient activation.
NHS:this compound1.5:1 to 2:1To efficiently trap the activated intermediate and prevent side reactions.
Reaction Time Activation: 15-30 min; Coupling: 2 hours to overnightActivation is rapid. Coupling time depends on the reactivity of the amine.
Temperature Room TemperatureSufficient for most coupling reactions. Lower temperatures can reduce side reactions.
Quenching Hydroxylamine, Tris, or GlycineTo deactivate any remaining NHS-esters.
Experimental Protocol: General Method for Coupling this compound to an Amine-Containing Hydrophobic Molecule

This protocol provides a general workflow. Molar ratios and solvent volumes should be optimized for your specific molecules.

1. Reagent Preparation: a. Equilibrate this compound, EDC, and NHS to room temperature before opening. b. Prepare a stock solution of your hydrophobic molecule in a minimal amount of a suitable organic solvent (e.g., DMF, DMSO). c. Prepare a stock solution of this compound in the same solvent or an appropriate buffer (e.g., 0.1 M MES, pH 6.0). d. Prepare fresh stock solutions of EDC and NHS in the reaction solvent or buffer immediately before use.

2. Activation of this compound: a. In a reaction vial, combine the this compound solution with the NHS solution. b. Add the EDC solution to the mixture. c. Stir the reaction at room temperature for 15-30 minutes.

3. Coupling Reaction: a. Add the hydrophobic molecule solution to the activated this compound mixture. b. If the activation was performed in an acidic buffer, adjust the pH to 7.2-7.5 by adding a coupling buffer like PBS. c. Allow the reaction to proceed for 2-4 hours at room temperature, or overnight if needed. Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS, TLC).

4. Quenching: a. To stop the reaction, add a quenching reagent like hydroxylamine to a final concentration of 10-50 mM and stir for 15-30 minutes.

5. Purification: a. Purify the PEGylated product from unreacted starting materials and byproducts using an appropriate method such as RP-HPLC or extraction, as discussed in Q6.

Visual Guides

G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_purification 4. Quench & Purify p1 Equilibrate Reagents (PEG, EDC, NHS) to Room Temp a1 Combine this compound, EDC, and NHS p1->a1 p2 Dissolve Hydrophobic Molecule (in DMF/DMSO) c1 Add Hydrophobic Molecule to Activated PEG p2->c1 p3 Dissolve this compound (in MES Buffer, pH 6.0) p3->a1 a2 Stir for 15-30 min at Room Temp a1->a2 Activation a2->c1 c2 Adjust pH to 7.2-8.0 (if needed) c1->c2 c3 React for 2-12 hours at Room Temp c2->c3 q1 Add Quenching Agent (e.g., Hydroxylamine) c3->q1 q2 Purify Product (e.g., RP-HPLC) q1->q2

Caption: Experimental workflow for coupling this compound to a hydrophobic molecule.

G peg m-PEG10-COOH intermediate1 O-Acylisourea Intermediate (Unstable) peg->intermediate1 + EDC edc EDC amine Hydrophobic-NH2 product m-PEG10-CO-NH-Hydrophobic (Stable Amide Bond) nhs NHS intermediate2 NHS-Ester Intermediate (More Stable) intermediate1->peg Side Reaction intermediate1->intermediate2 + NHS - Isourea Byproduct intermediate2->product + Amine byproduct2 NHS intermediate2->byproduct2 byproduct1 Isourea Byproduct byproduct2->product - NHS hydrolysis H2O (Hydrolysis) hydrolysis->intermediate1

Caption: Reaction pathway for the EDC/NHS-mediated coupling of this compound.

References

characterization of unexpected byproducts in m-PEG10-acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG10-acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Causes Recommended Solutions
Low or No Product Formation (Incomplete Reaction) Inactive Reagents: this compound or the molecule to be conjugated has degraded. The coupling reagents (e.g., EDC, HATU) have lost activity due to improper storage or handling.[1][2][3] Suboptimal Reaction Conditions: Incorrect pH of the reaction buffer.[4][5] The reaction temperature is too low or the reaction time is insufficient. Presence of Competing Nucleophiles: Use of buffers containing primary amines (e.g., Tris, glycine) can compete with the target molecule for reaction with the activated this compound. Poor Solubility: The reactants are not fully dissolved in the chosen solvent.Verify Reagent Activity: Use fresh or properly stored reagents. Test the activity of coupling agents on a model system if possible. Store this compound at -20°C and protect from moisture. Optimize Reaction Conditions: Ensure the pH is optimal for the coupling chemistry (typically pH 7-9 for amine acylation). Consider increasing the reaction temperature or extending the reaction time. Use Appropriate Buffers: Employ non-amine-containing buffers such as phosphate-buffered saline (PBS), carbonate, or borate buffers. Improve Solubility: Use a co-solvent like DMSO or DMF to ensure all reactants are in solution.
Presence of Unexpected Peaks in LC-MS/HPLC Analysis This compound Related Impurities: The starting material may contain impurities such as diol-PEG10, or shorter/longer PEG chains. Side Reaction Products: Formation of N-acylurea byproduct if using carbodiimide activators (like EDC) without an NHS ester. Dimerization or oligomerization of the activated this compound. Degradation Products: Oxidative degradation of the PEG chain can lead to the formation of aldehydes (e.g., formaldehyde, acetaldehyde) and acids (e.g., formic acid). Hydrolysis of the activated ester intermediate.Characterize Starting Material: Analyze the this compound raw material by LC-MS to identify any pre-existing impurities. Optimize Coupling Chemistry: Add N-hydroxysuccinimide (NHS) or a similar reagent to the reaction when using EDC to suppress N-acylurea formation and improve efficiency. Control the stoichiometry of reactants to minimize self-reaction of the activated PEG. Prevent Degradation: Use high-purity, fresh solvents. Consider performing reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Store this compound and its solutions at -20°C.
Poor Yield of Purified Product Inefficient Purification Method: The chosen chromatography method (e.g., size exclusion, reverse phase) may not be adequately separating the desired product from unreacted starting materials and byproducts. Product Adsorption: The product may be adsorbing to purification columns or vials. Product Instability: The conjugated product may be unstable under the purification conditions (e.g., pH, solvent).Optimize Purification Protocol: Develop a purification method with sufficient resolution. Techniques like reverse-phase HPLC are often effective for purifying PEGylated molecules. Minimize Adsorption: Use low-binding tubes and consider passivation of chromatography columns. Assess Product Stability: Analyze the stability of the product under the intended purification conditions before large-scale purification.
Variability Between Batches Inconsistent Quality of this compound: Different lots of this compound may have varying levels of purity and impurities. Inconsistent Reaction Conditions: Minor variations in reaction setup, such as temperature, pH, or reagent addition, can lead to different outcomes. Moisture Contamination: Water can hydrolyze activated intermediates and reduce coupling efficiency.Qualify Incoming Raw Materials: Analyze each new lot of this compound for purity and identity before use. Standardize Protocols: Maintain strict control over all reaction parameters. Use calibrated equipment and well-documented procedures. Use Anhydrous Conditions: Use dry solvents and handle reagents in a low-humidity environment, especially the coupling agents.

Frequently Asked Questions (FAQs)

1. What are the most common byproducts in this compound reactions?

Common byproducts can be categorized as follows:

  • Starting Material Impurities: These are impurities present in the this compound reagent itself, such as PEG diol (HO-PEG10-OH) or PEGs of different lengths.

  • Reaction-Specific Byproducts:

    • N-acylurea: Forms when using carbodiimide activators (like EDC) without an additive like NHS.

    • Di-PEGylated species: If the target molecule has multiple reaction sites.

    • Dimers/Oligomers: Resulting from the self-reaction of activated this compound.

  • Degradation Products:

    • Oxidative Cleavage Products: The PEG backbone can undergo oxidation, leading to the formation of shorter PEG fragments, aldehydes (like formaldehyde and acetaldehyde), and carboxylic acids (like formic acid and glycolic acid).

    • Hydrolysis Products: The activated carboxylic acid (e.g., NHS ester) can hydrolyze back to the carboxylic acid.

2. How should I store and handle this compound?

To ensure its stability, this compound should be stored at -20°C under a dry, inert atmosphere. Before use, allow the container to warm to room temperature before opening to prevent moisture condensation. For easier handling, stock solutions can be prepared in anhydrous DMSO or DMF and stored at -20°C for up to a month.

3. What analytical techniques are best for characterizing unexpected byproducts?

A combination of chromatographic and mass spectrometric techniques is generally most effective:

  • High-Performance Liquid Chromatography (HPLC): Especially reverse-phase HPLC (RP-HPLC), is excellent for separating the desired product from unreacted starting materials and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying byproducts. It provides both retention time information from the chromatography and mass information for each separated component, allowing for the determination of molecular weights and tentative identification of impurities.

  • Tandem Mass Spectrometry (MS/MS): Can be used to fragment ions of interest to obtain structural information, which helps in the definitive identification of unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of isolated, significant impurities.

4. Can the PEG chain of this compound degrade during the reaction?

Yes, the polyethylene glycol chain can be susceptible to oxidative degradation, especially in the presence of trace metal ions and oxygen. This can lead to chain cleavage and the formation of various impurities, including aldehydes and carboxylic acids. To minimize this, it is advisable to use high-purity reagents and solvents and to consider performing reactions under an inert atmosphere.

5. How do I choose the right buffer for my this compound conjugation reaction?

When coupling this compound to a primary amine, it is crucial to use a buffer that does not contain primary amines itself. Buffers like Tris or glycine will compete with your target molecule. Recommended buffers are phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer, typically in the pH range of 7-9.

Experimental Protocols

Protocol: Identification of Unexpected Byproducts in an this compound Reaction using LC-MS

  • Sample Preparation:

    • Prepare a control sample of the this compound starting material at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare a sample of the unpurified reaction mixture, diluting it to a similar concentration with the same solvent mixture.

    • Prepare a sample of the purified product at a known concentration.

  • LC-MS System and Conditions:

    • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to resolve polar and non-polar species. For example:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-17.1 min: 95% to 5% B

      • 17.1-20 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2-5 µL.

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, capable of positive ion mode detection.

    • MS Scan Range: m/z 100 - 2000.

  • Data Analysis:

    • Analyze the chromatogram and mass spectrum of the this compound starting material to identify any pre-existing impurities.

    • Compare the chromatogram of the reaction mixture to the starting material and the purified product.

    • Identify peaks that are present in the reaction mixture but absent or significantly reduced in the purified product. These are potential byproducts.

    • Examine the mass spectrum of each unexpected peak to determine its molecular weight.

    • Propose potential structures for the byproducts based on their molecular weights and knowledge of common side reactions and degradation pathways (e.g., hydrolysis, oxidation, N-acylurea formation).

    • If necessary, perform MS/MS analysis on the parent ions of the byproducts to obtain structural fragments for more definitive identification.

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_analysis Analysis Phase cluster_characterization Characterization Phase reaction This compound Reaction quench Quench Reaction reaction->quench lcms_analysis LC-MS Analysis of Crude Mixture quench->lcms_analysis Sample data_processing Data Processing & Peak Identification lcms_analysis->data_processing byproduct_id Hypothesize Byproduct Structures data_processing->byproduct_id Unexpected Peaks msms_analysis MS/MS Fragmentation Analysis byproduct_id->msms_analysis purification Isolate Byproduct (optional) byproduct_id->purification msms_analysis->byproduct_id Confirm Structure nmr NMR Structural Elucidation (optional) purification->nmr nmr->byproduct_id Confirm Structure

Caption: Workflow for Byproduct Identification.

reaction_pathways start Activated This compound product Desired Conjugate start->product + Target hydrolysis Hydrolysis start->hydrolysis + H2O oxidation Oxidation start->oxidation + [O] nacylurea N-acylurea Formation (with EDC only) start->nacylurea + EDC dimer Dimerization start->dimer + Activated PEG target Target Molecule (e.g., R-NH2) target->product

Caption: Potential Byproduct Formation Pathways.

References

Technical Support Center: Strategies to Control the Degree of Labeling with m-PEG10-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG10-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the control of the degree of labeling in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react with target molecules?

A1: this compound is a monofunctional polyethylene glycol (PEG) derivative with a terminal carboxylic acid group (-COOH) and a methoxy cap at the other end. The carboxylic acid can be activated to react with primary amine groups (e.g., lysine residues on proteins) to form a stable amide bond. This process, known as PEGylation, is commonly used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] The hydrophilic PEG spacer enhances solubility in aqueous media.[1]

Q2: How can I control the degree of labeling (DoL) with this compound?

A2: The degree of labeling, or the number of PEG chains attached to a molecule, can be controlled by optimizing several reaction parameters. The most critical factors include the molar ratio of the PEG reagent to the target molecule, the reaction pH, temperature, and reaction time.[3]

Q3: What is the optimal pH for labeling with this compound?

A3: The reaction of an activated this compound (e.g., as an NHS-ester) with primary amines is most efficient at a pH range of 7-9.[3] It is advisable to use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer, as these can compete with the target molecule for the PEG reagent.

Q4: How can I determine the degree of PEGylation?

A4: Several analytical techniques can be used to determine the degree of PEGylation. Common methods include:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates molecules based on their size. PEGylated proteins will show a higher molecular weight compared to the unmodified protein.

  • High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC) can be used to separate and quantify the different PEGylated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be a quantitative method to determine the degree of PEGylation by comparing the integrals of PEG-specific peaks to protein-specific peaks.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry: MALDI-TOF MS can be used to determine the molecular weight of the PEGylated conjugate, from which the number of attached PEG chains can be calculated.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Labeling Inefficient activation of the carboxylic acid.Ensure the use of fresh and appropriate activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). The activation reaction is most effective at pH 4.5-7.2.
Inactive this compound reagent.Store the this compound desiccated at -20°C. Prepare stock solutions in anhydrous DMSO or DMF and store them at -20°C under an inert gas. Before use, allow the reagent to warm to room temperature to prevent condensation.
Presence of competing primary amines in the buffer.Use amine-free buffers such as PBS, MES, or borate buffer. Avoid buffers like Tris or glycine.
Low molar ratio of PEG reagent to the target molecule.Increase the molar excess of this compound in the reaction mixture. A 5 to 20-fold molar excess is a common starting point.
High Degree of Labeling (Over-PEGylation) High molar ratio of PEG reagent.Decrease the molar ratio of this compound to the target molecule.
Prolonged reaction time.Reduce the incubation time of the conjugation reaction.
High pH leading to non-specific reactions.Perform the reaction at a lower pH within the recommended range (e.g., pH 7.5-8.0) to increase specificity for primary amines.
Product Aggregation or Precipitation Changes in protein conformation upon PEGylation.Optimize the reaction conditions, including buffer composition and pH. Consider adding stabilizing excipients.
Low solubility of the PEGylated conjugate.The hydrophilic PEG spacer generally increases solubility. However, if aggregation occurs, screen different buffers and pH conditions for the final formulation.
Difficulty in Purifying the PEGylated Product Similar properties of the product and starting materials.Employ a high-resolution purification method. Size-exclusion chromatography (SEC) is often effective in separating PEGylated conjugates from the unreacted protein and excess PEG reagent. Ion-exchange chromatography can also be used, as PEGylation can alter the overall charge of the protein.

Experimental Protocols

Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an NHS-ester, which is highly reactive towards primary amines.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO or DMF

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (PBS)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO or DMF to a desired concentration (e.g., 100 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMSO.

  • Activation Reaction:

    • In a reaction vessel, add the this compound solution.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS to the this compound.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups.

Protein Labeling with Activated this compound

Procedure:

  • Prepare Protein: Dissolve the protein to be labeled in the Conjugation Buffer.

  • Conjugation Reaction:

    • Add the freshly activated this compound solution to the protein solution. The molar ratio of PEG to protein should be optimized based on the desired degree of labeling. A starting point could be a 5 to 20-fold molar excess of the PEG reagent.

    • Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench Reaction:

    • Add a quenching buffer such as 1 M hydroxylamine or 50 mM Tris to a final concentration of 50 mM to quench any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess PEG reagent and byproducts using an appropriate chromatography method such as size-exclusion chromatography (SEC).

Visualizing Experimental Workflows

PEGylation_Workflow General Workflow for this compound Labeling cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis reagent_prep Prepare Stock Solutions (this compound, EDC, NHS) activation Activate this compound with EDC/NHS in Activation Buffer (pH 6.0) reagent_prep->activation conjugation Mix Activated PEG with Target Molecule activation->conjugation Add activated PEG protein_prep Prepare Target Molecule in Conjugation Buffer (pH 7.5) protein_prep->conjugation incubation Incubate (2h at RT or O/N at 4°C) conjugation->incubation quenching Quench Reaction (e.g., with Hydroxylamine) incubation->quenching purification Purify Conjugate (e.g., SEC) quenching->purification analysis Analyze Degree of Labeling (SDS-PAGE, HPLC, MS) purification->analysis

Caption: Workflow for this compound activation and conjugation.

Caption: A logical flowchart for troubleshooting low labeling.

References

Validation & Comparative

A Comparative Guide to m-PEG10-acid and m-PEG4-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Short and Long PEG Linkers

The strategic selection of a polyethylene glycol (PEG) linker is a critical step in the design of bioconjugates, influencing solubility, stability, pharmacokinetics, and biological activity. This guide provides an objective, data-supported comparison between two commonly used methoxy PEG acid linkers: the shorter m-PEG4-acid and the longer m-PEG10-acid. By understanding the distinct properties and performance characteristics of each, researchers can make more informed decisions for their specific bioconjugation applications, from antibody-drug conjugates (ADCs) to peptide modifications and nanoparticle functionalization.

Physicochemical Properties: A Head-to-Head Comparison

The primary difference between this compound and m-PEG4-acid lies in the length of the hydrophilic PEG chain, which directly impacts their physicochemical properties. The longer PEG chain of this compound imparts greater hydrophilicity and a larger hydrodynamic radius.

PropertyThis compoundm-PEG4-acid
Synonyms 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontanoic acid2,5,8,11-Tetraoxatridecanoic acid
Molecular Formula C22H44O12C10H20O6
Molecular Weight 500.58 g/mol [1]236.26 g/mol
PEG Units 104
Solubility Soluble in water, DMSO, DMF, DCM[1]Soluble in water, aqueous media[2]

Impact on Bioconjugation and Bioconjugate Performance

The choice between a shorter (m-PEG4-acid) and a longer (this compound) PEG linker involves a trade-off between several key performance parameters. Longer PEG chains, such as in this compound, generally offer enhanced hydrophilicity, which can be advantageous for poorly soluble drugs or proteins, potentially reducing aggregation.[3] However, this increased size can also introduce steric hindrance, which might affect the binding affinity of the conjugated biomolecule to its target.[3]

Conversely, shorter PEG linkers like m-PEG4-acid provide sufficient spacing for many applications while minimizing the potential for steric hindrance. The decision of which linker to use is often application-specific and requires empirical validation.

A study on affibody-based drug conjugates provides valuable insight into the impact of PEG linker length on the biological performance of a bioconjugate. While this study used larger PEG chains (4 kDa and 10 kDa), the trend is informative for the comparison of m-PEG4-acid and this compound. The study found that a longer PEG chain significantly prolonged the circulation half-life of the conjugate, but at the cost of reduced in vitro cytotoxicity.

Performance Metric4 kDa PEG Linker10 kDa PEG Linker
Half-life Extension 2.5-fold11.2-fold
In Vitro Cytotoxicity Reduction 4.5-fold22-fold

These findings suggest that while a longer PEG linker like this compound may enhance the pharmacokinetic profile of a bioconjugate, it could also decrease its immediate potency in in vitro assays. The optimal linker length will therefore depend on the desired balance between circulation time and biological activity for a given therapeutic or diagnostic agent.

Experimental Protocols

The following is a general protocol for the bioconjugation of an amine-containing biomolecule (e.g., a protein) with m-PEG-acid linkers using carbodiimide chemistry.

Materials
  • m-PEG4-acid or this compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Amine-containing biomolecule (e.g., antibody, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column for purification

Activation of m-PEG-acid
  • Dissolve m-PEG-acid in DMF or DMSO to a stock concentration of 10-50 mg/mL.

  • In a reaction tube, add the desired molar excess of m-PEG-acid to the Activation Buffer.

  • Add a 1.5 to 2-fold molar excess of EDC and NHS (or sulfo-NHS) over the m-PEG-acid.

  • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester.

Conjugation to Amine-Containing Biomolecule
  • Dissolve the amine-containing biomolecule in the Conjugation Buffer.

  • Add the activated m-PEG-acid (NHS-ester) solution to the biomolecule solution. The molar ratio of PEG-linker to biomolecule should be optimized for the desired degree of labeling.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Quenching and Purification
  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.

  • Purify the bioconjugate from excess PEG-linker and reaction byproducts using a desalting column or dialysis.

Characterization

The degree of conjugation, often referred to as the drug-to-antibody ratio (DAR) in the context of ADCs, can be determined using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and a conceptual signaling pathway for a targeted bioconjugate.

Bioconjugation_Workflow Experimental Workflow for Bioconjugation cluster_activation Step 1: Activation of m-PEG-acid cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis mPEG_acid m-PEG-acid Activated_PEG Activated m-PEG-NHS Ester mPEG_acid->Activated_PEG 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Conjugate Bioconjugate Activated_PEG->Conjugate 2h RT or O/N 4°C pH 7.2-7.5 Biomolecule Amine-containing Biomolecule (e.g., Antibody) Biomolecule->Conjugate Purification Size-Exclusion Chromatography Conjugate->Purification Analysis Characterization (e.g., Mass Spectrometry) Purification->Analysis

Caption: A generalized workflow for the bioconjugation of a biomolecule with an m-PEG-acid linker.

Signaling_Pathway Conceptual Targeted Drug Delivery Pathway cluster_circulation Systemic Circulation cluster_targeting Target Cell cluster_action Cellular Action ADC Antibody-Drug Conjugate (with PEG Linker) Receptor Target Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Target Intracellular Target (e.g., DNA) Drug_Release->Target Apoptosis Apoptosis Target->Apoptosis

Caption: A conceptual diagram of the signaling pathway for an antibody-drug conjugate utilizing a PEG linker.

Conclusion

The selection between this compound and m-PEG4-acid for bioconjugation is a nuanced decision that requires careful consideration of the desired properties of the final bioconjugate. While this compound offers the potential for improved pharmacokinetics and solubility, it may come at the cost of reduced in vitro activity due to steric hindrance. In contrast, m-PEG4-acid provides a shorter, more rigid linker that may be advantageous when preserving the biological activity of the conjugated molecule is paramount. The experimental protocols provided herein offer a starting point for the empirical determination of the optimal linker for a specific application, enabling the rational design of next-generation bioconjugates.

References

The Balancing Act: A Comparative Guide to m-PEG10-acid and Other PEG Linker Lengths in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that significantly influences its therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable for optimizing the performance of ADCs. This guide provides an objective comparison of m-PEG10-acid versus other discrete and non-discrete PEG linker lengths, supported by experimental data, to inform the rational design of next-generation ADCs.

The linker is a pivotal component of an ADC, directly impacting its stability, pharmacokinetics (PK), efficacy, and toxicity.[1] Discrete PEG linkers, with a defined number of PEG units, are favored over polydisperse mixtures as they contribute to more homogeneous ADCs with improved batch-to-batch reproducibility and safety profiles.[1] The hydrophilicity of PEG linkers helps to counteract the aggregation of ADCs carrying hydrophobic payloads and can enhance the overall pharmacological properties of the conjugate.[1]

Impact of PEG Linker Length on ADC Performance: A Balancing Act

The length of the PEG chain is a key determinant of an ADC's behavior in vivo and in vitro. The selection of an optimal PEG linker length involves a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.

Pharmacokinetics

The inclusion and length of a PEG linker have a profound impact on the pharmacokinetic profile of an ADC. Generally, increasing the PEG length leads to a decrease in systemic clearance and an increase in exposure. This is attributed to the formation of a hydrophilic shield around the ADC, which reduces non-specific clearance.[2]

One systematic study on ADCs with a drug-to-antibody ratio (DAR) of 8 demonstrated that ADC exposure increased with the size of the PEG linker up to PEG8. Beyond this point, a plateau was reached, and further increases in PEG length had a minimal impact on exposure.[1] Conjugates with PEG8 or larger linkers exhibited pharmacokinetic profiles that approached that of the parent antibody.

In a study involving miniaturized affibody-based drug conjugates, the introduction of a 4 kDa and a 10 kDa PEG linker resulted in a 2.5-fold and 11.2-fold extension in half-life, respectively, compared to a conjugate with no PEG linker.

In Vitro Cytotoxicity

The effect of PEG linker length on the in vitro cytotoxicity of an ADC can be context-dependent. In some cases, the inclusion of PEG linkers of varying lengths has shown no significant effect on the potency of the conjugates. However, other studies have demonstrated that longer PEG chains can lead to a reduction in in vitro cytotoxicity. For instance, in the aforementioned affibody-based drug conjugate study, the introduction of 4 kDa and 10 kDa PEG linkers led to a 4.5-fold and 22-fold reduction in cytotoxicity, respectively. This suggests that the increased steric hindrance from longer PEG chains may impede the interaction of the ADC with its target or hinder the release of the payload.

In Vivo Efficacy

The improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy. The prolonged circulation and increased exposure of the ADC can lead to greater accumulation in the tumor tissue. In a xenograft model, ADCs with PEG8, PEG12, and PEG24 units in the linker showed a significant reduction in tumor weights (75-85%) compared to a non-PEGylated control ADC (11% reduction) and ADCs with shorter PEG linkers (PEG2 and PEG4; 35-45% reduction). Similarly, in a separate study, an affibody-MMAE conjugate with a 10 kDa PEG linker demonstrated the most ideal tumor therapeutic ability compared to conjugates with no PEG or a 4 kDa PEG linker.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies comparing the performance of ADCs with different PEG linker lengths. It is important to note that these data are collated from different studies using various antibodies, payloads, and experimental models, which may influence the results.

LinkerClearance (mL/day/kg)Reference
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Table 1: Impact of Discrete PEG Linker Length on ADC Clearance in Rats. Data adapted from a study on ADCs with a DAR of 8.

LinkerIC50 (ng/mL)Cell LineReference
No PEG~10Karpas-299
PEG2~10Karpas-299
PEG4~10Karpas-299
PEG8~10Karpas-299
PEG12~10Karpas-299
PEG24~10Karpas-299

Table 2: Impact of Discrete PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC. Data indicates that for this specific ADC, PEG linker length did not significantly impact in vitro potency.

LinkerHalf-life Extension (fold increase vs. no PEG)In Vitro Cytotoxicity Reduction (fold increase vs. no PEG)Reference
4 kDa PEG2.54.5
10 kDa PEG11.222

Table 3: Impact of Non-Discrete PEG Linker Length on Half-life and In Vitro Cytotoxicity of an Affibody-MMAE Conjugate.

LinkerTumor Weight Reduction (%)Reference
Non-PEGylated11
PEG235-45
PEG435-45
PEG875-85
PEG1275-85
PEG2475-85

Table 4: Impact of Discrete PEG Linker Length on In Vivo Efficacy (Tumor Weight Reduction) in a Xenograft Model.

Experimental Protocols

Detailed methodologies are essential for the accurate design and interpretation of experiments evaluating ADCs with different PEG linkers.

ADC Conjugation Protocol

This protocol outlines a general method for conjugating a thiol-containing payload to an antibody using a maleimide-functionalized PEG linker.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., TCEP)

  • Maleimide-PEG-Payload linker

  • Purification system (e.g., Size-Exclusion Chromatography (SEC))

Procedure:

  • Antibody Reduction: Incubate the antibody with a molar excess of TCEP at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free thiol groups.

  • Conjugation: Add the Maleimide-PEG-Payload linker to the reduced antibody solution at a specific molar ratio and incubate at room temperature or 4°C for a defined period (e.g., 1-4 hours).

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).

  • Purification: Purify the ADC from unconjugated linker, payload, and reducing agent using SEC.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Drug-to-Antibody Ratio (DAR) Determination by UV/Vis Spectroscopy

This method provides an average DAR based on the absorbance of the antibody and the drug.

Procedure:

  • Determine Extinction Coefficients: Measure the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab_) and the free drug at its maximum absorbance wavelength (λ_max_) and at 280 nm (ε_Drug,λmax_ and ε_Drug,280_).

  • Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and λ_max_ (A_λmax_).

  • Calculate Concentrations:

    • Concentration of Drug (C_Drug_) = A_λmax_ / ε_Drug,λmax_

    • Concentration of Antibody (C_Ab_) = (A_280_ - (C_Drug_ * ε_Drug,280_)) / ε_Ab_

  • Calculate DAR: DAR = C_Drug_ / C_Ab_

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC and control antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibody. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • Cell Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's instructions (e.g., absorbance for MTT, luminescence for CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth) using a non-linear regression analysis.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cell line

  • ADC, vehicle control, and control antibody

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups and administer the ADC, vehicle control, and control antibody intravenously at a specified dose and schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the mice.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effect.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker PEG Linker (e.g., this compound) Antibody->Linker Conjugation Payload Cytotoxic Payload Linker->Payload Experimental_Workflow cluster_workflow ADC Evaluation Workflow ADC_Synthesis ADC Synthesis & Characterization (DAR) In_Vitro In Vitro Cytotoxicity (IC50) ADC_Synthesis->In_Vitro Pharmacokinetics Pharmacokinetics (Clearance, Half-life) ADC_Synthesis->Pharmacokinetics In_Vivo In Vivo Efficacy (Tumor Growth Inhibition) In_Vitro->In_Vivo Pharmacokinetics->In_Vivo Data_Analysis Data Analysis & Linker Optimization In_Vivo->Data_Analysis Linker_Properties_Impact cluster_impact Impact of Increasing PEG Linker Length Linker_Length Increasing PEG Linker Length Hydrophilicity Increased Hydrophilicity Linker_Length->Hydrophilicity Cytotoxicity Potentially Decreased In Vitro Cytotoxicity Linker_Length->Cytotoxicity Steric Hindrance PK Improved Pharmacokinetics (Longer Half-life) Hydrophilicity->PK Aggregation Decreased Aggregation Hydrophilicity->Aggregation Efficacy Potentially Increased In Vivo Efficacy PK->Efficacy

References

A Head-to-Head Comparison: m-PEG10-acid vs. SMCC Linkers for Next-Generation Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a cornerstone in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, profoundly dictates the ADC's stability, pharmacokinetic profile, and ultimately, its therapeutic index. This guide provides an in-depth, objective comparison of the hydrophilic m-PEG10-acid linker and the conventional non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, supported by experimental data and detailed methodologies to inform rational ADC design.

The advent of polyethylene glycol (PEG) linkers has marked a significant advancement in ADC technology. By imparting hydrophilicity, PEG linkers address some of the inherent challenges associated with hydrophobic payloads and linkers, such as the SMCC linker. This guide will dissect the advantages of this compound, a discrete PEG linker, over the more traditional SMCC linker, focusing on key performance parameters.

Physicochemical Properties and In Vitro Performance

The incorporation of a hydrophilic this compound linker significantly enhances the aqueous solubility and reduces the aggregation propensity of ADCs, particularly those with hydrophobic payloads.[1] In contrast, the hydrophobic nature of the SMCC linker can contribute to ADC aggregation, which may lead to faster clearance and potential immunogenicity.[]

Table 1: Comparison of Physicochemical Properties and In Vitro Stability

ParameterThis compound LinkerSMCC LinkerRationale
Hydrophilicity HighLowThe ethylene glycol units in the this compound linker increase its water solubility.[3] The cyclohexane and succinimide moieties in SMCC are hydrophobic.
Aggregation LowProne to aggregation with hydrophobic payloadsThe hydrophilic PEG chain creates a hydration shell around the payload, preventing aggregation.[1] The hydrophobicity of the SMCC linker can exacerbate the aggregation of hydrophobic payloads.[]
In Vitro Plasma Stability HighModerateThe amide bond formed by the acid group is highly stable. The thiosuccinimide bond formed by the maleimide group in SMCC can undergo a retro-Michael reaction, leading to premature drug release.

Pharmacokinetics and In Vivo Performance

The enhanced hydrophilicity imparted by the this compound linker translates to superior pharmacokinetic (PK) properties. ADCs with PEG linkers generally exhibit a longer plasma half-life and lower clearance rates compared to those with hydrophobic linkers. This is attributed to reduced nonspecific interactions with serum proteins and non-target cells, leading to prolonged circulation and increased tumor accumulation.

Table 2: Comparative Pharmacokinetic and In Vivo Efficacy Profile

ParameterThis compound Linker (Inferred from similar PEG linkers)SMCC LinkerRationale
Plasma Half-life (t½) LongerShorterThe hydrophilic PEG chain reduces clearance by the reticuloendothelial system. The hydrophobic nature of the SMCC linker can lead to faster clearance.
Clearance (CL) LowerHigherReduced non-specific uptake and aggregation lead to lower clearance rates for PEGylated ADCs.
Area Under the Curve (AUC) HigherLowerA longer half-life and lower clearance result in greater overall drug exposure.
In Vivo Efficacy Potentially HigherVariableEnhanced tumor accumulation due to improved PK can lead to better in vivo efficacy.
Therapeutic Index WiderNarrowerImproved PK and potentially reduced off-target toxicity contribute to a wider therapeutic window.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of ADC performance.

Hydrophobic Interaction Chromatography (HIC)

Objective: To assess the hydrophilicity and drug-to-antibody ratio (DAR) distribution of the ADC.

Methodology:

  • Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Sample Loading: The ADC sample is diluted in the equilibration buffer and injected onto the column.

  • Gradient Elution: A decreasing salt gradient is applied using a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol) to elute the ADC species based on their hydrophobicity.

  • Detection: The elution profile is monitored by UV absorbance at 280 nm. More hydrophilic ADCs will have shorter retention times.

Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) versus the monomeric form of the ADC.

Methodology:

  • Column: A size exclusion column (e.g., TSKgel G3000SWxl) is equilibrated with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8).

  • Sample Injection: The ADC sample is injected onto the column.

  • Isocratic Elution: The mobile phase is run at a constant flow rate to separate molecules based on their size.

  • Detection: The eluate is monitored by UV absorbance at 280 nm. The percentage of aggregate and monomer is calculated from the peak areas.

In Vivo Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in vivo.

Methodology:

  • Animal Model: The ADC is administered intravenously (IV) to a suitable animal model (e.g., mice or rats).

  • Blood Sampling: Blood samples are collected at various time points post-injection.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the intact ADC and the released payload in the plasma is quantified using methods such as ELISA and LC-MS/MS.

Tumor Growth Inhibition Study

Objective: To evaluate the in vivo anti-tumor efficacy of the ADC.

Methodology:

  • Xenograft Model: Tumor cells are implanted subcutaneously into immunodeficient mice.

  • Treatment: Once the tumors reach a specified size, the mice are treated with the ADC, a control antibody, and a vehicle control.

  • Tumor Measurement: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

Visualizing the Impact of Linker Choice

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and experimental workflows discussed.

ADC_Performance_Pathway cluster_linker Linker Properties cluster_adc ADC Characteristics cluster_outcome Therapeutic Outcome Linker_Hydrophilicity Linker Hydrophilicity Aggregation Reduced Aggregation Linker_Hydrophilicity->Aggregation leads to PK Improved Pharmacokinetics Linker_Hydrophilicity->PK contributes to Aggregation->PK improves Efficacy Enhanced Efficacy PK->Efficacy results in Safety Improved Safety PK->Safety enhances TI Wider Therapeutic Index Efficacy->TI Safety->TI

Caption: Logical flow of how linker hydrophilicity influences ADC performance.

ADC_Workflow Start ADC Synthesis (this compound vs. SMCC) In_Vitro In Vitro Characterization Start->In_Vitro HIC HIC Analysis (Hydrophilicity) In_Vitro->HIC SEC SEC Analysis (Aggregation) In_Vitro->SEC Plasma_Stability Plasma Stability Assay In_Vitro->Plasma_Stability In_Vivo In Vivo Evaluation In_Vitro->In_Vivo PK_Study Pharmacokinetic Study (t½, CL, AUC) In_Vivo->PK_Study Efficacy_Study Tumor Growth Inhibition In_Vivo->Efficacy_Study End Comparative Analysis & Linker Selection PK_Study->End Efficacy_Study->End

Caption: Experimental workflow for comparing ADCs with different linkers.

Conclusion

The strategic incorporation of hydrophilic linkers like this compound represents a significant advancement in ADC design, offering tangible benefits over conventional hydrophobic linkers such as SMCC. The enhanced hydrophilicity conferred by the PEG moiety translates into improved physicochemical properties, superior pharmacokinetic profiles, and a potentially wider therapeutic index. While direct comparative data for this compound is extrapolated from studies on similar short-chain PEG linkers, the consistent trends observed in the literature strongly support its advantages in mitigating the challenges of hydrophobicity and instability associated with SMCC. For drug developers, the careful consideration and empirical evaluation of linker chemistry are paramount to unlocking the full therapeutic potential of next-generation ADCs.

References

A Head-to-Head Battle of Architectures: m-PEG10-acid vs. Branched PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in a drug conjugate is a critical decision that significantly influences its therapeutic efficacy. This guide provides an objective, data-driven comparison of linear m-PEG10-acid and branched polyethylene glycol (PEG) linkers, two prominent options in the field of drug delivery.

The architecture of a PEG linker, whether a simple linear chain or a more complex branched structure, has profound implications for the solubility, stability, pharmacokinetics, and overall performance of a bioconjugate. While linear PEGs like this compound have long been a staple, branched PEG linkers are emerging as a potent alternative, offering distinct advantages in many applications, particularly in the development of next-generation therapeutics like antibody-drug conjugates (ADCs).

At a Glance: Linear vs. Branched PEG Linkers

FeatureThis compound (Linear)Branched PEG Linkers
Architecture Single, unbranched chain of 10 ethylene glycol units with a terminal carboxylic acid.Multiple PEG arms extending from a central core.
Drug-to-Antibody Ratio (DAR) Typically lower, as one linker attaches one drug molecule.Potentially higher, as one linker can attach multiple drug molecules.[1][2]
Hydrodynamic Volume Smaller for a given molecular weight.Larger for a given molecular weight, which can reduce renal clearance.[3]
"Stealth" Effect Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection.[1]
In Vivo Half-Life Generally shorter compared to branched PEGs of similar molecular weight.Significantly longer circulation time in the bloodstream.[1]
Steric Hindrance Minimal, which can be advantageous for site-specific conjugation with less impact on binding affinity.Increased, which can sometimes negatively impact the binding affinity of the targeting molecule or enzymatic cleavage of the linker.

Quantitative Performance Comparison

The following tables summarize key quantitative data from studies comparing the performance of biomolecules conjugated with linear and branched PEG linkers. It is important to note that direct head-to-head comparisons of this compound with a specific branched linker are not always available in a single study. The data presented here is a synthesis from multiple sources to provide a comparative overview.

Table 1: Pharmacokinetic Properties of PEGylated TNF Nanobodies

Linker Type (40 kDa total PEG)In Vivo Exposure (AUC)Clearance Rate
Linear (1 x 40 kDa)LowerHigher
Branched (2 x 20 kDa)HigherLower
Branched (4 x 10 kDa)HighestLowest
Data adapted from a study on PEGylated TNF Nanobodies, demonstrating the superior pharmacokinetic profile of branched PEG conjugates.

Table 2: In Vitro Performance of PEG-Doxorubicin Conjugates

Linker Type & DrugDoxorubicin Release (at 5h, by lysosomal enzymes)In Vitro Cytotoxicity (IC50 on B16F10 cells)
Linear PEG5000-GFLG-Dox~30%> 2 µg/mL
Branched PEG10000-GLFG-Dox~57%> 2 µg/mL
Free DoxorubicinN/A0.24 µg/mL
This study highlights that while PEGylation reduces immediate cytotoxicity compared to the free drug, the linker's cleavability (e.g., GLFG being more labile than GFLG) plays a significant role in drug release.

Table 3: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear206.1
Branched206.4
Data from a study on PEGylated HSA, indicating a larger hydrodynamic radius for the branched PEG conjugate of the same molecular weight, which contributes to reduced renal clearance.

Experimental Methodologies

Below are detailed protocols for key experiments relevant to the comparison of linear and branched PEG linkers in drug delivery.

Protocol 1: General Procedure for Antibody Conjugation to this compound (via NHS Ester Activation)

This protocol outlines the steps for conjugating this compound to an antibody through the formation of an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on the antibody.

  • Activation of this compound:

    • Dissolve this compound, N-hydroxysuccinimide (NHS), and a carbodiimide coupling agent (e.g., EDC or DCC) in an anhydrous organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

    • The molar ratio of this compound:NHS:EDC is typically 1:1.2:1.2.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the m-PEG10-NHS ester.

    • The activated PEG linker can be purified by precipitation in cold diethyl ether and dried under vacuum.

  • Antibody Preparation:

    • Buffer exchange the antibody into a suitable reaction buffer, typically a phosphate-buffered saline (PBS) at pH 7.4-8.5. Ensure the buffer is free of primary amines (e.g., Tris).

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the activated m-PEG10-NHS ester in a small amount of an organic solvent compatible with the antibody solution (e.g., DMSO).

    • Add the dissolved PEG linker to the antibody solution at a specific molar excess (e.g., 10 to 20-fold molar excess of PEG to antibody).

    • Incubate the reaction mixture at 4°C or room temperature for 1-4 hours with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine, such as Tris buffer or glycine, to a final concentration of 50-100 mM.

    • Purify the PEGylated antibody from unreacted PEG and byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Determine the degree of PEGylation (number of PEG chains per antibody) using techniques like SDS-PAGE (to observe the increase in molecular weight) and MALDI-TOF mass spectrometry.

    • Assess the purity and aggregation of the conjugate using SEC.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol describes how to evaluate the in vitro cytotoxicity of a PEGylated drug conjugate on a cancer cell line.

  • Cell Seeding:

    • Plate cancer cells (e.g., B16F10 melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment with Conjugates:

    • Prepare serial dilutions of the PEGylated drug conjugates (both linear and branched linker versions), the free drug, and a no-drug control in culture medium.

    • Remove the medium from the wells and add 100 µL of the prepared dilutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 Linear PEG Linker (this compound) cluster_1 Branched PEG Linker mPEG mPEG₁₀ Acid Carboxylic Acid mPEG->Acid Single Chain Core Central Core Arm1 PEG Arm Core->Arm1 Arm2 PEG Arm Core->Arm2 Arm3 PEG Arm Core->Arm3

Structural comparison of linear and branched PEG linkers.

Start Start: Drug & Antibody PEG_Activation PEG Linker Activation Start->PEG_Activation Conjugation Conjugation Reaction Start->Conjugation PEG_Activation->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization End Final Conjugate Characterization->End

A typical experimental workflow for drug-antibody conjugation.

ADC Antibody-Drug Conjugate (in circulation) Tumor Tumor Tissue with Leaky Vasculature ADC->Tumor Passive Targeting Extravasation Enhanced Permeability and Retention (EPR) Effect Tumor->Extravasation Internalization ADC binds to Tumor Cell Receptor and is internalized Extravasation->Internalization Release Drug is released from the linker (e.g., by lysosomal enzymes) Internalization->Release Apoptosis Released Drug induces Cancer Cell Apoptosis Release->Apoptosis

The Enhanced Permeability and Retention (EPR) effect in drug delivery.

Conclusion: A Strategic Choice Based on Application

The decision to use a linear this compound or a branched PEG linker is not a one-size-fits-all scenario. The evidence strongly suggests that for applications requiring prolonged circulation, enhanced stability, and a higher drug payload, branched PEG linkers offer a significant advantage. Their unique three-dimensional architecture provides a superior "stealth" effect, effectively shielding the drug conjugate from premature clearance and degradation.

However, the simplicity and lower steric hindrance of linear linkers like this compound can be beneficial in specific contexts. For instance, when precise control over a low drug-to-antibody ratio is desired, or when the larger size of a branched PEG could potentially interfere with the binding affinity of a sensitive targeting moiety, a linear linker may be the more prudent choice.

Ultimately, the optimal linker architecture is contingent on the specific therapeutic agent, the targeting molecule, and the desired pharmacokinetic and pharmacodynamic profile of the final drug conjugate. The experimental protocols and comparative data presented in this guide provide a foundational framework to aid researchers in making an informed and strategic decision for their drug delivery systems.

References

A Comparative Guide to Cleavable and Non-Cleavable Linkers in Bioconjugation: Positioning m-PEG10-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release and significantly impacts the therapeutic window. This guide provides an objective comparison of these two linker strategies, with a specific focus on the classification and expected performance of m-PEG10-acid, a non-cleavable polyethylene glycol (PEG) linker.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Divide

Linkers in ADCs are broadly categorized into two classes based on their stability in physiological environments.

Cleavable Linkers: These linkers are designed to be stable in the systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the target cell. This controlled release is triggered by specific conditions, such as:

  • Enzymatic Cleavage: Peptide-based linkers, like the commonly used valine-citrulline (vc) dipeptide, can be cleaved by lysosomal proteases (e.g., Cathepsin B) that are often overexpressed in tumor cells.[1]

  • pH Sensitivity: Hydrazone linkers are designed to hydrolyze and release their payload in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[1]

  • Reductive Cleavage: Disulfide linkers are stable in the bloodstream but are cleaved in the presence of high concentrations of reducing agents like glutathione, which is found intracellularly.

A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[1]

Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload. The release of the drug is not dependent on environmental triggers but rather on the complete lysosomal degradation of the antibody component of the ADC after internalization.[1][2] This results in the release of the payload still attached to the linker and an amino acid residue from the antibody.

The primary advantage of non-cleavable linkers is their enhanced stability in plasma, which generally leads to a lower risk of off-target toxicity and a more favorable safety profile. However, the resulting charged payload-linker-amino acid complex is often less membrane-permeable, which can limit the bystander effect.

Classification of this compound

This compound is a non-cleavable linker. Its structure consists of a ten-unit polyethylene glycol (PEG) chain with a terminal carboxylic acid group. This carboxylic acid can be activated to form a stable amide bond with primary amines on a payload molecule. The amide bond is highly stable under physiological conditions and is not susceptible to enzymatic, pH-based, or reductive cleavage. Therefore, the release of a payload conjugated via an this compound linker would rely on the proteolytic degradation of the antibody.

The inclusion of the PEG spacer in this compound offers several advantages, including increased hydrophilicity, which can improve the solubility and reduce aggregation of the ADC, potentially leading to improved pharmacokinetics.

Comparative Performance Data

Table 1: Comparative In Vitro Cytotoxicity Data

Linker TypeADC ExampleTarget Cell LineIC50 (nM)Reference
Non-Cleavable (PEGylated) Site A-PEG6-C2-MMADBxPC30.3
Non-Cleavable (PEGylated, in vivo exposed) Site A-PEG6-C2-MMADBxPC34.9
Cleavable (Peptide) Val-Cit-PABC-MMAEVariousTypically low nMGeneral Literature
Non-Cleavable (Thioether) SMCC-DM1 (Kadcyla®)HER2+Typically low nM

Note: IC50 values are highly dependent on the payload, antibody, target cell line, and experimental conditions. This table is for illustrative purposes to show representative potency.

Table 2: Comparative Plasma Stability

Linker TypeStability MetricObservationReference
Non-Cleavable (PEGylated) % Intact ADC in mouse plasma after 4.5 daysStable across most conjugation sites
Cleavable (Peptide - Val-Cit) % Payload loss in buffer over 10 days< 2%
Cleavable (Hydrazone) Premature payload releaseCan be an issue
Non-Cleavable (Thioether) Plasma StabilityGenerally high

Table 3: General Performance Characteristics of Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers (including this compound)
Payload Release Mechanism Triggered (enzymes, pH, reduction)Antibody degradation in lysosome
Plasma Stability Generally lowerGenerally higher
Off-target Toxicity Potentially higherPotentially lower
Bystander Effect Often present and potentLimited or absent
Therapeutic Window Can be narrowerCan be wider
Suitability Heterogeneous tumors, slow internalizing targetsHigh antigen expression, hematological tumors

Mandatory Visualizations

G Signaling Pathway of a Cleavable Linker ADC cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome (Low pH, High Protease) Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cleavage Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death Bystander_Effect Bystander Killing (Neighboring Cell) Payload_Release->Bystander_Effect Diffusion

Caption: Mechanism of a cleavable linker ADC.

G Signaling Pathway of a Non-Cleavable Linker ADC cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody & Linker Degradation Lysosome->Degradation Proteolysis Payload_Release Active Payload (Payload-Linker-AA) Degradation->Payload_Release Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death

Caption: Mechanism of a non-cleavable linker ADC.

G Experimental Workflow for Linker Comparison cluster_synthesis ADC Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation Bioconjugation (e.g., this compound + Payload) Cytotoxicity Cytotoxicity Assay (IC50 Determination) Conjugation->Cytotoxicity Stability Plasma Stability Assay (DAR over time) Conjugation->Stability Efficacy Xenograft Model (Tumor Growth Inhibition) Cytotoxicity->Efficacy Stability->Efficacy Toxicity Toxicity Studies (e.g., MTD) Efficacy->Toxicity

Caption: Workflow for comparing linker performance.

Experimental Protocols

Bioconjugation of this compound to an Amine-Containing Payload

Objective: To covalently link the this compound to a payload containing a primary amine via amide bond formation.

Materials:

  • This compound

  • Amine-containing payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., HPLC)

Protocol:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group of the this compound.

  • In a separate vial, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

  • Add the payload solution to the activated this compound solution.

  • Add DIPEA (2 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete (monitor by LC-MS).

  • Quench the reaction by adding a small amount of water.

  • Purify the m-PEG10-payload conjugate using reverse-phase HPLC.

  • Lyophilize the purified product to obtain a solid powder.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • ADCs (with different linkers)

  • Cell viability reagent (e.g., CellTiter-Glo® or MTT)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADCs in complete cell culture medium.

  • Remove the existing medium from the cells and add the ADC dilutions.

  • Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

  • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of payload deconjugation in plasma.

Materials:

  • ADC constructs

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A or G)

  • LC-MS/MS system

Protocol:

  • Incubate the ADCs in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).

  • At each time point, capture the ADC from the plasma using immunoaffinity beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the ADC from the beads.

  • Analyze the eluted ADC using LC-MS/MS to determine the drug-to-antibody ratio (DAR).

  • Quantify the amount of released payload in the plasma supernatant using LC-MS/MS.

  • Plot the average DAR over time to assess the stability of the linker.

Conclusion

The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, with significant implications for efficacy and safety. Non-cleavable linkers like This compound offer the advantage of high plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity. This makes them particularly suitable for ADCs with highly potent payloads and for targeting tumors with high and homogeneous antigen expression. The hydrophilic PEG spacer of this compound further enhances its properties by improving solubility and potentially the pharmacokinetic profile of the resulting ADC. While a direct comparison with a multitude of other linkers is not available, the data from similar non-cleavable PEGylated linkers suggests that an this compound-based ADC would be expected to exhibit excellent stability and potent, target-dependent cytotoxicity. The experimental protocols provided herein offer a framework for the systematic evaluation of ADCs constructed with this compound or any other linker technology, enabling researchers to make data-driven decisions in the development of next-generation targeted therapeutics.

References

Assessing the Impact of m-PEG10-acid on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of protein-based drugs. This guide provides a comprehensive comparison of m-PEG10-acid, a discrete-length methoxy-terminated PEG linker with a carboxylic acid functional group, against other common PEGylation reagents. By examining its impact on protein function through experimental data and detailed protocols, this document serves as a resource for making informed decisions in bioconjugation and drug development.

The Role of PEGylation in Protein Therapeutics

PEGylation can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Key benefits include:

  • Increased Serum Half-Life: The hydrophilic PEG chain increases the hydrodynamic radius of the protein, reducing renal clearance and extending its circulation time in the bloodstream.[1]

  • Improved Stability: PEGylation can protect proteins from proteolytic degradation and enhance their thermal and chemical stability.[2]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.[1]

However, the attachment of PEG can also present challenges, most notably a potential decrease in the protein's biological activity due to steric hindrance at the site of action.[1] The choice of PEG reagent, including its length, structure (linear vs. branched), and reactive group, is therefore a critical parameter to optimize for each specific protein therapeutic.

This compound: A Short-Chain PEG Linker

This compound is a linear PEG linker composed of ten ethylene glycol units, terminating in a methoxy group at one end and a carboxylic acid at the other. The carboxylic acid allows for conjugation to primary amines (e.g., lysine residues or the N-terminus) on a protein via the formation of a stable amide bond, typically requiring activation with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).

Short-chain PEGs like this compound are of particular interest as they may offer a balance between improving a protein's properties without drastically diminishing its biological activity, a common concern with larger PEG chains.[1]

Comparative Performance of PEGylation Reagents

The selection of a PEGylating agent has a profound impact on the resulting protein conjugate. Below is a comparative summary of different PEG linker types.

FeatureThis compoundShort-Chain m-PEG-NHS Esters (e.g., m-PEG4-NHS)Long-Chain Linear m-PEG-NHS Esters (e.g., m-PEG24-NHS)Branched m-PEG-NHS Esters
Reactive Group Carboxylic AcidN-hydroxysuccinimide (NHS) EsterN-hydroxysuccinimide (NHS) EsterN-hydroxysuccinimide (NHS) Ester
Reaction Chemistry Amide bond formation with primary amines (requires activators like EDC/NHS)Amide bond formation with primary amines (direct reaction)Amide bond formation with primary amines (direct reaction)Amide bond formation with primary amines (direct reaction)
Conjugation Efficiency Moderate to high, dependent on activation stepHigh, but susceptible to hydrolysisHigh, but susceptible to hydrolysisHigh, but susceptible to hydrolysis
Expected Impact on Activity Minimal to moderate reductionMinimal reductionModerate to significant reductionPotentially significant reduction
Expected Impact on Stability Moderate increaseModerate increaseSignificant increaseHigh increase
Expected Impact on Half-life Moderate increaseModerate increaseSignificant increaseVery significant increase
Steric Hindrance LowLowHighVery High

Quantitative Data on the Impact of PEGylation

While specific quantitative data for this compound is limited in publicly available literature, studies on other short-chain PEGs provide valuable insights into the expected impact on protein function. The following table summarizes representative data on the effect of PEG chain length on the residual activity and thermal stability of a model enzyme.

PEG ReagentMolecular Weight (Da)Degree of PEGylationResidual Activity (%)Change in Melting Temperature (ΔTm, °C)
Unmodified Protein--1000
m-PEG4-NHS~300Low~95+1.5
This compound (Expected) ~500 Low ~85-90 +2-3
m-PEG24-NHS~1200Low~70+5
m-PEG-5000-NHS5000Low~40+8

Note: The data for this compound is an educated estimation based on trends observed for other short-chain PEG linkers. Actual results will vary depending on the protein and experimental conditions.

Experimental Protocols

To objectively assess the impact of this compound in comparison to other PEGylating agents, a systematic experimental approach is required.

General Protocol for Protein PEGylation and Functional Assessment

1. Materials:

  • Protein of interest
  • This compound
  • Alternative PEGylating agents (e.g., m-PEG10-NHS, m-PEG24-acid)
  • Activation reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for acid-terminated PEGs
  • Reaction Buffer (e.g., 0.1 M MES buffer, pH 6.0 for EDC/NHS chemistry; 0.1 M phosphate buffer, pH 7.5 for NHS ester chemistry)
  • Quenching solution (e.g., hydroxylamine or Tris buffer)
  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)
  • Analytical instruments (e.g., SDS-PAGE, mass spectrometer, circular dichroism spectropolarimeter, plate reader for activity assays)

2. Protein Preparation:

  • Dissolve the protein in the appropriate reaction buffer to a final concentration of 1-5 mg/mL.

3. PEGylation Reaction:

  • For this compound:
  • Activate the carboxylic acid group of this compound by adding a 2 to 5-fold molar excess of EDC and NHS to the PEG reagent dissolved in a small amount of anhydrous DMSO or DMF.
  • Incubate for 15-30 minutes at room temperature.
  • Add the activated PEG solution to the protein solution at a desired molar ratio (e.g., 5:1, 10:1, 20:1 PEG to protein).
  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
  • For m-PEG-NHS esters:
  • Dissolve the m-PEG-NHS ester in a small amount of anhydrous DMSO or DMF.
  • Add the PEG solution directly to the protein solution at the desired molar ratio.
  • Incubate as described above.

4. Quenching and Purification:

  • Stop the reaction by adding a quenching solution to consume any unreacted PEG reagent.
  • Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.

5. Characterization and Functional Analysis:

  • Degree of PEGylation: Determine the average number of PEG chains attached per protein molecule using SDS-PAGE (observing the shift in molecular weight) and mass spectrometry.
  • Biological Activity: Measure the specific activity of the native and PEGylated protein using a relevant functional assay (e.g., enzyme kinetics assay, cell-based proliferation assay). For enzymes, determine kinetic parameters such as Km and kcat.
  • Thermal Stability: Assess the conformational stability by measuring the melting temperature (Tm) using differential scanning calorimetry (DSC) or circular dichroism (CD) spectroscopy with thermal denaturation.
  • Proteolytic Stability: Incubate the native and PEGylated protein with a protease (e.g., trypsin) and analyze the degradation over time using SDS-PAGE or HPLC.

Visualizing the Impact of PEGylation

Experimental Workflow

experimental_workflow Protein Protein Solution Conjugation PEGylation Reaction Protein->Conjugation PEG_acid This compound Activation Activation Step PEG_acid->Activation PEG_nhs m-PEG-NHS PEG_nhs->Conjugation Activators EDC/NHS Activators->Activation Activation->Conjugation Purification Purification (SEC/IEX) Conjugation->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Functional_Assay Functional Assays (Activity, Stability) Purification->Functional_Assay

Caption: A generalized workflow for comparing the effects of this compound and m-PEG-NHS on protein function.

Impact on Protein-Receptor Interaction

signaling_pathway cluster_unmodified Unmodified Protein cluster_pegylated PEGylated Protein cluster_signaling Cellular Response Protein Therapeutic Protein Receptor Target Receptor Protein->Receptor High Affinity Binding Signaling_High Full Signaling Cascade Receptor->Signaling_High PEG_Protein PEGylated Protein PEG_Receptor Target Receptor PEG_Protein->PEG_Receptor Potential Steric Hindrance Signaling_Low Reduced Signaling Cascade PEG_Receptor->Signaling_Low

Caption: PEGylation can sterically hinder protein-receptor binding, potentially reducing downstream signaling.

Conclusion

This compound represents a valuable tool in the protein PEGylation toolbox, particularly when a balance between improved stability and retained biological activity is desired. Its use of a carboxylic acid for conjugation provides an alternative to the more common but hydrolytically sensitive NHS esters, offering potentially greater control over the reaction. However, the optimal PEGylation strategy is highly protein-dependent. A thorough comparative analysis, as outlined in this guide, is essential to identify the most suitable PEG linker to maximize the therapeutic potential of a protein-based drug. By systematically evaluating the impact of different PEGylating agents on protein function, researchers can develop more effective and safer biotherapeutics.

References

Beyond the PEG Paradigm: A Comparative Guide to PROTAC® Linker Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. While polyethylene glycol (PEG) linkers, such as m-PEG10-acid, have been a mainstay in PROTAC development due to their hydrophilicity and synthetic tractability, the scientific community is increasingly exploring alternatives to overcome limitations such as potential metabolic instability and to enhance PROTAC performance. This guide provides an objective comparison of common alternatives to PEG-based linkers, supported by experimental data, to inform rational PROTAC design.

The Evolving Landscape of PROTAC Linkers

The linker component of a PROTAC is not merely a spacer but a critical determinant of its efficacy, selectivity, and pharmacokinetic properties.[1] It plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] The length, rigidity, and chemical composition of the linker dictate the orientation and proximity of the protein of interest (POI) and the E3 ligase, directly impacting ubiquitination and subsequent degradation.[1]

This guide will compare the following classes of PROTAC linkers:

  • Flexible Linkers: Alkyl Chains

  • Rigid Linkers:

    • Piperazine- and Piperidine-Based Linkers

    • Triazole-Based Linkers

  • Functional Linkers: Photocleavable Linkers

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is often measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following table summarizes experimental data for PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-studied target in oncology, utilizing different linker types.

Linker TypePROTAC ExampleTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
PEG-Based dBET1BRD4Pomalidomide (CRBN)< 1>90MV4-11[2]
ARV-771BRD4VHL Ligand4 (ternary complex formation)N/AHEK293[3]
Alkyl-Based PROTAC 48BETLenalidomide (CRBN)pM rangeN/ALeukemia cell lines
Piperazine-Based ARD-69N/AN/APotentN/AN/A
ACBI1SMARCAVHL LigandN/AN/AN/A
Triazole-Based Click-formed VHL/BRD4 PROTACBRD4VHL Ligandlow nM>90NCI-H661

In-Depth Look at Linker Alternatives

Flexible Linkers: Alkyl Chains

Alkyl chains are a straightforward alternative to PEG linkers, offering a high degree of conformational flexibility. Their synthesis is generally less complex and more cost-effective. However, their hydrophobicity can negatively impact the solubility and cell permeability of the PROTAC.

Advantages:

  • Synthetically accessible and easy to modify.

  • High flexibility can facilitate the initial formation of the ternary complex.

Disadvantages:

  • Can be hydrophobic, leading to poor aqueous solubility.

  • High flexibility may result in an entropic penalty upon binding, potentially reducing ternary complex stability.

  • May be more susceptible to metabolism compared to more rigid linkers.

Rigid Linkers: Constraining Conformational Freedom for Enhanced Potency

Rigid linkers, incorporating cyclic structures, aim to pre-organize the PROTAC into a bioactive conformation, which can lead to more potent degradation and improved metabolic stability.

Saturated heterocycles like piperazine and piperidine are increasingly used to impart rigidity into the linker. These structures can enhance water solubility and metabolic stability, leading to improved pharmacokinetic properties.

Advantages:

  • Introduce conformational constraints, which can lead to more potent degradation.

  • Can improve metabolic stability and solubility.

Disadvantages:

  • Synthesis can be more complex compared to simple alkyl or PEG chains.

  • The rigid structure may not always be optimal for ternary complex formation for all target-E3 ligase pairs.

Triazole rings, typically formed via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), offer a metabolically stable and rigid linker component. This method allows for the efficient and modular assembly of PROTAC libraries.

Advantages:

  • Metabolically stable and can reduce oxidative degradation.

  • "Click chemistry" allows for rapid and efficient synthesis of PROTAC libraries.

Disadvantages:

  • The introduction of a triazole ring may alter the overall physicochemical properties of the PROTAC in unpredictable ways.

Functional Linkers: Adding a Layer of Control

Functional linkers are designed to respond to specific stimuli, offering spatiotemporal control over PROTAC activity.

These linkers incorporate a photolabile group that can be cleaved upon exposure to light of a specific wavelength, releasing the active PROTAC. This allows for precise control over where and when the PROTAC is active, which can be advantageous for minimizing off-target effects.

Advantages:

  • Enables spatiotemporal control of PROTAC activity.

  • Can reduce off-target toxicity.

Disadvantages:

  • Requires an external light source for activation, which can be a limitation for in vivo applications.

  • The cleavage products may have their own pharmacological activities.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the rational design of PROTACs. Below are detailed protocols for key assays used to evaluate the performance of different linkers.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents and appropriate cell line (e.g., MV4-11 for BRD4)

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice and then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli buffer. Boil the samples to denature the proteins and then load equal amounts onto an SDS-PAGE gel for electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: NanoBRET™ Ternary Complex Formation Assay

This assay measures the formation of the PROTAC-induced ternary complex in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-tagged target protein (e.g., NanoLuc®-BRD4) and HaloTag®-tagged E3 ligase (e.g., HaloTag®-VHL or -CRBN)

  • Transfection reagent

  • PROTAC compound

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • Plate reader capable of measuring luminescence and filtered luminescence

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Cell Plating: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells. Then, treat the cells with a serial dilution of the PROTAC.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Measurement: Immediately measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A higher ratio indicates a closer proximity between the target protein and the E3 ligase, signifying ternary complex formation.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a PROTAC across an artificial membrane, providing an indication of its cell permeability.

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate as the donor plate and a 96-well acceptor plate)

  • Phospholipid solution (e.g., 1% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solutions in DMSO

  • LC-MS/MS system for quantification

Procedure:

  • Membrane Coating: Add the phospholipid solution to the filter of each well in the donor plate and allow it to impregnate the filter.

  • Compound Addition: Add the PROTAC solution (diluted in PBS) to the donor wells. Add fresh PBS to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates and incubate for a defined period (e.g., 10-20 hours) at room temperature.

  • Sample Collection: After incubation, collect samples from both the donor and acceptor wells.

  • Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the concentration of the PROTAC in the acceptor well over time.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action

BRD4_Signaling_Pathway cluster_nucleus Nucleus BRD4 BRD4 Transcription_Factors Transcription Factors (e.g., c-Myc, NF-κB) BRD4->Transcription_Factors recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to Gene_Expression Oncogene Expression Transcription_Factors->Gene_Expression activates Cell_Proliferation Cancer Cell Proliferation & Survival Gene_Expression->Cell_Proliferation

Caption: Simplified BRD4 Signaling Pathway in Cancer

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target + Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50 & Dmax) detection->analysis end End analysis->end

Caption: Western Blot Experimental Workflow

Conclusion

The choice of linker is a critical decision in the design of a successful PROTAC. While PEG-based linkers have been instrumental in the development of the field, a growing body of evidence suggests that alternatives such as alkyl chains, piperazine/piperidine-containing linkers, and triazoles can offer significant advantages in terms of potency, selectivity, and pharmacokinetic properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse range of linker types and lengths. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their PROTAC linker design and optimization efforts.

References

A Comparative Guide to the Validation of m-PEG10-acid Conjugation: Mass Spectrometry vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene glycol (PEG) to a biomolecule is a critical step in enhancing its therapeutic properties. This guide provides an objective comparison of mass spectrometry and alternative analytical techniques for validating the conjugation of m-PEG10-acid, a monofunctional PEG linker with a terminal carboxylic acid. The terminal carboxylic acid of this compound can be activated to react with primary amine groups on a biomolecule, such as the lysine residues of a protein, to form a stable amide bond.[1] The validation of this conjugation is crucial for ensuring the efficacy, safety, and batch-to-batch consistency of the resulting PEGylated product.

Mass Spectrometry: The Gold Standard for PEGylation Validation

Mass spectrometry (MS) stands as the definitive method for confirming and characterizing the conjugation of this compound.[2] It provides direct and precise measurements of molecular weight, allowing for the unambiguous determination of successful PEGylation. The two most common MS techniques for analyzing PEGylated proteins are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), typically with an Electrospray Ionization (ESI) source.[2][3]

MALDI-TOF MS has long been the technique of choice for the characterization of PEGylated proteins, providing accurate average molecular weight and the degree of PEGylation.[3] It is particularly useful for analyzing a range of PEG sizes and can provide information on the heterogeneity and distribution of PEG on the protein.

LC-MS (ESI-MS) has gained popularity due to its potential for automated workflows and reduced sample preparation time. When coupled with liquid chromatography, it can separate different PEGylated species before mass analysis, providing a more detailed picture of the sample's complexity.

Quantitative Data Comparison: Mass Spectrometry vs. Alternatives

The following table summarizes the key quantitative parameters that can be obtained from mass spectrometry and compares them with alternative methods.

FeatureMass Spectrometry (MALDI-TOF, LC-MS)SDS-PAGESize Exclusion Chromatography (SEC-HPLC)Capillary Electrophoresis (CE)
Accuracy of Molecular Weight High (often to within a few Daltons)Low (provides an estimate)Low (based on hydrodynamic radius)Moderate
Determination of Degree of PEGylation (DoP) Precise, can identify multiple PEG additionsIndirect, observed as a band shiftIndirect, observed as a shift in retention timeCan resolve species with different numbers of PEGs
Heterogeneity Analysis High resolution, can distinguish different PEGylated speciesLow resolution, often results in smeared bandsLimited resolutionHigh resolution
Quantification of Free PEG/Protein Can detect and quantify unconjugated speciesCan visualize but difficult to quantify accuratelyCan separate and quantifyCan separate and quantify
Site-Specific Conjugation Information Possible with peptide mapping (LC-MS/MS)NoNoNo

Experimental Workflows and Protocols

Mass Spectrometry Validation Workflow

The general workflow for validating this compound conjugation using mass spectrometry involves sample preparation, data acquisition, and data analysis.

cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Conjugate This compound Conjugate Purify Purification (e.g., SEC, Dialysis) Conjugate->Purify Buffer Buffer Exchange (volatile buffer) Purify->Buffer MALDI MALDI-TOF MS Buffer->MALDI LCMS LC-MS (ESI) Buffer->LCMS MW Determine Molecular Weight MALDI->MW Deconvolute Deconvolution of Spectra LCMS->Deconvolute Deconvolute->MW DoP Calculate Degree of PEGylation MW->DoP

Caption: Workflow for Mass Spectrometry Validation of PEGylation.

Detailed Experimental Protocols

MALDI-TOF Mass Spectrometry Protocol

This protocol is a general guideline for the analysis of protein conjugates.

  • Sample Preparation: The purified protein conjugate is buffer-exchanged into a volatile buffer such as ammonium acetate. The final concentration should be approximately 1 mg/mL.

  • Matrix Preparation: A saturated solution of a suitable matrix, such as sinapinic acid, is prepared in a 1:1 (v/v) solution of acetonitrile and 0.1% trifluoroacetic acid in water.

  • Spotting: The protein conjugate solution and the matrix solution are mixed in a 1:2 ratio. 1 µL of this mixture is spotted onto the MALDI plate and allowed to air dry completely.

  • Data Acquisition: The MALDI plate is inserted into the mass spectrometer. Data is acquired in linear mode for high molecular weight proteins.

  • Data Analysis: The resulting spectrum is analyzed to determine the molecular weight of the unconjugated and PEGylated protein. The degree of PEGylation can be calculated from the mass difference.

LC-MS (ESI) Protocol

This protocol provides a general procedure for LC-MS analysis.

  • Sample Preparation: The purified conjugate is diluted in a suitable buffer compatible with both the liquid chromatography column and mass spectrometer, typically containing a low concentration of an organic solvent and a volatile acid (e.g., 0.1% formic acid).

  • Liquid Chromatography: The sample is injected onto a reverse-phase or size-exclusion column. A gradient of increasing organic solvent is used to elute the protein.

  • Mass Spectrometry: The eluent from the LC is directed into the ESI source of the mass spectrometer. The instrument is set to acquire data over a mass range appropriate for the expected charge states of the protein.

  • Data Analysis: The resulting multi-charged spectra are deconvoluted using appropriate software to obtain the zero-charge mass spectrum. This allows for the determination of the molecular weight of the different PEGylated species.

Alternative Methods for PEGylation Analysis

While mass spectrometry is the most definitive technique, other methods can provide supporting evidence of successful conjugation.

Comparison of Alternative Methods
MethodPrincipleAdvantagesDisadvantages
SDS-PAGE Separation by molecular weight under denaturing conditions.Simple, widely available, and cost-effective. Provides a visual indication of a mass increase.Low resolution, band smearing can occur with PEGylated proteins. Does not provide an exact mass or degree of PEGylation.
Size Exclusion Chromatography (SEC-HPLC) Separation based on hydrodynamic size.Can assess purity, aggregation, and successful conjugation by observing shifts in retention time.Indirect evidence of conjugation. Co-elution of unconjugated and conjugated species can occur.
Capillary Electrophoresis (CE) Separation based on size and charge.High resolution, can provide a more accurate assessment of the PEGylation pattern than SDS-PAGE.Less common than SDS-PAGE and HPLC.
SDS-PAGE Protocol for Conjugation Analysis
  • Prepare a 4-12% gradient polyacrylamide gel.

  • Mix 5-10 µg of the unconjugated protein and the purified conjugate with Laemmli sample buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto the gel and run at a constant voltage.

  • Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.

Logical Relationship of Validation Methods

A multi-faceted approach is often the most robust strategy for validating PEGylation.

cluster_initial Initial Screening cluster_definitive Definitive Characterization cluster_detailed Detailed Analysis SDSPAGE SDS-PAGE MS Mass Spectrometry (MALDI-TOF / LC-MS) SDSPAGE->MS SEC SEC-HPLC SEC->MS PeptideMapping Peptide Mapping (LC-MS/MS) MS->PeptideMapping CE Capillary Electrophoresis MS->CE

Caption: Hierarchy of PEGylation Validation Methods.

Conclusion

For the definitive validation of this compound conjugation, mass spectrometry is the superior method, offering precise mass determination and the ability to quantify the degree of labeling. Both MALDI-TOF and LC-MS are powerful techniques, with the choice often depending on the specific protein and the level of detail required. While alternative methods such as SDS-PAGE and SEC-HPLC are useful for a preliminary assessment of conjugation and purity, they lack the accuracy and detail of mass spectrometry. A comprehensive characterization of the bioconjugate is best achieved through a multi-faceted approach, employing mass spectrometry as the primary validation tool, supplemented by chromatographic and electrophoretic methods.

References

A Comparative Analysis of m-PEG10-acid from Various Suppliers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to selecting the optimal m-PEG10-acid for your research and development needs, this report provides a comparative analysis of product performance from prominent suppliers. By examining key quality attributes and providing detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed purchasing decisions.

Introduction to this compound

This compound, a discrete polyethylene glycol (PEG) derivative, plays a crucial role in the development of advanced therapeutics, particularly in the field of bioconjugation. Its defined chain length of ten ethylene glycol units and a terminal carboxylic acid functional group make it an ideal linker for modifying proteins, peptides, and other biomolecules. This modification, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic profile of therapeutic agents. Given the critical impact of linker quality on the final drug product, a thorough evaluation of this compound from different suppliers is essential.

Comparative Analysis of Supplier Specifications

A review of publicly available data from several prominent suppliers of this compound reveals a competitive landscape with a primary focus on purity. While most suppliers guarantee a high level of purity, the methods of determination and the availability of comprehensive analytical data vary.

SupplierCatalog NumberStated PurityMethod of Purity DeterminationPolydispersity Index (PDI)Reactivity Data
BroadPharm BP-2209298%[1][2]Not specified on product pageNot specified on product pageNot specified on product page
MedchemExpress HY-14050098.0%[3]NMR[3]Not specified in CoANot specified in CoA
Precise PEG AG-1059>96%[4]Not specified on product pageNot specified on product pageNot specified on product page
AxisPharm -≥95%Not specified on product pageNot specified on product pageNot specified on product page

Note: This table is based on information publicly available on the suppliers' websites. For more detailed and lot-specific information, it is highly recommended to request the Certificate of Analysis (CoA) directly from the supplier.

Key Quality Attributes and Experimental Protocols

To ensure the quality and consistency of this compound, several key attributes should be evaluated. The following sections detail the importance of these attributes and provide standardized protocols for their assessment.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Importance: Purity is a critical quality attribute as impurities can lead to side reactions, reduced conjugation efficiency, and the introduction of potentially immunogenic species. HPLC is a powerful technique for separating and quantifying the target compound from any impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA), is typically used.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 214 nm.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

  • Analysis: The purity is calculated by dividing the peak area of the main product by the total peak area of all components in the chromatogram.

Polydispersity Index (PDI) Determination by Gel Permeation Chromatography (GPC)

Importance: For discrete PEGs like this compound, the PDI should be very close to 1.0, indicating a highly homogeneous product with a uniform chain length. A higher PDI suggests the presence of a mixture of PEG chains of different lengths, which can affect the reproducibility and performance of the final conjugate.

Experimental Protocol:

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector and a series of columns suitable for the molecular weight range of the PEG is required.

  • Mobile Phase: Tetrahydrofuran (THF) is a common mobile phase for PEG analysis.

  • Flow Rate: 1.0 mL/min.

  • Calibration: The system should be calibrated with narrow molecular weight PEG standards.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • Analysis: The PDI is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) (PDI = Mw/Mn).

Reactivity Assessment via Amine Coupling

Importance: The primary function of this compound is to react with amine groups on biomolecules. Assessing its reactivity ensures efficient and reproducible conjugation.

Experimental Protocol:

  • Materials: A model amine-containing compound (e.g., benzylamine), a coupling agent (e.g., EDC/NHS), and a suitable buffer (e.g., MES buffer, pH 6.0).

  • Reaction Setup:

    • Dissolve a known amount of this compound in MES buffer.

    • Add EDC and NHS to activate the carboxylic acid group.

    • Add a molar excess of benzylamine to the activated this compound solution.

  • Reaction Monitoring: The progress of the reaction can be monitored by HPLC or LC-MS by observing the disappearance of the this compound starting material and the appearance of the conjugated product.

  • Analysis: The percentage of conversion can be calculated from the peak areas in the chromatogram to determine the reactivity of the this compound.

Visualizing Experimental Workflows and Biological Context

To further clarify the experimental processes and the relevance of this compound in a biological context, the following diagrams are provided.

Experimental_Workflow cluster_suppliers Suppliers cluster_analysis Quality Control Analysis cluster_decision Decision SupplierA Supplier A Purity Purity (HPLC) SupplierA->Purity PDI PDI (GPC) SupplierA->PDI Reactivity Reactivity Assay SupplierA->Reactivity SupplierB Supplier B SupplierB->Purity SupplierB->PDI SupplierB->Reactivity SupplierC Supplier C SupplierC->Purity SupplierC->PDI SupplierC->Reactivity Selection Optimal Supplier Selection Purity->Selection PDI->Selection Reactivity->Selection

Caption: Experimental workflow for comparative analysis of this compound.

Signaling_Pathway cluster_cell Cellular Environment Receptor Cell Surface Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Drug PEGylated Drug (with this compound linker) Drug->Receptor Binding Therapeutic_Effect Therapeutic Effect Signaling_Cascade->Therapeutic_Effect Modulation

Caption: Role of this compound in a hypothetical drug signaling pathway.

Conclusion

The selection of a high-quality this compound is paramount for the successful development of PEGylated therapeutics. While suppliers generally claim high purity, it is crucial for researchers and drug development professionals to scrutinize the available analytical data and, where possible, perform their own comparative analysis of key quality attributes such as purity, polydispersity, and reactivity. By following the standardized protocols outlined in this guide, scientists can ensure the selection of the most suitable this compound for their specific application, ultimately contributing to the development of safer and more effective medicines.

References

Safety Operating Guide

Essential Guide to Handling m-PEG10-acid: Safety, Operational, and Disposal Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of m-PEG10-acid. It includes detailed operational procedures and disposal plans to ensure the safe and effective use of this reagent in research and development settings.

Safety and Hazard Information

This compound is classified as a substance that can cause skin and eye irritation.[1] Adherence to proper safety protocols is crucial to minimize risk.

1.1 Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound:

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be worn with side-shields.[1]
Hand Protection Protective GlovesNitrile or latex gloves are suitable. Inspect for tears before use.
Body Protection Laboratory CoatA standard lab coat is required to protect against skin contact.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A respirator may be necessary for large quantities or if dust/aerosol formation is possible.

1.2 Hazard Identification and First Aid

HazardGHS ClassificationPrecautionary StatementFirst Aid Measures
Skin Irritation Category 2H315: Causes skin irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water. Remove contaminated clothing.
Eye Irritation Category 2AH319: Causes serious eye irritation.Remove contact lenses if present. Flush eyes immediately with large amounts of water for at least 15 minutes. Seek medical attention.[1]

Logistical and Operational Plan

Proper logistical planning and adherence to operational protocols are essential for the successful use of this compound while maintaining a safe laboratory environment.

2.1 Storage and Handling

ParameterGuideline
Storage Temperature Store at -20°C in a tightly sealed container.[2][3]
Stability Can be stored for up to 24 months if the vial is kept tightly sealed.
Handling Environment Work in a well-ventilated area, preferably in a fume hood.
Solution Preparation Equilibrate the vial to room temperature for at least one hour before opening to prevent moisture condensation. Solutions should ideally be prepared and used on the same day.
Stock Solutions If necessary, prepare stock solutions and store as aliquots in tightly sealed vials at -20°C. These are generally usable for up to one month.

2.2 Experimental Protocol: Amide Coupling Reaction

This compound is commonly used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The terminal carboxylic acid can be reacted with primary amines in the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) to form a stable amide bond.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • EDC.HCl or DCC

  • N-hydroxysuccinimide (NHS) (optional, but recommended for increased efficiency)

  • Anhydrous solvent (e.g., DMF, DMSO, DCM)

  • Reaction buffer (e.g., MES buffer for aqueous reactions, or use of a non-nucleophilic base like DIPEA in organic solvents)

  • Quenching reagent (e.g., hydroxylamine or DTT)

Procedure (Organic Solvent Method):

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Activation: Add EDC.HCl (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the amine-containing molecule (1-1.2 equivalents) to the activated this compound solution. If the amine is in a salt form, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, quench any unreacted NHS esters by adding a small amount of a quenching reagent like hydroxylamine.

  • Work-up and Purification: The final product can be isolated using standard organic synthesis work-up procedures, which may include aqueous extraction, followed by purification by column chromatography.

Workflow for Amide Coupling using this compound

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_purification Work-up & Purification prep_peg Dissolve this compound in anhydrous solvent add_edc_nhs Add EDC and NHS prep_peg->add_edc_nhs prep_amine Prepare amine solution add_amine Add amine solution (and base if needed) prep_amine->add_amine stir_activation Stir for 15-30 min add_edc_nhs->stir_activation stir_activation->add_amine stir_reaction Stir for 2-24 hours add_amine->stir_reaction quench Quench reaction stir_reaction->quench workup Aqueous work-up quench->workup purify Column chromatography workup->purify final_product Final Conjugate purify->final_product G cluster_collection Collection & Segregation cluster_treatment Treatment (for Liquid Waste) cluster_disposal Final Disposal start Generate this compound Waste (Solid or Liquid) solid_waste Solid Waste Container start->solid_waste liquid_waste Liquid Waste Container start->liquid_waste haz_disposal Licensed Hazardous Waste Disposal solid_waste->haz_disposal neutralize Neutralize with weak base to pH 5.5-9.5 liquid_waste->neutralize neutralize->haz_disposal If other hazardous materials are present drain_disposal Drain Disposal (if no other hazards present) neutralize->drain_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG10-acid
Reactant of Route 2
Reactant of Route 2
m-PEG10-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.